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  • Product: Desmethyl amolodipine
  • CAS: 113994-37-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Purification of Desmethyl Amlodipine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis and purification of Desmethyl Amlodipine,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and purification of Desmethyl Amlodipine, a critical metabolite and impurity of the widely prescribed antihypertensive drug, Amlodipine. As the regulatory landscape for pharmaceutical impurities becomes increasingly stringent, a thorough understanding of the formation and isolation of such related substances is paramount for drug safety, efficacy, and robust manufacturing processes. This document delves into the chemical causality behind synthetic strategies and purification methodologies, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Desmethyl Amlodipine

Amlodipine, a dihydropyridine calcium channel blocker, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[1] One of the identified metabolites is 3-O-Desmethyl Amlodipine, formed through the O-demethylation of the methoxycarbonyl group at the C3 position of the dihydropyridine ring. Beyond its metabolic relevance, Desmethyl Amlodipine is also considered a process-related impurity and a potential degradant in Amlodipine drug substances and products. Its presence and quantity must be carefully controlled to ensure the safety and quality of the final pharmaceutical formulation. The synthesis and isolation of pure Desmethyl Amlodipine are crucial for its use as a reference standard in analytical method development, validation, and impurity profiling.

Strategic Approaches to the Synthesis of Desmethyl Amlodipine

The synthesis of Desmethyl Amlodipine presents a unique challenge compared to the parent drug, primarily due to the need for selective modification at the C3 ester group. A direct synthesis mirroring the classical Hantzsch pyridine synthesis of Amlodipine is the most logical approach, albeit with a crucial modification in one of the starting materials.

The Modified Hantzsch Pyridine Synthesis: A Rational Approach

The Hantzsch synthesis is a robust and versatile method for the preparation of dihydropyridines.[2] For Amlodipine, this typically involves the condensation of a β-ketoester, an aldehyde, and an ammonia source.[3] To synthesize Desmethyl Amlodipine, the core strategy involves replacing the methyl acetoacetate with a corresponding β-ketoester that ultimately yields a hydroxyl group at the C3-ester position post-synthesis. A plausible and efficient strategy involves the use of a protected β-ketoester, such as a benzyl ester, which can be selectively deprotected in a later step.

A proposed synthetic pathway is outlined below:

Desmethyl_Amlodipine_Synthesis cluster_0 Stage 1: Modified Hantzsch Condensation cluster_1 Stage 2: Deprotection 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Protected_Desmethyl_Amlodipine Protected Desmethyl Amlodipine (Benzyl Ester) 2-Chlorobenzaldehyde->Protected_Desmethyl_Amlodipine Condensation Benzyl_Acetoacetate Benzyl Acetoacetate Benzyl_Acetoacetate->Protected_Desmethyl_Amlodipine Amino_Crotonate_Intermediate Amino-Crotonate Intermediate (from Ethyl 4-(2-phthalimidoethoxy)acetoacetate) Amino_Crotonate_Intermediate->Protected_Desmethyl_Amlodipine Deprotection_Phthalimido Phthalimido Group Deprotection (e.g., Hydrazine hydrate) Protected_Desmethyl_Amlodipine->Deprotection_Phthalimido Deprotection_Benzyl Benzyl Ester Deprotection (e.g., Hydrogenolysis) Deprotection_Phthalimido->Deprotection_Benzyl Desmethyl_Amlodipine_Free_Base Desmethyl Amlodipine (Free Base) Deprotection_Benzyl->Desmethyl_Amlodipine_Free_Base caption Proposed Synthesis of Desmethyl Amlodipine

Caption: Proposed Synthesis of Desmethyl Amlodipine.

Causality Behind Experimental Choices:

  • Choice of Benzyl Acetoacetate: The benzyl ester serves as an effective protecting group for the carboxylic acid functionality that will ultimately become the hydroxyl group in the final product. It is stable under the Hantzsch reaction conditions and can be selectively removed via hydrogenolysis, a mild deprotection method that is unlikely to affect other functional groups in the molecule.

  • Phthalimido Protecting Group: The use of a phthalimido-protected aminoethoxy side chain is a well-established strategy in Amlodipine synthesis.[4] This protecting group is robust and prevents side reactions of the primary amine during the Hantzsch condensation. Its removal can be achieved using reagents like hydrazine hydrate or methylamine.[5]

Alternative Approach: Selective Demethylation of Amlodipine

An alternative, though potentially less selective, route is the direct O-demethylation of Amlodipine. This approach is conceptually simpler but fraught with challenges regarding selectivity, as other ester groups and sensitive functionalities within the Amlodipine molecule could also react.

Forced degradation studies on Amlodipine have shown that its degradation can be induced under various stress conditions, including acidic, basic, and oxidative environments.[6][7][8] While these studies primarily focus on identifying potential degradants, the underlying reactions can provide insights into potential synthetic transformations. However, achieving selective O-demethylation without significant side product formation is a considerable synthetic hurdle. Reagents commonly used for the cleavage of methyl esters, such as strong acids or bases at elevated temperatures, could lead to the hydrolysis of the ethyl ester at the C5 position or degradation of the dihydropyridine ring.

More selective demethylating agents, such as certain Lewis acids or nucleophilic reagents, could be explored. However, the development of such a selective process would require significant optimization and may result in lower overall yields compared to a convergent synthesis.

Rigorous Purification Methodologies for Desmethyl Amlodipine

The purification of Desmethyl Amlodipine is critical to obtain a high-purity reference standard. The primary challenge lies in separating it from the starting material (if using a demethylation approach), the parent drug (Amlodipine), and other structurally similar impurities. A multi-step purification strategy combining chromatographic and crystallization techniques is generally required.

Chromatographic Purification: The Workhorse of Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification of pharmaceutical impurities.[9] For Desmethyl Amlodipine, a reversed-phase HPLC method would be the most effective approach.

Key Considerations for HPLC Method Development:

  • Column Chemistry: A C18 column is a standard and often effective choice for the separation of moderately polar compounds like Amlodipine and its analogues.[10] The selection of a high-purity, end-capped silica column can minimize peak tailing and improve resolution.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically necessary to achieve adequate separation of a complex mixture of impurities.[11] The pH of the aqueous buffer is a critical parameter to control the ionization state of the analytes and, consequently, their retention and peak shape. For Amlodipine and its analogues, a slightly acidic to neutral pH is often employed.

  • Detection: UV detection at a wavelength where all compounds of interest have significant absorbance (e.g., around 237 nm) is a common practice.[8]

Illustrative HPLC Workflow:

HPLC_Purification_Workflow Crude_Mixture Crude Reaction Mixture Column_Chromatography Preparative HPLC (C18 Column) Crude_Mixture->Column_Chromatography Fraction_Collection Fraction Collection (Based on UV Detection) Column_Chromatography->Fraction_Collection Purity_Analysis Analytical HPLC (Purity Check of Fractions) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purified_Product Purified Desmethyl Amlodipine Solvent_Evaporation->Purified_Product caption HPLC Purification Workflow for Desmethyl Amlodipine

Caption: HPLC Purification Workflow for Desmethyl Amlodipine.

Crystallization: The Final Step to High Purity

Crystallization is a powerful technique for the final purification of a compound, as it can effectively remove trace impurities and provide the desired solid-state form.[12] The choice of solvent system is critical for successful crystallization.

Strategies for Crystallization:

  • Solvent/Anti-Solvent Method: This involves dissolving the purified Desmethyl Amlodipine in a good solvent and then slowly adding an anti-solvent in which the compound is poorly soluble to induce crystallization.[13]

  • Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then slowly cooled to induce crystallization.[14]

  • Evaporative Crystallization: The compound is dissolved in a solvent, and the solvent is slowly evaporated, leading to an increase in concentration and subsequent crystallization.

Solvent Selection: The selection of an appropriate solvent or solvent system requires experimental screening. A combination of a polar protic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., heptane, hexane) is often a good starting point for dihydropyridine derivatives.

Detailed Experimental Protocols

Protocol for Synthesis of Protected Desmethyl Amlodipine (Benzyl Ester)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzaldehyde (1 equivalent), benzyl acetoacetate (1 equivalent), and the amino-crotonate intermediate (derived from ethyl 4-(2-phthalimidoethoxy)acetoacetate) (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the structure of the protected Desmethyl Amlodipine (benzyl ester) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Deprotection to Yield Desmethyl Amlodipine
  • Phthalimido Deprotection: Dissolve the protected Desmethyl Amlodipine (benzyl ester) in a suitable solvent such as ethanol or a mixture of dichloromethane and methanol. Add hydrazine hydrate (excess) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, filter off the phthalhydrazide byproduct and concentrate the filtrate.

  • Benzyl Ester Deprotection (Hydrogenolysis): Dissolve the crude product from the previous step in a suitable solvent like ethanol or methanol. Add a catalytic amount of Palladium on carbon (Pd/C, 10%). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. Monitor the reaction by TLC or HPLC.

  • Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Desmethyl Amlodipine free base.

Protocol for Purification of Desmethyl Amlodipine
  • Preparative HPLC: Dissolve the crude Desmethyl Amlodipine in the mobile phase and purify using a preparative reversed-phase HPLC system with a C18 column. Use a gradient elution of acetonitrile in an ammonium acetate buffer (pH ~5.5).

  • Fraction Analysis: Collect fractions based on the UV chromatogram and analyze the purity of each fraction using analytical HPLC.

  • Pooling and Concentration: Pool the fractions with the desired purity (>98%) and remove the organic solvent under reduced pressure.

  • Crystallization: Dissolve the concentrated aqueous solution containing the product in a minimal amount of a suitable hot solvent (e.g., isopropanol). Slowly add a non-polar anti-solvent (e.g., n-heptane) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Final Product: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum to obtain pure Desmethyl Amlodipine.

Data Presentation and Comparison

Table 1: Comparison of Chromatographic Conditions for Amlodipine and its Impurities

ParameterMethod A (General Impurity Profiling)Method B (Targeted Desmethyl Amlodipine Purification)
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 10 mm, 5 µm (Preparative)
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.00.01 M Ammonium Acetate, pH 5.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% to 80% B over 30 min30% to 60% B over 40 min
Flow Rate 1.0 mL/min4.0 mL/min
Detection 237 nm237 nm
Reference [11]Proposed Method

Conclusion and Future Perspectives

The synthesis and purification of Desmethyl Amlodipine are essential for the robust quality control of Amlodipine drug products. The modified Hantzsch synthesis presented in this guide offers a rational and controllable route to this important impurity standard. Furthermore, the outlined purification strategy, combining preparative HPLC and crystallization, provides a reliable method for obtaining high-purity material. As analytical techniques become more sensitive and regulatory expectations for impurity characterization continue to evolve, the availability of well-characterized impurity standards like Desmethyl Amlodipine will remain a critical component of pharmaceutical development and manufacturing. Future research may focus on the development of more efficient, greener synthetic routes and the exploration of advanced purification techniques such as supercritical fluid chromatography (SFC) for the isolation of Amlodipine-related compounds.

References

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  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

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Sources

Exploratory

Spectroscopic Characterization of Amlodipine and its Metabolite, Desmethyl Amlodipine: A Technical Guide

Abstract This technical guide provides a detailed overview of the spectroscopic data for amlodipine, a widely used calcium channel blocker. While the primary focus of this guide was intended to be Desmethyl amlodipine, a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed overview of the spectroscopic data for amlodipine, a widely used calcium channel blocker. While the primary focus of this guide was intended to be Desmethyl amlodipine, a metabolite of amlodipine, a comprehensive search of publicly available scientific literature and databases did not yield specific, complete spectroscopic datasets (NMR, MS, IR) for this particular compound. Therefore, this guide will focus on the extensive spectroscopic data available for the parent compound, amlodipine, to serve as a foundational reference for researchers, scientists, and drug development professionals. The guide will also discuss the metabolic context of Desmethyl amlodipine and provide a comparative structural analysis.

Introduction: The Significance of Amlodipine and its Metabolites

Amlodipine is a third-generation dihydropyridine calcium antagonist prescribed for the management of hypertension and angina.[1] Its therapeutic efficacy is attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure. The metabolism of amlodipine is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to the formation of several metabolites.[2]

One such metabolite is Desmethyl amlodipine. Understanding the chemical structure and properties of these metabolites is crucial for a comprehensive understanding of the drug's pharmacokinetics, potential for drug-drug interactions, and overall safety profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and characterization of these compounds.

Due to the limited availability of public data on Desmethyl amlodipine, this guide will provide a thorough analysis of the spectroscopic data for amlodipine. This information serves as a critical baseline for researchers who may be working on the synthesis or isolation of amlodipine metabolites.

Chemical Structures

To visually represent the parent compound and its desmethyl metabolite, the following structural diagrams are provided.

G cluster_0 Amlodipine cluster_1 Desmethyl Amlodipine amlodipine desmethyl_amlodipine

Caption: Chemical structures of Amlodipine and Desmethyl amlodipine.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Amlodipine

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy of Amlodipine

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

Experimental Protocol: The ¹H NMR spectrum of amlodipine is typically recorded on a high-resolution spectrometer (e.g., 600 MHz) using a suitable solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[3][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly Tetramethylsilane (TMS).

Data Summary:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.18 - 7.49m4HAromatic protons
5.34s1HCH (dihydropyridine ring)
4.62 - 4.71m2HO-CH₂
4.06 - 4.10q2HO-CH₂ (ethyl ester)
3.80 - 3.82t2HN-CH₂
3.61s3HO-CH₃ (methyl ester)
3.25 - 3.27t2HCH₂-NH₂
2.29s3HCH₃ (dihydropyridine ring)
1.15 - 1.18t3HCH₃ (ethyl ester)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra.[3][4]

¹³C NMR Spectroscopy of Amlodipine

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: The ¹³C NMR spectrum of amlodipine is generally acquired on a high-resolution NMR spectrometer. The chemical shifts are reported in ppm relative to TMS.

Data Summary:

Chemical Shift (ppm)Assignment
167.5C=O (ethyl ester)
165.2C=O (methyl ester)
147.8C (dihydropyridine ring)
144.1C (dihydropyridine ring)
133.8Aromatic C-Cl
132.1Aromatic CH
130.8Aromatic CH
130.5Aromatic CH
128.9Aromatic C
104.3C (dihydropyridine ring)
101.5C (dihydropyridine ring)
69.7O-CH₂
64.1O-CH₂ (ethyl ester)
54.1O-CH₃ (methyl ester)
41.7N-CH₂
40.2CH (dihydropyridine ring)
20.6CH₃ (dihydropyridine ring)
15.9CH₃ (ethyl ester)

Note: The chemical shifts are approximate and based on publicly available data and spectral prediction tools.

Mass Spectrometry (MS) of Amlodipine

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Experimental Protocol: Mass spectra of amlodipine are typically obtained using electrospray ionization (ESI) coupled with a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.[5][6] The analysis is often performed in positive ion mode.

Data Summary:

m/zInterpretation
409.1[M+H]⁺ (protonated molecule)
392.1[M+H-NH₃]⁺
347.1Loss of ethoxycarbonyl group
298.1Further fragmentation

Fragmentation Pathway: The fragmentation of amlodipine in the mass spectrometer provides valuable structural information. The initial protonated molecule [M+H]⁺ at m/z 409.1 can undergo several characteristic fragmentation pathways.

G A Amlodipine [M+H]⁺ m/z 409.1 B [M+H-NH₃]⁺ m/z 392.1 A->B -NH₃ C Loss of ethoxycarbonyl group m/z 347.1 A->C -C₂H₅O₂ D Further Fragmentation m/z 298.1 C->D

Sources

Foundational

A Technical Guide to the Synthesis of Amlodipine Metabolites for Pharmacokinetic and Toxicological Research

Abstract Amlodipine, a cornerstone therapy for hypertension and angina, undergoes extensive hepatic metabolism, resulting in a complex profile of biotransformation products.[1][2][3] The availability of pure, well-charac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amlodipine, a cornerstone therapy for hypertension and angina, undergoes extensive hepatic metabolism, resulting in a complex profile of biotransformation products.[1][2][3] The availability of pure, well-characterized metabolite standards is a prerequisite for rigorous investigation into the drug's pharmacokinetics, drug-drug interactions, and potential metabolite-mediated toxicity. This guide provides an in-depth technical overview of the strategic synthesis of key amlodipine metabolites, focusing on the principal pyridine derivative and side-chain modified analogues. We present detailed, field-proven protocols, explain the causal mechanisms behind experimental choices, and detail the analytical techniques required for structural confirmation and purity assessment, thereby equipping researchers in drug development with the essential tools for advancing amlodipine research.

The Metabolic Landscape of Amlodipine

Amlodipine is cleared from the body almost exclusively through metabolic transformation in the liver, with less than 10% of the parent compound excreted unchanged in the urine.[1] The cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are the primary drivers of its biotransformation.[1][4][5] The central metabolic event is the oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine analogue.[6][7][8] This initial transformation yields a metabolite that is largely inactive as a calcium channel blocker.[2][6]

Following this primary oxidation, further metabolic modifications occur on the side chains, including oxidative deamination and de-esterification, leading to a variety of secondary metabolites.[2][6] Understanding this pathway is critical, as the generation of these metabolites can be influenced by genetic polymorphisms in CYP enzymes or co-administration of CYP3A4 inhibitors like clarithromycin.[1][7] The diagram below illustrates the principal metabolic cascade.

G Amlodipine Amlodipine (1,4-Dihydropyridine Core) M9 Pyridine Metabolite (M9) (Dehydroamlodipine) Amlodipine->M9 CYP3A4 / CYP3A5 (Ring Oxidation) Others Secondary Metabolites (e.g., Acid Derivatives, Oxidative Deamination Products) M9->Others Further Biotransformation (e.g., Hydrolysis, Oxidation)

Caption: Primary metabolic pathway of amlodipine.

Synthesis of the Amlodipine Pyridine Metabolite (Dehydroamlodipine)

The pyridine metabolite, often referred to as dehydroamlodipine or M9, is the most abundant and critical metabolite for research purposes.[8][9] Its synthesis can be approached via two primary strategies: direct oxidation of the parent drug or a de novo synthesis using a modified Hantzsch reaction.

Strategy A: Direct Oxidation of Amlodipine

This approach is mechanistically straightforward, mimicking the biological oxidation process. The key challenge lies in selecting an oxidant that is potent enough to aromatize the dihydropyridine ring without cleaving the labile ester or ether side chains. Nitric acid or nitrous acid derivatives are commonly employed for this transformation.

  • Dissolution: Dissolve Amlodipine Besylate (1.0 eq) in glacial acetic acid at room temperature with stirring.

  • Oxidant Preparation: In a separate flask, carefully prepare a solution of sodium nitrite (1.2 eq) in water.

  • Reaction: Cool the amlodipine solution to 0-5°C in an ice bath. Add the sodium nitrite solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of nitrous acid in situ acts as the oxidizing agent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching & Neutralization: Slowly pour the reaction mixture into a beaker of crushed ice and water. Carefully neutralize the solution to pH 7-8 using a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyridine metabolite.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Strategy B: De Novo Synthesis via Modified Hantzsch Reaction

This strategy builds the pyridine ring from acyclic precursors, offering potentially higher yields and avoiding side reactions associated with oxidizing a complex molecule. The classical Hantzsch synthesis condenses an aldehyde, a β-ketoester, and an enamine to form a dihydropyridine.[10][11] To generate the pyridine metabolite directly, a modified precursor is used that facilitates aromatization.

G cluster_0 De Novo Synthesis Workflow Start Starting Materials: - 2-Chlorobenzaldehyde - Ethyl 4-(2-aminoethoxy)acetoacetate (protected) - Methyl 3-aminocrotonate Reaction Modified Hantzsch Condensation (Reflux in Ethanol) Start->Reaction Intermediate Protected Pyridine Intermediate Reaction->Intermediate Deprotection Amine Deprotection (e.g., Hydrazine for Phthalimide group) Intermediate->Deprotection Purify Purification (Column Chromatography / Recrystallization) Deprotection->Purify Product Final Product: Amlodipine Pyridine Metabolite Purify->Product

Caption: Workflow for the de novo synthesis of the pyridine metabolite.

The key to a successful de novo synthesis lies in the choice of the three components.

  • Aldehyde: 2-chlorobenzaldehyde provides the C4-phenyl substituent.[12]

  • β-Ketoester: An ethyl acetoacetate derivative bearing the protected aminoethoxy side chain is required. Using a phthalimide-protected amine, such as ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, is a robust and common strategy.[13]

  • Enamine: Methyl 3-aminocrotonate serves as the nitrogen source and completes the pyridine ring structure.[14]

The condensation of these three components, typically under reflux in an alcohol solvent, directly yields the protected pyridine derivative, which can then be deprotected to afford the final metabolite.[13][15]

Synthesis of Side-Chain Metabolites

The synthesis of metabolites involving modifications to the ester groups, such as the formation of a carboxylic acid, typically involves a selective hydrolysis step.

Protocol: Synthesis of Amlodipine Carboxylic Acid Degradant/Metabolite

This protocol is adapted from a method for synthesizing a known degradation impurity that is structurally analogous to a potential acid metabolite.[16]

  • Starting Material: Begin with a protected amlodipine intermediate, such as one where the C3-ester is a benzyl ester and the C5-ester is the methyl ester. This differential protection is key to selective hydrolysis.

  • Selective Hydrolysis: Remove the benzyl protecting group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free carboxylic acid at the C3 position while leaving the C5-methyl ester intact.

  • Deprotection: If the side-chain amine is protected (e.g., with a phthaloyl group), remove this group using a reagent such as hydrazine hydrate or a methylamine solution.[16][17]

  • Purification: Purify the final product via recrystallization or preparative HPLC to obtain the target acid metabolite.

Analytical Validation of Synthesized Metabolites

The synthesis of a metabolite is incomplete without rigorous analytical confirmation of its identity and purity. This step is non-negotiable for creating a reliable reference standard for quantitative bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for both identifying and quantifying drug metabolites in biological samples.[18] A validated method should be developed for the synthesized standards.

Key Causality in Method Development:

  • Column Choice: A C18 reversed-phase column is standard, providing excellent retention and separation for amlodipine and its relatively non-polar metabolites.[19]

  • Mobile Phase: A mobile phase of methanol or acetonitrile with an acidic modifier (e.g., formic acid) facilitates good peak shape and promotes efficient ionization in positive electrospray mode (ESI+).[19]

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Precursor ions (MH⁺) are selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole. This provides exceptional specificity.

The table below summarizes typical parameters for an LC-MS/MS method.

Parameter Amlodipine Pyridine Metabolite (DH-AML) Acid Metabolite (CM-DH-AML)
Linearity Range 0.5 - 64 ng/mL1 - 64 ng/mL0.5 - 64 ng/mL
LLOQ 0.5 ng/mL1 ng/mL0.5 ng/mL
Precursor Ion (m/z) 409.2407.1408.1
Product Ion (m/z) 238.1292.1292.1
Sample Preparation Protein Precipitation or Solid-Phase Extraction (SPE)Protein Precipitation or Solid-Phase Extraction (SPE)Protein Precipitation or Solid-Phase Extraction (SPE)

Data synthesized from representative analytical methods.[9][19]

Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Techniques

While LC-MS/MS confirms mass and is used for quantification, NMR is essential for unambiguous structural elucidation.

  • ¹H NMR: Confirms the presence and connectivity of all protons. A key indicator of successful oxidation to the pyridine metabolite is the disappearance of the N-H and C4-H protons of the dihydropyridine ring.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy & Mass Spectrometry (MS): Provide complementary data on functional groups and molecular weight, respectively, further confirming the identity of the synthesized compound.[20]

Conclusion

The chemical synthesis of amlodipine metabolites is a critical enabling activity for advanced pharmaceutical research. By providing access to pure reference standards, these synthetic efforts allow for the accurate quantification of metabolites in biological matrices, the definitive characterization of metabolic pathways, and the investigation of the pharmacological or toxicological activity of the metabolites themselves. The protocols and analytical strategies detailed in this guide, grounded in established chemical principles like the Hantzsch reaction and modern analytical techniques, provide a robust framework for researchers to produce and validate these essential chemical tools.

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Exploratory

Foreword: Beyond Stability, Towards Molecular Integrity

An In-Depth Technical Guide to the Characterization of Amlodipine Degradation Products In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Amlodipine Degradation Products

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. Its stability, or lack thereof, dictates the safety, efficacy, and shelf-life of the final drug product. Amlodipine, a cornerstone therapy in cardiovascular medicine, is a dihydropyridine calcium channel blocker whose molecular structure, while robust, possesses specific "soft spots" susceptible to degradation under various environmental stresses.[1] The characterization of its degradation products is not merely a regulatory checkbox; it is a fundamental exercise in understanding the molecule's intrinsic liabilities. This guide eschews a simple recitation of protocols. Instead, it offers a strategic and mechanistic exploration of how to systematically generate, separate, identify, and elucidate the structures of amlodipine's degradants, grounded in the principles of the International Conference on Harmonisation (ICH) guidelines.[1]

Part 1: The Rationale and Execution of Forced Degradation Studies

Forced degradation, or stress testing, is the crucible in which a molecule's stability is intentionally challenged. The objective is not to destroy the API, but to accelerate its decomposition to a level (typically 10-30%) that allows for the predictive identification of impurities that could form under normal storage conditions.[2] This process is foundational to developing a stability-indicating analytical method—a method that can unequivocally separate the intact API from its potential degradants.

The choice of stressors is dictated by ICH guideline Q1A(R2) and targets the primary chemical degradation pathways: hydrolysis, oxidation, and photolysis, supplemented by thermal stress.[3]

Experimental Protocol: Forced Degradation of Amlodipine Besylate

This protocol provides a validated starting point. Scientist's Note: The duration and intensity of stress should be adjusted to achieve the target degradation. Preliminary range-finding experiments are highly recommended.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., methanol:water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.[4]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 5 M HCl. Incubate at 80°C for 6 hours. This harsh condition has been shown to yield significant degradation (~60-75%).[2][5][6]

    • Alkaline (Base) Hydrolysis: Mix the stock solution with 1 M NaOH. Incubate at 80°C for 2 hours. Amlodipine is highly susceptible to base hydrolysis, with some studies achieving total degradation with 5 M NaOH over 6 hours.[5][6]

    • Oxidative Degradation: Mix the stock solution with 30% H₂O₂. Incubate at 80°C for 6 hours. This typically results in approximately 20-80% degradation.[2][5][6]

    • Photolytic Degradation: Expose the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][7] A control sample should be protected from light.

    • Thermal Degradation: Store the solid drug substance in a controlled temperature oven at 80-105°C for 48 hours to 3 days.[2][4] Thermal degradation of amlodipine in solid form is generally minimal compared to solution-state stress.[2]

  • Sample Quenching and Preparation:

    • After the specified stress period, cool the samples to room temperature.

    • Neutralize the acid and base-stressed samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

    • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Data Presentation: Summary of Stress Conditions
Stress ConditionReagent/ParameterTemperatureDurationObserved Degradation (%)Reference(s)
Acid Hydrolysis5 M HCl80°C6 hours~60 - 75.2%[2][5][6]
Base Hydrolysis1 M - 5 M NaOH80°C2 - 6 hours~25 - 100%[2][5][6]
Oxidation3% - 30% H₂O₂80°C6 hours~20 - 80.1%[2][5][6]
Photolysis1.2 million lux-h Vis, 200 W-h/m² UVAmbient14 days~5 - 32.2%[4][6]
Thermal (Solid)Dry Heat80°C48 hoursMinimal (~0.25%)[5]

Part 2: The Logic of Stability-Indicating Method Development

A stability-indicating method must be able to separate the active ingredient from all potential degradation products and process impurities.[8] For amlodipine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.

The development process is a systematic optimization of chromatographic parameters. The causality behind these choices is critical:

  • Column Chemistry: A C18 stationary phase is the workhorse due to its hydrophobic nature, which provides good retention for the moderately nonpolar amlodipine molecule. For resolving challenging, closely eluting peaks, core-shell particle columns can provide higher efficiency and faster analysis times.[9]

  • Mobile Phase pH: Amlodipine is a basic compound with a pKa of ~8.6.[4] Operating the mobile phase at a pH well below this (e.g., pH 2.5-3.0) ensures the molecule is in its protonated, more polar form, leading to good peak shape and retention on a C18 column. A phosphate buffer is common for its excellent buffering capacity.[8][10]

  • Organic Modifier: A combination of acetonitrile and methanol is often used. Acetonitrile provides good elution strength and low viscosity, while methanol can offer alternative selectivity for certain degradants. A gradient elution is typically necessary to resolve both early-eluting polar degradants and the parent drug in a reasonable timeframe.[11]

  • Detection: A photodiode array (PDA) detector is indispensable. It not only quantifies at a specific wavelength (typically ~237-238 nm for amlodipine) but also provides spectral data across a range.[9][12] This is the cornerstone of a self-validating system, as it allows for peak purity analysis to ensure that the parent amlodipine peak is not co-eluting with any hidden impurities.[4]

Experimental Protocol: Representative Stability-Indicating HPLC Method
ParameterConditionRationale
Column C18, 250mm x 4.6mm, 5µmStandard for robust reversed-phase separation.
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄)Ensures consistent protonation and good peak shape for the basic amlodipine molecule.[8]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)Provides high elution strength and alternative selectivity.
Gradient Time (min)%B
030
1570
2070
2230
2530
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Detection PDA at 237 nmλmax for amlodipine, with full spectral acquisition (200-400 nm) for peak purity.[9]
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Part 3: The Characterization Workflow: From 'Hump' to Structure

Identifying an unknown peak in a chromatogram requires a multi-faceted analytical approach. The workflow is a logical progression from tentative identification to unambiguous structural confirmation.

G cluster_0 Phase 1: Generation & Detection cluster_1 Phase 2: Tentative Identification cluster_2 Phase 3: Definitive Confirmation Forced_Deg Forced Degradation (Acid, Base, Oxidative, etc.) HPLC Stability-Indicating HPLC-PDA Analysis Forced_Deg->HPLC Inject Stressed Samples LCMS LC-MS/MS Analysis HPLC->LCMS Analyze Stressed Samples Purity Peak Purity Analysis (PDA Detector) HPLC->Purity Isolation Isolation via Preparative HPLC LCMS->Isolation For Unknown Impurities NMR Spectroscopic Analysis (1H, 13C, 2D-NMR, FTIR) Isolation->NMR Elucidation Structure Elucidation NMR->Elucidation

Caption: Workflow for Amlodipine Degradation Product Characterization.

Step 1: LC-MS for Mass Identification

The first step in characterizing an unknown peak is to determine its mass-to-charge ratio (m/z). By replacing the HPLC-PDA with a Liquid Chromatography-Mass Spectrometry (LC-MS) system, we can obtain the molecular weight of the degradation products.[3] High-resolution MS (HRMS), such as QTOF or Orbitrap instruments, is invaluable as it provides a highly accurate mass measurement, allowing for the confident prediction of the elemental composition.[13]

Step 2: MS/MS for Fragmentation Clues

Tandem mass spectrometry (MS/MS) provides structural clues by fragmenting the molecular ion of the degradant and analyzing the resulting product ions.[2] By comparing the fragmentation pattern of a degradant to that of the parent drug, one can deduce which part of the molecule has been modified. For example, many amlodipine degradants retain common product ions at m/z 180 and 167, indicating these fragments of the core structure are intact.[2][5]

Step 3: Isolation and Spectroscopic Elucidation

For novel or critical impurities, definitive structural proof requires isolating the compound in sufficient quantity and purity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15] Preparative HPLC is the standard technique for this isolation. Once isolated, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is used to piece together the exact chemical structure, atom by atom. In some cases, single-crystal X-ray diffraction can provide the ultimate, unambiguous structural proof.[14][15]

Part 4: Key Degradation Products of Amlodipine

Forced degradation studies have consistently identified several key degradation products.

G cluster_ox Oxidative / Photolytic Stress cluster_th Thermal Stress cluster_base Base Hydrolysis cluster_acid Acid Hydrolysis Amlodipine Amlodipine (m/z 409) ImpD Impurity D (Pyridine Derivative) (m/z 407) Amlodipine->ImpD H₂O₂, UV Light Aromatization of dihydropyridine ring AMLDEG_I AMLDEG-I (Cyclized Product) Amlodipine->AMLDEG_I Heat Intramolecular cyclization DP_base Hydrolysis Products (e.g., m/z 395, 349) Amlodipine->DP_base NaOH Ester Hydrolysis DP_acid Oxazine Derivative Amlodipine->DP_acid HCl Cyclization

Caption: Major Degradation Pathways of Amlodipine.

  • Impurity D (Pyridine Derivative): This is the most frequently reported degradation product, arising from the aromatization of the dihydropyridine ring. It is a primary product of oxidative and photolytic stress and can also be formed under acidic conditions.[2][5][6][13] Its molecular formula is C₂₀H₂₃N₂O₅Cl, corresponding to a mass loss of 2 Da from the parent drug.[6][16]

  • Thermal Degradants (AMLDEG-I, -II, -III): Under thermal stress, amlodipine base can undergo intramolecular cyclization reactions, eliminating ammonia to form several cyclic products.[14][15] These have been structurally elucidated using NMR and X-ray crystallography.[14][15]

  • Hydrolytic Products:

    • Acidic Conditions: Under strong acidic stress, a cyclized product, characterized as an oxazine derivative, has been isolated and elucidated.[15]

    • Basic Conditions: Base-catalyzed hydrolysis of the ester groups is a primary degradation pathway, leading to several products. A major product from total degradation in strong base was identified as having a molecular formula of C₁₅H₁₆NOCl.[6][15]

  • Drug-Excipient Interaction Products: A notable study identified a novel impurity (m/z 421.15) during accelerated stability testing of a multi-component tablet.[17] Through detailed UHPLC-MS and NMR analysis, this was found to be a product formed by the reaction of amlodipine with formaldehyde, an impurity originating from one of the excipients. This underscores the importance of considering the entire formulation, not just the API, in stability studies.[17]

Data Presentation: Key Amlodipine Degradants
Degradant Name / Identifierm/zFormation Condition(s)Structural ModificationReference(s)
Impurity D 407Oxidation, Photolysis, AcidAromatization of dihydropyridine ring[2][5][13]
AMLDEG-I, II, III N/AThermalIntramolecular cyclization[14][15]
Acid Degradant N/AAcid HydrolysisFormation of oxazine derivative[15]
Base Degradant 395, 349, etc.Base HydrolysisEster hydrolysis[5]
Formaldehyde Adduct 421Drug-Excipient InteractionReaction with formaldehyde[17]

Conclusion: A Commitment to Scientific Integrity

The characterization of amlodipine degradation products is a rigorous scientific endeavor that forms the bedrock of drug quality and patient safety. It demands more than the mere execution of analytical methods; it requires a deep, mechanistic understanding of the drug's chemistry, a logical and systematic workflow for structural elucidation, and an unwavering commitment to the principles of validation and scientific integrity. By following the integrated strategies outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of stability testing, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Title: Structure elucidation of thermal degradation products of amlodipine Source: Magnetic Resonance in Chemistry URL
  • Title: Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112 Source: Shimadzu URL
  • Title: Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form Source: PubMed URL
  • Title: Structure elucidation of thermal degradation products of amlodipine Source: ResearchGate URL
  • Title: Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC Source: ResearchGate URL
  • Title: Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS Source: LabRulez LCMS URL
  • Title: A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance Source: PubMed URL
  • Title: Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate Source: PubMed URL
  • Title: Amlodipine Degradation via LC-MS Source: Scribd URL
  • Title: LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine Source: CORE URL
  • Title: Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium Source: Walsh Medical Media URL
  • Title: Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment Source: Universidade de Lisboa Scholar URL
  • Title: Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts Source: PMC - NIH URL
  • Title: Degradation study of different brands of amlodipine using UV spectrophotometer Source: Journal of Scientific and Innovative Research URL
  • Title: LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine Source: ResearchGate URL
  • Title: Current Analytical Methods For Amlodipine And Its Formulations: A Review Source: ResearchGate URL
  • Title: Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine Source: Journal of Applied Pharmaceutical Science URL
  • Title: Forced Degradation Studies of Amlodipine Besylate Source: Benchchem URL
  • Title: A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance Source: NIH URL
  • Title: Forced degradation profiles for amlodipine standard and tablet under...
  • Title: Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry Source: Sci-Hub URL
  • Title: Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry Source: ResearchGate URL
  • Title: Proposed photodegradation pathway of amlodipine....

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Foundational

In Vitro Metabolism of Amlodipine: A Technical Guide to the Formation of its Pyridine Metabolite

This technical guide provides an in-depth exploration of the in vitro metabolism of amlodipine, a widely prescribed dihydropyridine calcium channel blocker. Our focus is the principal metabolic pathway: the conversion of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the in vitro metabolism of amlodipine, a widely prescribed dihydropyridine calcium channel blocker. Our focus is the principal metabolic pathway: the conversion of amlodipine to its primary, inactive pyridine derivative, a metabolite also known as M9 or "desmethyl amlodipine". This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.

We will dissect the key enzymatic players, provide a field-proven experimental protocol using human liver microsomes (HLM), and discuss the bioanalytical techniques required for robust quantification. The causality behind experimental choices is emphasized to ensure a self-validating and scientifically sound approach.

Introduction: The Clinical and Metabolic Significance of Amlodipine

Amlodipine is a cornerstone therapy for hypertension and ischemic heart disease.[1] Its long plasma half-life of 30 to 50 hours allows for convenient once-daily dosing.[2] The drug is extensively metabolized by the liver, with approximately 90% of an administered dose being transformed into inactive metabolites, making the characterization of its metabolic pathways critical for understanding its pharmacokinetic profile and potential drug-drug interactions.[3][4]

The primary route of amlodipine clearance in humans is the dehydrogenation of its dihydropyridine moiety to a pyridine derivative, designated as metabolite M9.[1][5] This biotransformation is the focal point of this guide. Understanding this pathway is crucial for predicting clinical outcomes, especially when co-administered with other drugs that may modulate the activity of key metabolic enzymes.[6]

The Core Metabolic Pathway: Dehydrogenation to a Pyridine Analogue

The central event in amlodipine's metabolism is the oxidation of its dihydropyridine ring. This reaction converts the pharmacologically active parent drug into an inactive pyridine analogue.[1][3][7] This metabolite, M9, can then undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination to form various other pyridine derivatives.[1][7]

The Pivotal Role of Cytochrome P450 3A4 (CYP3A4)

Extensive in vitro research has unequivocally identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the dehydrogenation of amlodipine.[1][4][5][7] While CYP3A5 is a closely related isoform, studies have demonstrated that it plays a minimal, if any, significant role in this specific metabolic conversion.[1][5][8]

The evidence supporting CYP3A4's dominance is multifaceted:

  • Recombinant Enzyme Assays: Experiments using expressed human P450 enzymes have shown that only CYP3A4 exhibits significant activity in amlodipine dehydrogenation.[1][5]

  • Selective Chemical Inhibition: In incubations with human liver microsomes (HLM), the formation of M9 is completely blocked by both ketoconazole (a potent inhibitor of CYP3A4 and CYP3A5) and CYP3cide (a selective inhibitor of CYP3A4).[1][7][9] Conversely, inhibitors of other major P450 enzymes have shown little to no effect on M9 formation.[1][7]

  • Clinical Drug-Drug Interactions: Clinical studies have suggested that CYP3A4/5 mediate amlodipine metabolism.[1] For instance, co-administration with CYP3A4 inhibitors like clarithromycin or erythromycin can decrease amlodipine metabolism, leading to an increased risk of hypotension.[2][6]

It is also noteworthy that the metabolism of both the racemic mixture and the individual S-isomer of amlodipine are very similar, indicating a lack of significant stereoselectivity in the CYP3A4-mediated dehydrogenation.[1][5]

Visualizing the Metabolic Conversion

The following diagram illustrates the primary metabolic transformation of amlodipine.

G cluster_0 Primary Enzyme Amlodipine Amlodipine (Dihydropyridine Core) M9 Desmethyl Amlodipine (M9) (Pyridine Analogue) Amlodipine->M9  Dehydrogenation (Oxidation) Further_Metabolites Further Pyridine Derivatives (via O-demethylation, etc.) M9->Further_Metabolites  Secondary Metabolism CYP3A4 CYP3A4 CYP3A4->Amlodipine Catalyzes

Amlodipine's primary metabolic pathway to its pyridine analogue.

In Vitro Experimental Protocol: Amlodipine Metabolism in Human Liver Microsomes

This section provides a detailed, step-by-step protocol for a typical in vitro experiment to characterize the formation of desmethyl amlodipine (M9) using pooled human liver microsomes (HLM). This system is a gold standard for studying Phase I metabolic reactions.

Rationale for HLM System

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. Using pooled HLM from multiple donors averages out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population's metabolic capacity.

Reagents and Materials
Reagent/MaterialSpecifications
AmlodipineAnalytical standard grade
Desmethyl Amlodipine (M9)Analytical standard grade
Pooled Human Liver MicrosomesFrom a reputable supplier (e.g., Corning, Sekisui XenoTech)
NADPH Regenerating Systeme.g., NADPH-A, NADPH-B solution mix
Potassium Phosphate Buffer0.1 M, pH 7.4
MethanolLC-MS grade
AcetonitrileLC-MS grade
Formic AcidLC-MS grade
Internal Standard (IS)e.g., Amlodipine-d4, or another suitable compound
Step-by-Step Incubation Procedure
  • Prepare Incubation Master Mix: In a microcentrifuge tube on ice, prepare a master mix (excluding NADPH) to ensure consistency across all samples. For a final incubation volume of 200 µL, this would typically contain:

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • Pooled HLM (final concentration e.g., 0.5 mg/mL)

    • Amlodipine (from a stock solution, final concentration e.g., 1 µM)

  • Pre-incubation: Aliquot the master mix into individual reaction tubes. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. This step allows the components to reach thermal equilibrium before the reaction is initiated.

  • Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The cofactor NADPH is essential for the catalytic activity of CYP enzymes.[10]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). A time-course experiment is critical for determining the initial rate of metabolism.

  • Terminate the Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as 2 volumes of ice-cold acetonitrile or methanol containing the internal standard.[10] The organic solvent precipitates the microsomal proteins, halting all enzymatic activity. The internal standard is added at this stage to control for variability during sample processing and analysis.

  • Sample Processing:

    • Vortex the terminated reaction tubes vigorously for 1-2 minutes.

    • Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[10]

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing & Analysis MasterMix Prepare Master Mix (Buffer, HLM, Amlodipine) Preincubation Pre-incubate at 37°C (5 min) MasterMix->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate at 37°C (Time Course) Initiation->Incubation Termination Terminate Reaction (Cold Acetonitrile + IS) Incubation->Termination Vortex Vortex Termination->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Sources

Exploratory

The Role of Desmethyl Amlodipine in the Pharmacological Profile of Amlodipine: A Technical Guide

Executive Summary Amlodipine, a cornerstone therapy for hypertension and angina, undergoes extensive hepatic biotransformation.[1][2] Its clinical efficacy and favorable pharmacokinetic profile are intrinsically linked t...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Amlodipine, a cornerstone therapy for hypertension and angina, undergoes extensive hepatic biotransformation.[1][2] Its clinical efficacy and favorable pharmacokinetic profile are intrinsically linked to its metabolic fate. This guide provides an in-depth analysis of amlodipine's pharmacology, with a specific focus on the formation and role of its metabolites, including desmethyl amlodipine. The central finding, substantiated by extensive research, is that amlodipine's therapeutic activity is attributable exclusively to the parent drug.[3][4][5] The primary metabolic pathway, mediated predominantly by Cytochrome P450 3A4 (CYP3A4), involves the dehydrogenation of the dihydropyridine core into an inactive pyridine derivative (M9).[6][7][8][9] Subsequent metabolic steps, such as O-demethylation which forms desmethyl derivatives, are part of a cascade that produces numerous pharmacologically inert compounds destined for excretion.[6][7][10] This guide will detail the metabolic pathways, present the experimental evidence for metabolite inactivity, and provide protocols for the characterization of amlodipine's biotransformation, offering a comprehensive resource for researchers and drug development professionals.

Amlodipine: Core Pharmacology and Mechanism of Action

Amlodipine is a third-generation dihydropyridine calcium channel blocker.[11] Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[12][13] This action has a greater effect on vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[12] Its efficacy in treating angina stems from reducing cardiac afterload and preventing coronary artery spasms.[1][2]

A key feature of amlodipine's clinical profile is its long elimination half-life of 30 to 50 hours, which allows for effective 24-hour blood pressure control with once-daily dosing.[1][12][13] This prolonged duration is a direct consequence of its pharmacokinetic properties, including slow absorption, high bioavailability (64-90%), and extensive distribution.[1][12][14]

The Metabolic Fate of Amlodipine: A Two-Phase Process

Amlodipine is almost entirely cleared via hepatic metabolism, with only about 10% of the parent compound excreted unchanged in the urine.[1][2] The biotransformation process can be understood as a sequence of events, beginning with a primary, rate-limiting oxidation followed by a series of secondary modifications.

Primary Metabolism: The CYP3A4-Mediated Dehydrogenation

The principal and most critical step in amlodipine metabolism is the oxidation of its dihydropyridine ring to form a pyridine derivative, commonly referred to as M9.[6][7][8][9] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP3A4.[6][7][9][15][16] While CYP3A5 is also involved in the metabolism of many drugs, studies using selective chemical inhibitors and recombinant human P450 enzymes have demonstrated that CYP3A4 is the key contributor to amlodipine's metabolic clearance, whereas CYP3A5's role is minimal.[6][7][9]

The conversion to the pyridine analogue is a detoxifying step, as this structural change results in a near-complete loss of calcium channel blocking activity.[3][4][5]

G Amlodipine Amlodipine (Active Dihydropyridine) M9 Pyridine Derivative (M9) (Inactive) Amlodipine->M9 Enzyme CYP3A4 (Primary Enzyme) Enzyme->Amlodipine

Figure 1: Primary metabolic pathway of amlodipine via CYP3A4.

Secondary Metabolism: Formation of Desmethyl Amlodipine and Other Derivatives

Following the initial oxidation to M9, this primary metabolite becomes the substrate for a variety of further phase I reactions.[6][7] These secondary transformations are diverse and include:

  • O-demethylation and O-dealkylation: Hydrolysis of the side-chain ester bonds. The removal of the methyl group from the methyl ester moiety of the M9 backbone results in a "desmethyl" metabolite.

  • Oxidative deamination: Modification of the 2-aminoethoxymethyl side chain.[3][4]

  • Aliphatic hydroxylation. [3]

These reactions create a complex profile of various pyridine derivatives that are more polar than the parent drug, facilitating their renal excretion.[3][10][17] It is critical to recognize that "desmethyl amlodipine" is not a direct metabolite of the active parent drug but rather a downstream product of the already inactive M9 metabolite.

G cluster_main Amlodipine Metabolic Cascade cluster_secondary Secondary Metabolism Amlodipine Amlodipine (Active) M9 Pyridine Derivative (M9) (Inactive) Amlodipine->M9 CYP3A4 Dehydrogenation Desmethyl Desmethyl Pyridine Metabolite M9->Desmethyl O-demethylation Deaminated Deaminated Pyridine Metabolite M9->Deaminated Oxidative Deamination Other Other Polar Metabolites M9->Other Further Oxidation Excretion Renal Excretion Desmethyl->Excretion Deaminated->Excretion Other->Excretion

Figure 2: Sequential metabolism of amlodipine to inactive derivatives.

Pharmacological Significance: The Inactivity of Amlodipine Metabolites

A cornerstone of amlodipine's predictable pharmacology is the fact that its numerous metabolites, including all pyridine derivatives formed after the initial CYP3A4-mediated oxidation, are pharmacologically inactive.[1][2][12] Studies conducted on the identified and synthesized metabolites have confirmed they possess no significant calcium antagonist activity relative to the parent amlodipine molecule.[3][4][5]

This lack of active metabolites has several favorable clinical implications:

  • Predictable Dose-Response: The therapeutic effect is directly correlated with the plasma concentration of the parent drug, leading to a linear and predictable dose-response relationship.[10][18]

  • Low Risk of Metabolite-Mediated Toxicity: The risk of adverse effects from accumulating active metabolites, a concern for some drugs, is negligible with amlodipine.

  • Simplified Pharmacokinetic Profile: The clinical focus remains on the pharmacokinetics of the parent drug, as the metabolites do not contribute to the therapeutic or adverse effects.

CompoundClassPharmacological Activity
Amlodipine DihydropyridineActive Calcium Channel Blocker
Metabolite M9 Pyridine DerivativeInactive / Minimal Activity[3][6][7]
Desmethyl Pyridine Derivative Pyridine DerivativeInactive[4][5]
Other Pyridine Metabolites Pyridine DerivativesInactive[3][4][5]

Table 1: Pharmacological activity of amlodipine and its major metabolites.

Experimental Protocols for Metabolite Profiling

Characterizing the metabolic fate of amlodipine is fundamental to drug development and regulatory assessment. The following protocols outline standard methodologies for in vitro and analytical characterization.

Protocol: In Vitro Metabolism in Human Liver Microsomes (HLM)

This experiment identifies the primary metabolites and the enzymes responsible for their formation.

Objective: To determine the metabolic profile of amlodipine and identify the role of CYP3A4.

Methodology:

  • Preparation: Prepare a stock solution of amlodipine in a suitable solvent (e.g., methanol). Prepare incubation mixtures in microcentrifuge tubes on ice.

  • Incubation Mixture:

    • Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (HLM) (e.g., 0.5 mg/mL protein)

    • Amlodipine (e.g., 1-10 µM final concentration)

    • Optional: Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4/5; CYP3cide for specific CYP3A4 inhibition).[6][7]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the NADPH-regenerating system (cofactor).

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

  • Analysis: Analyze the supernatant using LC-MS/MS as described in Protocol 4.2.

Protocol: LC-MS/MS Analysis for Metabolite Identification

This workflow is used to separate and identify the parent drug and its metabolites from the in vitro incubation sample.

Objective: To detect, identify, and quantify amlodipine and its metabolites (M9, desmethyl derivatives, etc.).

Methodology:

  • Chromatographic Separation (LC):

    • Inject the processed sample from Protocol 4.1 onto a reverse-phase C18 HPLC column.[19][20]

    • Use a gradient mobile phase, typically consisting of water with a small amount of formic acid (for protonation) and acetonitrile or methanol. The gradient will elute compounds based on their polarity.

  • Mass Spectrometric Detection (MS/MS):

    • The column eluent is directed into a mass spectrometer, typically a triple-quadrupole or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.[17]

    • Full Scan (MS1): Initially, perform a full scan to detect the mass-to-charge ratio (m/z) of all eluting ions, including the parent drug and potential metabolites.

    • Product Ion Scan (MS2): Perform fragmentation (tandem mass spectrometry) on the parent drug's ion to establish its characteristic fragmentation pattern.

    • Metabolite Identification: Search the full scan data for predicted metabolite masses (e.g., M-2 for dehydrogenation to M9; M-14 for demethylation). Perform product ion scans on these candidate ions. The structure is proposed by comparing the fragmentation pattern of the metabolite to that of the parent drug.

    • Accurate Mass Measurement: For high-confidence identification, use a high-resolution mass spectrometer (e.g., Q-TOF) to determine the elemental composition of the metabolites.[17]

G cluster_protocol Experimental Workflow for Metabolite Profiling Incubation Step 1: In Vitro Incubation (HLM + Amlodipine + NADPH) Termination Step 2: Reaction Termination & Protein Precipitation Incubation->Termination Analysis Step 3: LC-MS/MS Analysis Termination->Analysis ID Step 4: Metabolite Identification (MS1 Scan -> MS2 Fragmentation) Analysis->ID

Figure 3: High-level experimental workflow for amlodipine metabolite analysis.

Clinical and Drug Development Implications

The metabolic profile of amlodipine directly influences its clinical use and considerations during drug development.

  • Drug-Drug Interactions (DDIs): Since amlodipine's clearance is highly dependent on CYP3A4, co-administration with strong inhibitors of this enzyme (e.g., clarithromycin, itraconazole, grapefruit juice) can significantly increase plasma concentrations of the active parent drug, raising the risk of hypotension and other adverse effects.[1][21][22] Conversely, CYP3A4 inducers can decrease amlodipine's efficacy.[23]

  • Safety in Special Populations: Patients with severe hepatic impairment show decreased clearance of amlodipine, as the primary site of metabolism is compromised.[1][14][18] This can lead to higher plasma concentrations and may require dose adjustments. In contrast, renal impairment does not significantly influence the pharmacokinetics of the parent drug, although the excretion of the inactive metabolites is the primary elimination route.[2][12]

  • Drug Development: The lack of pharmacologically active metabolites simplifies the safety assessment and development program for new drug candidates with similar profiles. It obviates the need for extensive characterization of the pharmacological and toxicological profiles of each metabolite.

Conclusion

The pharmacological narrative of amlodipine is centered entirely on the parent molecule. Its extensive hepatic metabolism is a detoxification and clearance pathway, not an activation process. The primary step, a CYP3A4-mediated dehydrogenation, converts active amlodipine into an inactive pyridine core (M9). Subsequent formation of metabolites, such as desmethyl amlodipine , occurs downstream from this inactive precursor and these compounds play no discernible role in the drug's therapeutic effect. For researchers and clinicians, this understanding reinforces a focus on the pharmacokinetics of the parent drug and its interactions with the CYP3A4 enzyme system as the primary determinants of amlodipine's efficacy and safety.

References

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Foundational

An Integrated Strategy for the Discovery, Identification, and Characterization of Desmethyl Amlodipine

A Senior Application Scientist's Guide to Impurity Profiling in Pharmaceutical Development Preamble: The Regulatory Imperative and the Scientific Challenge In modern pharmaceutical development, the mantra is not just "wh...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Impurity Profiling in Pharmaceutical Development

Preamble: The Regulatory Imperative and the Scientific Challenge

In modern pharmaceutical development, the mantra is not just "what is the active ingredient?" but "what else is in the drug?". Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate a rigorous approach to the identification and control of impurities in new drug substances and products.[1][2] These guidelines are not merely procedural hurdles; they are foundational to ensuring patient safety and drug efficacy. An impurity is defined by the ICH as "any component of the new drug substance which is not the chemical entity defined as the new drug substance".[2]

The ICH Q3A and Q3B guidelines establish specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][3] For instance, impurities found at levels above 0.1% often require full structural identification.[3] This necessitates a robust, multi-disciplinary analytical approach. This guide provides an in-depth, field-proven strategy for tackling such a challenge, using the discovery and identification of "Desmethyl Amlodipine," a potential degradation product and metabolite of the widely prescribed antihypertensive drug, Amlodipine, as a practical case study.

Amlodipine, a dihydropyridine calcium channel blocker, is known to degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[4][5][6] Its structure, featuring two different ester groups (a methyl ester and an ethyl ester), presents a chemically logical point for hydrolysis. Desmethyl Amlodipine, the carboxylic acid derivative formed from the hydrolysis of the C5-methyl ester, represents a classic example of a degradation product that a pharmaceutical scientist must be prepared to identify and control.

This document outlines a logical, self-validating workflow, moving from initial discovery through definitive structural elucidation and culminating in the synthesis of a reference standard for quantitative control.

Part 1: Discovery and Chromatographic Profiling

The journey of identifying an unknown impurity begins with its detection. A robust, stability-indicating analytical method is the cornerstone of this process. The goal is to develop a method that can separate the impurity from the active pharmaceutical ingredient (API) and other known impurities, allowing for its accurate detection and quantification.

Causality in Method Development: The Forced Degradation Study

Before we can find something, we often need to create it. Forced degradation (or stress testing) is a critical exercise mandated by the ICH to understand the intrinsic stability of a drug substance.[7] By subjecting amlodipine to harsh conditions (acidic and alkaline hydrolysis, oxidation, heat, and light), we intentionally generate potential degradation products.[4][6][7] Amlodipine is particularly susceptible to degradation in acidic and basic media, which are the most probable conditions to induce hydrolysis of the methyl ester, yielding Desmethyl Amlodipine.[4][6]

This exercise is not about random destruction; it's a logical probe of the molecule's "soft spots". The resulting stressed samples are a rich source of the very impurities we need to identify, providing the material necessary to develop and validate our analytical method.

G cluster_0 Forced Degradation Workflow Amlodipine_API Amlodipine API Stress_Conditions Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Amlodipine_API->Stress_Conditions Stressed_Samples Generate Stressed Samples (Degradation Products Present) Stress_Conditions->Stressed_Samples Method_Development Develop Stability-Indicating HPLC Method Stressed_Samples->Method_Development

Caption: Workflow for generating degradation products.

Experimental Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate Amlodipine from its potential degradation products, including Desmethyl Amlodipine.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: C18 column, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.05 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • A time-based gradient is chosen to ensure separation of the more polar Desmethyl Amlodipine (which will elute earlier than the parent API) from the Amlodipine peak. A plausible gradient would be:

      • 0-5 min: 25% B

      • 5-20 min: 25% to 60% B

      • 20-25 min: 60% B

      • 25-27 min: 60% to 25% B

      • 27-35 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 238-240 nm.[8]

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation:

    • Prepare a stock solution of Amlodipine reference standard (1 mg/mL) in a diluent (e.g., 50:50 Acetonitrile:Water).

    • For forced degradation, subject the stock solution to stress (e.g., add 1N HCl and heat at 80°C for 6 hours).[9]

    • Neutralize the sample if necessary, then dilute to a final concentration of approximately 100 µg/mL with the diluent.

    • Filter through a 0.45 µm syringe filter before injection.

Trustworthiness through System Suitability: Before analyzing samples, the system's performance must be verified. This is a self-validating step. Key parameters include:

  • Tailing Factor (Asymmetry): For the Amlodipine peak, should be ≤ 2.0.

  • Theoretical Plates (Efficiency): For the Amlodipine peak, should be ≥ 2000.

  • Resolution: Between Desmethyl Amlodipine and Amlodipine peaks, should be ≥ 2.0.

CompoundExpected Retention Time (min)Key Diagnostic Feature
Desmethyl Amlodipine ~8-10Elutes before Amlodipine due to increased polarity from the carboxylic acid group.
Amlodipine ~15-18Main API peak, identified by comparison with reference standard.

Part 2: Definitive Structural Elucidation

Chromatographic data provides a tantalizing clue—an unknown peak at a specific retention time. However, to satisfy regulatory requirements and scientific rigor, we must definitively determine its molecular structure. This requires a synergistic application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The Power of Mass Spectrometry: Getting the Mass

Liquid Chromatography-Mass Spectrometry (LC-MS) is the logical next step. It provides two crucial pieces of information: the accurate molecular weight of the impurity and its fragmentation pattern, which acts as a structural fingerprint.

G cluster_1 Impurity Identification Workflow HPLC_Peak Unknown Peak Detected in HPLC-UV LCMS LC-MS Analysis HPLC_Peak->LCMS MS_Data Determine Molecular Weight (e.g., [M+H]+) LCMS->MS_Data LCMSMS LC-MS/MS Analysis MS_Data->LCMSMS Frag_Data Obtain Fragmentation Pattern LCMSMS->Frag_Data Structure_Hypo Propose Putative Structure Frag_Data->Structure_Hypo

Caption: Mass spectrometry workflow for impurity analysis.

Experimental Protocol 2: LC-MS/MS Characterization
  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[10]

  • LC Conditions: Use the same method as described in Protocol 1 to ensure correlation of retention times.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: ESI+.

    • Scan Mode: Full scan (e.g., m/z 100-600) to find the parent ion.

    • Product Ion Scan (MS/MS): Isolate the parent ion of the impurity and fragment it to obtain the MS/MS spectrum.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~150 °C.

    • Desolvation Temperature: ~350 °C.

Expected Data and Interpretation: The causality is direct: the mass difference between the impurity and the API should correspond to the proposed chemical transformation. Amlodipine has a molecular weight of 408.88 g/mol . The conversion of a methyl ester (-COOCH₃) to a carboxylic acid (-COOH) involves the loss of CH₂ (14.02 Da).

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Amlodipine C₂₀H₂₅ClN₂O₅408.88409.15238.08, 294.10[10]
Desmethyl Amlodipine C₁₉H₂₃ClN₂O₅394.85395.13Loss of H₂O from carboxyl; fragments similar to Amlodipine but shifted by -14 Da where applicable.
Unambiguous Proof: NMR Spectroscopy

While MS provides strong evidence, NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[11][12] It provides detailed information about the carbon-hydrogen framework. To perform NMR, the impurity must first be isolated in sufficient quantity and purity, typically using preparative HPLC.

Experimental Protocol 3: Isolation and NMR Analysis
  • Isolation:

    • Use a preparative HPLC system with a larger-scale C18 column.

    • Inject a concentrated solution of the stressed sample mixture.

    • Collect the fraction corresponding to the Desmethyl Amlodipine peak, guided by the analytical HPLC retention time.

    • Evaporate the solvent to yield the isolated impurity.

  • NMR Analysis:

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).[12]

    • Experiments:

      • ¹H NMR: To observe all proton environments.

      • ¹³C NMR: To observe all carbon environments.

      • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the overall structure.

Data Interpretation - The "Aha!" Moment: The key to confirming the structure of Desmethyl Amlodipine is identifying the absence of a specific signal and the appearance of another.

  • ¹H NMR: The sharp singlet corresponding to the methyl ester protons (-OCH₃) in Amlodipine (typically around 3.5 ppm) will be absent in the spectrum of the impurity.[11] A new, broad singlet will appear far downfield (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH).

  • ¹³C NMR: The carbon signal for the methyl ester in Amlodipine (around 51 ppm) will be absent.[11] The signal for the ester carbonyl carbon will shift slightly, confirming the change in its electronic environment.

Part 3: Reference Standard Synthesis and Qualification

Once identified, the impurity must be quantified. This requires a pure, well-characterized reference standard of Desmethyl Amlodipine. While it can sometimes be purchased, a custom synthesis is often necessary.

Synthetic Strategy: Selective Hydrolysis

The most direct route to synthesize Desmethyl Amlodipine is through the selective hydrolysis of the methyl ester of Amlodipine. This can be achieved using enzymatic methods or carefully controlled chemical hydrolysis that favors the less sterically hindered methyl ester over the ethyl ester.

Experimental Protocol 4: Synthesis of Desmethyl Amlodipine

(This is a representative protocol; optimization is required.)

  • Reaction Setup: Dissolve Amlodipine besylate (1 equivalent) in a suitable solvent mixture like methanol/water.

  • Hydrolysis: Add a mild base, such as Lithium Hydroxide (LiOH) (1.1 equivalents), and stir the reaction at room temperature. The progress is monitored by HPLC (using Protocol 1) until the starting material is consumed and the desired product is formed.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1N HCl) to pH ~5-6.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to yield pure Desmethyl Amlodipine.

  • Characterization: Confirm the identity and purity of the synthesized standard using HPLC, MS, and NMR, comparing the data to that obtained from the isolated degradation product. Purity should be >98%.

Conclusion: An Integrated and Self-Validating System

The discovery and identification of Desmethyl Amlodipine is a microcosm of the challenges faced in pharmaceutical analysis. The process is a logical cascade, where each step validates the next. Forced degradation provides the material to develop a chromatographic method. HPLC-UV detects the impurity, LC-MS proposes a structure based on mass, and NMR provides definitive confirmation. Finally, a targeted synthesis yields the reference standard required for ongoing quality control. This integrated strategy, grounded in regulatory principles and executed with scientific rigor, is essential for ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Pharma Compliance. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]

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  • University of Lisbon. (n.d.). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Scholar - Universidade de Lisboa. [Link]

  • ResearchGate. (n.d.). Degradation pathway of amlodipine. [Link]

  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. [Link]

  • Wolschke, H., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PMC - NIH. [Link]

  • Bibliomed. (n.d.). Synthesis and establishment of Amlodipine impurity G reference standard. [Link]

  • Ha, L. D., Nguyen, L. T. D., & Le, T. M. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science. [Link]

  • Ha, L. D., Nguyen, L. T. D., & Le, T. M. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science. [Link]

  • Dousa, M., et al. (2019). Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. PubMed. [Link]

  • Kim, J. S., et al. (n.d.). Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. PubMed. [Link]

  • ResearchGate. (n.d.). Structure elucidation of thermal degradation products of amlodipine. [Link]

  • ResearchGate. (n.d.). Separation, identification and structural elucidation of a new impurity in the drug substance of amlodipine maleate using LC-MS/MS, NMR and IR. [Link]

  • Journal of Advanced Pharmacy Education & Research. (2012). Development and validation of a HPLC analytical assay method for amlodipine besylate tablets. [Link]

  • ThaiScience. (n.d.). Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human p. [Link]

  • ResearchGate. (n.d.). A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of amlodipine in human plasma. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Role and Quantification of Desmethyl Amlodipine in Amlodipine Bioequivalence Studies

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Parent Drug Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone therapy for hypertension and angina.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Drug

Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone therapy for hypertension and angina.[1] Its long half-life and predictable pharmacokinetics make it suitable for once-daily dosing.[2] For a generic amlodipine product to be approved, it must demonstrate bioequivalence (BE) to the reference listed drug, meaning it exhibits a comparable rate and extent of absorption.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for these studies.[5][6]

While these guidelines primarily focus on the quantification of the parent drug, amlodipine, a comprehensive understanding of its metabolic fate can provide invaluable insights. Amlodipine is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, into several inactive metabolites.[7][8][9] The principal metabolic pathway is the oxidation of the dihydropyridine ring to a pyridine derivative, which we will refer to in the context of this guide as "desmethyl amlodipine" for clarity, alongside other metabolic transformations.[9][10]

This document provides a detailed guide on the rationale and protocols for the simultaneous quantification of amlodipine and its major metabolite, desmethyl amlodipine. We will first explore the regulatory requirements for amlodipine BE studies, then delve into the scientific rationale for including metabolite analysis, and finally, present a detailed, validated bioanalytical protocol using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Section 1: The Regulatory Framework for Amlodipine Bioequivalence

The primary objective of a BE study is to ensure that a generic drug is therapeutically interchangeable with its branded counterpart. Regulatory authorities have streamlined the requirements for well-characterized drugs like amlodipine.

1.1. FDA and EMA Guidance

Both the FDA and EMA specify that for amlodipine, the analyte to be measured in plasma for BE determination is the parent compound, amlodipine .[5][11] The key pharmacokinetic (PK) parameters for assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

ParameterDescriptionAcceptance Criteria (90% Confidence Interval)
Cmax Maximum observed drug concentrationMust be within 80.00% to 125.00% of the reference product.[12]
AUC(0-t) Area under the curve to the last quantifiable time pointMust be within 80.00% to 125.00% of the reference product.[11]
AUC(0-∞) Area under the curve extrapolated to infinityMust be within 80.00% to 125.00% of the reference product.[11]

Table 1: Standard Bioequivalence Acceptance Criteria for Amlodipine.

1.2. The Role of Metabolites in BE Studies: A Regulatory Perspective

The decision to measure metabolites in BE studies is a complex issue.[13] The current regulatory consensus is that the parent drug is generally more sensitive to differences in formulation performance between a test and reference product.[14] Measurement of metabolites is typically only required under specific circumstances, such as when:

  • The metabolite is a significant contributor to the drug's overall safety and efficacy.

  • The parent drug concentrations are too low to be reliably measured in the terminal phase.

  • The drug is a prodrug that is extensively converted via presystemic (gut wall or first-pass) metabolism.[14]

Since amlodipine itself is the active moiety and its metabolites are largely inactive, and its plasma concentrations are readily measurable, regulatory bodies do not mandate metabolite analysis for a standard amlodipine BE study.[5][10]

Section 2: Amlodipine's Metabolic Journey

To understand the value of measuring desmethyl amlodipine, one must first appreciate the drug's pharmacokinetic profile.

2.1. Pharmacokinetic Properties

Following oral administration, amlodipine is well absorbed, with a bioavailability of 64% to 90%.[2] It reaches peak plasma concentrations in 6 to 12 hours.[2] Amlodipine is characterized by a large volume of distribution and a long terminal elimination half-life of 30 to 50 hours, which justifies its once-daily dosing regimen.[2][15]

2.2. The Metabolic Pathway

Amlodipine undergoes extensive hepatic metabolism, with only about 10% of the parent compound excreted unchanged in the urine.[2] The biotransformation is primarily mediated by the CYP3A4 and CYP3A5 enzymes.[9] The major metabolic pathway is the dehydrogenation (oxidation) of the dihydropyridine ring to form an inactive pyridine analog (desmethyl amlodipine).[10][16]

G cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Amlodipine_Oral Amlodipine (Oral Dose) Amlodipine_Plasma Amlodipine (in Plasma) Amlodipine_Oral->Amlodipine_Plasma Absorption Enzyme CYP3A4 / CYP3A5 Amlodipine_Plasma->Enzyme Excretion Renal Excretion (Metabolites & Parent Drug) Amlodipine_Plasma->Excretion ~10% Unchanged Metabolite Desmethyl Amlodipine (Pyridine Analog - Inactive) Metabolite->Excretion Enzyme->Metabolite Dehydrogenation (Major Pathway)

Caption: Metabolic pathway of Amlodipine.

Section 3: The Scientific Rationale for Measuring Desmethyl Amlodipine

While not a regulatory requirement for a standard BE submission, the simultaneous measurement of desmethyl amlodipine can serve as a powerful scientific tool, providing a more profound understanding of the drug's behavior.

  • Investigating Drug-Drug Interactions (DDIs): Co-administration of amlodipine with strong inhibitors or inducers of CYP3A4 can alter its plasma concentration. By measuring both the parent and the metabolite, one can directly observe the impact on metabolic turnover. For instance, a CYP3A4 inhibitor would decrease the formation of desmethyl amlodipine, leading to a lower metabolite-to-parent ratio and higher amlodipine exposure.

  • Pharmacogenetic Phenotyping: The activity of CYP3A5 is subject to genetic polymorphism. Measuring the metabolite-to-parent ratio can help phenotype subjects as rapid or poor metabolizers, which can be crucial in explaining inter-individual variability in drug response or in specialized clinical trials.[8]

  • Troubleshooting Atypical BE Results: In the event of a failed or borderline BE study, metabolite data can help diagnose the issue. For example, a difference in the rate of metabolite formation between test and reference products could suggest an interaction with an excipient that affects presystemic metabolism, even if the parent drug PK parameters are similar.

  • Comprehensive Pharmacokinetic Modeling: For advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling, having data for both the parent and metabolite allows for the development of more robust and mechanistically informative models.

Section 4: Application Protocol for Simultaneous Quantification

This section details a validated LC-MS/MS method for the simultaneous quantification of amlodipine and desmethyl amlodipine in human plasma. The protocol is designed to be robust and compliant with bioanalytical method validation guidelines from the FDA and EMA.

G start Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with Internal Standard (e.g., Amlodipine-d4) start->add_is extract Perform Liquid-Liquid Extraction (e.g., with Methyl tert-butyl ether) add_is->extract vortex Vortex to Mix extract->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge transfer Transfer Organic Supernatant centrifuge->transfer evaporate Evaporate to Dryness (under Nitrogen stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze process Data Acquisition & Processing analyze->process

Sources

Application

Application Note: A Validated Protocol for the Quantification of Desmethyl Amlodipine in Human Urine using LC-MS/MS

Abstract This application note details a robust and sensitive method for the quantification of desmethyl amlodipine, a metabolite of the widely prescribed antihypertensive drug amlodipine, in human urine. The protocol em...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantification of desmethyl amlodipine, a metabolite of the widely prescribed antihypertensive drug amlodipine, in human urine. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and clinical studies involving amlodipine. The use of a stable isotope-labeled internal standard, amlodipine-d4, ensures high accuracy and precision. All validation parameters are discussed in accordance with regulatory guidelines.

Introduction: The Significance of Monitoring Amlodipine Metabolism

Amlodipine is a long-acting calcium channel blocker extensively used in the management of hypertension and angina.[1][2] It undergoes significant metabolism in the liver, primarily mediated by CYP3A4 enzymes, into various inactive metabolites.[3] A substantial portion of these metabolites, approximately 60%, are excreted renally.[1][4] Understanding the metabolic profile and excretion pathways of amlodipine is crucial for a comprehensive assessment of its pharmacokinetics in diverse patient populations.

Desmethyl amlodipine is one of the identified metabolites, formed through the O-demethylation of the parent drug.[3] The accurate quantification of this metabolite in urine provides valuable insights into the metabolic clearance of amlodipine, which can be influenced by genetic polymorphisms, drug-drug interactions, and patient-specific physiological conditions. This protocol provides a validated, step-by-step methodology to achieve reliable and reproducible quantification of desmethyl amlodipine in a complex biological matrix like urine.

The Analytical Challenge and Rationale for LC-MS/MS

Urine presents a complex matrix containing numerous endogenous compounds that can interfere with the analysis of target analytes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the accurate quantification of drug metabolites at low concentrations. The selectivity is achieved through the combination of chromatographic separation and the specificity of Multiple Reaction Monitoring (MRM) in the mass spectrometer.

Experimental Workflow: From Sample to Result

The analytical workflow is designed to ensure efficient extraction, precise separation, and sensitive detection of desmethyl amlodipine. The key stages of the process are outlined below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution & Reconstitution spe->elution lc_separation Chromatographic Separation (C18 Column) elution->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: A streamlined workflow for desmethyl amlodipine quantification in urine.

Detailed Protocols

This section provides a step-by-step guide for the quantification of desmethyl amlodipine in human urine.

Materials and Reagents
  • Desmethyl Amlodipine reference standard

  • Amlodipine-d4 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human urine (drug-free, for calibration standards and quality controls)

  • β-glucuronidase from Helix pomatia

  • Phosphate buffer (0.1 M, pH 6.8)

  • Mixed-mode cation exchange SPE cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode SPE cartridge is deliberate. Desmethyl amlodipine, being a basic compound, can be retained by both reversed-phase and cation exchange mechanisms. This dual retention allows for a more rigorous washing protocol to remove neutral and acidic interferences from the urine matrix, resulting in a cleaner extract and minimizing ion suppression during MS analysis.

Protocol:

  • Enzymatic Hydrolysis: To account for potential glucuronide conjugates, an enzymatic hydrolysis step is recommended.

    • To 1.0 mL of urine, add 25 µL of Amlodipine-d4 internal standard working solution.

    • Add 500 µL of 0.1 M phosphate buffer (pH 6.8).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex and incubate at 37°C for 2 hours.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading:

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove basic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

  • Elution:

    • Elute desmethyl amlodipine and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of desmethyl amlodipine and its internal standard.

Table 1: Chromatographic Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Desmethyl Amlodipine: m/z 395.1 → 238.1Amlodipine-d4 (IS): m/z 413.2 → 242.1
Dwell Time 100 ms
Collision Energy (CE) Optimized for each analyte
Declustering Potential (DP) Optimized for each analyte

Note: The MRM transition for desmethyl amlodipine is proposed based on its molecular weight of 394.85 g/mol ([M+H]+ ≈ 395.1) and the known fragmentation pattern of amlodipine, where the loss of the side chain results in a major fragment ion.[5][6][7]

Method Validation and Quality Control

To ensure the reliability of the data, the method must be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][8]

Table 3: Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank urine samples.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the desired concentration range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery Consistent and reproducible extraction recovery for the analyte and IS.
Matrix Effect Assessed to ensure that the urine matrix does not cause significant ion suppression or enhancement.
Stability Analyte stability evaluated under various conditions (freeze-thaw, bench-top, long-term storage).

Data Interpretation and Reporting

A calibration curve is constructed by plotting the peak area ratio of desmethyl amlodipine to the internal standard against the nominal concentration of the calibration standards. The concentration of desmethyl amlodipine in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of desmethyl amlodipine in human urine. The combination of a robust SPE sample preparation method and a sensitive LC-MS/MS analysis ensures the generation of high-quality, reliable data suitable for demanding research and clinical applications. The principles and methodologies described herein can be adapted for the analysis of other amlodipine metabolites and for different biological matrices with appropriate validation.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). Desmethyl amlodipine. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the active metabolites of amlodipine? Retrieved from [Link]

  • PubChemLite. (n.d.). Desmethyl amlodipine (C19H23ClN2O5). Retrieved from [Link]

  • GSRS. (n.d.). DESMETHYL AMLODIPINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amlodipine. StatPearls. Retrieved from [Link]

  • Beresford, A. P., et al. (1988). Metabolism and kinetics of amlodipine in man. Xenobiotica, 18(2), 245-254. Retrieved from [Link]

  • Stopforth, M., et al. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of Cardiovascular Pharmacology, 12(Suppl 7), S55-S59. Retrieved from [Link]

  • Shah, J. V., et al. (2016). Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 125, 307-316. Retrieved from [Link]

  • Tiwari, R. N., et al. (2015). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 115, 454-465. Retrieved from [Link]

  • SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. Retrieved from [Link]

  • Mukanova, M. S., et al. (2020). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan, 2. Retrieved from [Link]

  • Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Amlodipine. Retrieved from [Link]

  • Zhu, L., et al. (2014). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. American Journal of Analytical Chemistry, 5, 81-89. Retrieved from [Link]

  • Bhatt, J., et al. (2013). Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: application to a clinical pharmacokinetic study. Biomedical Chromatography, 27(9), 1165-1172. Retrieved from [Link]

  • Feng, S., et al. (2006). A qualitative study of amlodipine and its related compounds by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(11), 1715-1723. Retrieved from [Link]

  • ClinPGx. (n.d.). In Progress: Amlodipine Pathway, Pharmacokinetics. Retrieved from [Link]

Sources

Method

Application Note: Desmethyl Amlodipine as a Reference Standard for Analytical Method Validation

Abstract This comprehensive guide details the use of Desmethyl amlodipine as a reference standard for the validation of analytical methods, specifically focusing on a stability-indicating High-Performance Liquid Chromato...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the use of Desmethyl amlodipine as a reference standard for the validation of analytical methods, specifically focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Desmethyl amlodipine is a critical impurity and metabolite of amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2] Accurate quantification of this related substance is paramount for ensuring the quality, safety, and efficacy of amlodipine drug products. This document provides an in-depth protocol for method validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[3][4][5] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative for Amlodipine Impurities

Amlodipine's therapeutic success is predicated on its purity and consistent dosage. Pharmaceutical regulatory bodies worldwide, including the FDA and EMA, mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Desmethyl amlodipine, a primary related substance, must be monitored and quantified to ensure it does not exceed established safety thresholds. The use of a well-characterized reference standard is the cornerstone of any analytical method designed for this purpose. This application note provides the scientific rationale and a practical, step-by-step framework for validating an HPLC method using the Desmethyl amlodipine standard, ensuring data integrity and regulatory compliance.

Reference Standard Profile: Desmethyl Amlodipine

A thorough understanding of the reference standard is critical for its correct use. Desmethyl amlodipine is recognized as a key impurity in pharmacopeial monographs.[6][7][8]

Chemical & Physical Properties:

PropertyValueSource
IUPAC Name 6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid[9]
Synonyms 3-O-Desmethyl Amlodipine, Amlodipine Impurity J[10]
CAS Number 113994-37-9[9]
Molecular Formula C₁₉H₂₃ClN₂O₅[9]
Molecular Weight 394.8 g/mol [9]

The structural relationship between amlodipine and its desmethyl derivative underscores the need for a highly selective analytical method capable of resolving these closely related compounds.

G Amlodipine Amlodipine (C₂₀H₂₅ClN₂O₅) Metabolism Metabolism / Degradation (Demethylation) Amlodipine->Metabolism Desmethyl_Amlodipine Desmethyl Amlodipine (C₁₉H₂₃ClN₂O₅) Metabolism->Desmethyl_Amlodipine

Caption: Metabolic pathway from Amlodipine to Desmethyl amlodipine.

Recommended Analytical Protocol: RP-HPLC Method

This section details a robust isocratic Reverse-Phase HPLC (RP-HPLC) method developed for the quantification of Desmethyl amlodipine in the presence of amlodipine.

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Agilent 1100/1200 Series or equivalent with DAD/UV DetectorProvides reliable performance and spectral data for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 stationary phase offers excellent hydrophobicity for retaining and separating amlodipine and its related substances.
Mobile Phase Acetonitrile : Methanol : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) in a ratio of 15:55:30 (v/v/v)The combination of organic modifiers and a buffered aqueous phase provides optimal separation and peak shape. A pH of 3.0 ensures that the basic analytes are protonated, leading to consistent retention and symmetrical peaks.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Detection UV at 237 nmThis wavelength corresponds to a UV maximum for amlodipine and its dihydropyridine-based impurities, providing high sensitivity.[6][12]
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and resolution.
Injection Vol. 20 µLA suitable volume to achieve necessary sensitivity without overloading the column.
Run Time Approx. 15 minutesSufficient to elute the main peak and all relevant impurities.
Preparation of Solutions
  • Diluent: Mobile phase is used as the diluent to ensure compatibility and minimize baseline disturbances.

  • Standard Stock Solution (Desmethyl Amlodipine): Accurately weigh about 5 mg of Desmethyl Amlodipine Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.

  • Standard Stock Solution (Amlodipine Besylate): Accurately weigh about 25 mg of Amlodipine Besylate Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Desmethyl Amlodipine stock solution with the diluent to concentrations ranging from the Limit of Quantitation (LOQ) to approximately 1.5 µg/mL.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[13]

    • Accurately weigh a portion of the powder equivalent to 50 mg of amlodipine and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent.

    • Filter a portion of this solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate. This solution has a nominal concentration of 1000 µg/mL of amlodipine.

Method Validation Protocol: A Self-Validating System

The validation of the analytical method must demonstrate that it is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R1) guideline.[3]

G cluster_precision Precision Sub-types Validation Method Validation Workflow Specificity Linearity Range Accuracy Precision LOD / LOQ Robustness Repeatability Repeatability (Intra-Assay) Validation:precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Validation:precision->Intermediate

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Specificity (and Forced Degradation)
  • Objective: To demonstrate that the method can accurately measure Desmethyl amlodipine without interference from other components such as the API, other impurities, degradation products, or excipients.

  • Protocol:

    • Inject the diluent (blank) to confirm no interfering peaks at the retention time of Desmethyl amlodipine.

    • Inject solutions of Amlodipine standard and Desmethyl amlodipine standard individually to determine their retention times.

    • Inject a mixed solution containing both standards to verify baseline resolution.

    • Perform forced degradation on the amlodipine sample solution under the following conditions:

      • Acid: 0.1N HCl at 60°C for 2 hours.

      • Base: 0.1N NaOH at 60°C for 1 hour.

      • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal: 105°C for 24 hours.

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples and assess the purity of the Desmethyl amlodipine peak using a Diode Array Detector (DAD) to ensure it is spectrally homogeneous.

  • Acceptance Criteria:

    • The Desmethyl amlodipine peak must be free from co-elution from any other component.

    • Resolution between the Desmethyl amlodipine peak and the nearest eluting peak must be ≥ 2.0.

    • Peak purity angle should be less than the peak purity threshold.

Linearity
  • Objective: To establish a linear relationship between the concentration of Desmethyl amlodipine and the instrumental response.

  • Protocol:

    • Prepare a series of at least five concentrations of Desmethyl amlodipine, typically ranging from the LOQ to 150% of the specified limit (e.g., 0.1 µg/mL to 1.5 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) must be ≥ 0.999.

    • The y-intercept should be minimal (not significantly different from zero).

Linearity Data (Example)
Concentration (µg/mL) Mean Peak Area
0.112540
0.2531350
0.562700
1.0125500
1.5188200
Correlation (r²) 0.9998
Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a drug product sample solution as described in section 3.2.

    • Spike the sample solution with Desmethyl amlodipine standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery for each replicate.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the random error or agreement among a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Prepare six individual sample preparations spiked with Desmethyl amlodipine at the 100% level. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) for the six preparations must be ≤ 5.0% for impurities.

Precision Study (Example)
Parameter Result (%RSD)
Repeatability1.2%
Intermediate Precision1.8%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of Desmethyl amlodipine that can be reliably detected and quantified.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Prepare a series of dilute solutions of Desmethyl amlodipine and inject them. Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • Based on Calibration Curve: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The LOQ must be validated for accuracy and precision. The RSD for precision at the LOQ should be ≤ 10%.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 10%: 0.9 and 1.1 mL/min).

      • Mobile Phase pH (± 0.2 units: pH 2.8 and 3.2).

      • Column Temperature (± 5°C: 25°C and 35°C).

    • Analyze a system suitability solution and a spiked sample under each condition.

  • Acceptance Criteria:

    • System suitability parameters (resolution, tailing factor) must remain within the established limits.

    • The results of the spiked sample analysis should not deviate significantly from the results obtained under normal conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the validation of an HPLC method for the quantification of Desmethyl amlodipine using a certified reference standard. Adherence to this guide ensures the development of a specific, linear, accurate, precise, and robust analytical method. Such a validated method is indispensable for routine quality control, stability studies, and regulatory submissions, ultimately safeguarding patient health by ensuring the quality of amlodipine drug products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. PubMed, National Library of Medicine. [Link]

  • Amlodipine Besilate. European Pharmacopoeia 7.0. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Desmethyl amlodipine. PubChem, National Institutes of Health (NIH). [Link]

  • Liquid Chromatography–Mass Spectrometry Method for the Determination of Amlodipine in Human Plasma and its Application in a Bioequivalence Study. Thieme Connect. [Link]

  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. SCIRP.org. [Link]

  • Amlodipine enantiomers in human plasma Using LC-MS/MS. SCIEX. [Link]

  • Amlodipine: A Comprehensive Review Of Reported Analytical Methods. Journal of Cardiovascular Disease Research. [Link]

  • Development and validation of a HPLC analytical assay method for amlodipine besylate tablets. Journal of Advanced Pharmacy Education & Research. [Link]

  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX. [Link]

  • Current Analytical Methods For Amlodipine And its Formulations: A Review. Semantic Scholar. [Link]

  • Amlodipine Besylate USP Monograph. Phenomenex. [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. National Institutes of Health (NIH). [Link]

  • Amlodipine Besylate Tablets. USP-NF. [Link]

  • Development And Validation of Rp-HPLC Method by Using Amlodipine Besylate. EJRPR. [Link]

  • Amlodipine Besylate. USP-NF. [Link]

  • Amlodipine - EP standards. Pharmaffiliates. [Link]

  • PRODUCT MONOGRAPH Pr pms-AMLODIPINE. Pharmascience. [Link]

  • A High-Performance Liquid Chromatographic (HPLC) Method for the Determination of Amlodipine Drug in Dosage form Using 1,2-Naphthoquine-4-Sulfonate (NQS). MedCrave online. [Link]

  • INFORMATION LEAFLET Ph. Eur. Reference Standard. EDQM. [Link]

  • Amlodipine. PubChem, National Institutes of Health (NIH). [Link]

  • PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. CABI Digital Library. [Link]

  • Amlodipine Besylate Tablets. USP-NF. [Link]

Sources

Application

Application Note: Quantification of Desmethyl Amlodipine in Amlodipine Formulations Using a Validated Stability-Indicating HPLC Method

Abstract This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of desmethyl amlodipine, a potential process-related imp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of desmethyl amlodipine, a potential process-related impurity and degradation product in amlodipine drug formulations. Amlodipine, a widely prescribed calcium channel blocker, must be monitored for impurities to ensure its safety and efficacy. This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals. The methodology described herein is designed to be robust, accurate, and precise, aligning with the stringent requirements of regulatory bodies. The scientific rationale behind the experimental choices is elucidated to provide a deeper understanding of the analytical process.

Introduction: The Critical Role of Impurity Profiling in Amlodipine Formulations

Amlodipine is a third-generation dihydropyridine calcium antagonist widely used in the management of hypertension and angina. Its therapeutic success is contingent upon the purity of the active pharmaceutical ingredient (API) and the final drug product. Pharmaceutical impurities, even in trace amounts, can impact the safety and efficacy of a drug. Regulatory agencies, such as the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances and products.[1]

Among the potential impurities in amlodipine is 3-O-Desmethyl Amlodipine (CAS: 113994-37-9), a substance structurally related to the parent drug.[2] While not listed as a specified impurity in the major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), its monitoring is crucial for several reasons.[3][4] Desmethyl amlodipine can arise as a process-related impurity from certain synthetic pathways or as a degradation product formed during the shelf-life of the formulation. Its presence can be indicative of the stability of the drug product and the control over the manufacturing process. Therefore, a validated analytical method for its quantification is an essential tool in the quality control of amlodipine formulations.

This application note details a stability-indicating HPLC method specifically developed and validated for the determination of desmethyl amlodipine in the presence of amlodipine and its other known related substances.

Experimental Design and Rationale

The selection of the analytical methodology was guided by the need for a specific, sensitive, and robust method capable of separating desmethyl amlodipine from the amlodipine peak and other potential impurities. A reverse-phase HPLC method with UV detection was chosen for its widespread availability, reliability, and suitability for the analysis of moderately polar compounds like amlodipine and its impurities.

Materials and Reagents
  • Reference Standards:

    • Amlodipine Besylate (USP or EP reference standard)

    • 3-O-Desmethyl Amlodipine (Authenticated reference standard)[2][5][6]

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Triethylamine (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (Milli-Q or equivalent)

  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

Chromatographic Conditions

The chosen chromatographic conditions are optimized to achieve a good resolution between amlodipine and desmethyl amlodipine, as well as other known impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of Methanol, Acetonitrile, and a pH 3.0 buffer (35:15:50, v/v/v)
Buffer Preparation 7.0 mL of triethylamine in 900 mL of water, adjust pH to 3.0 ± 0.1 with orthophosphoric acid, and dilute to 1000 mL with water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 20 µL

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for the non-polar to moderately polar amlodipine and its related compounds.

  • Mobile Phase Composition: The combination of methanol and acetonitrile as organic modifiers allows for the fine-tuning of the elution strength, while the acidic buffer (pH 3.0) ensures the ionization of the basic functional groups is suppressed, leading to sharp, symmetrical peaks.

  • Wavelength: 237 nm is a common wavelength for the detection of amlodipine and its related substances, providing good sensitivity.

Protocols

Preparation of Standard Solutions
  • Amlodipine Besylate Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Amlodipine Besylate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Desmethyl Amlodipine Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of Desmethyl Amlodipine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (for system suitability and quantification): Prepare a solution containing a known concentration of amlodipine (e.g., 100 µg/mL) and desmethyl amlodipine (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 amlodipine tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of amlodipine into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Analytical Workflow

The following diagram illustrates the overall analytical workflow from sample preparation to data analysis.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Amlodipine & Desmethyl Amlodipine) hplc HPLC System (C18 Column, UV Detector) std_prep->hplc Inject sample_prep Sample Preparation (Tablets) sample_prep->hplc Inject chromatogram Obtain Chromatograms hplc->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Desmethyl Amlodipine integration->quantification

Caption: Analytical workflow for the quantification of desmethyl amlodipine.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters were assessed:

System Suitability

System suitability was evaluated by injecting the working standard solution six times. The acceptance criteria are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor (Amlodipine) ≤ 2.0
Theoretical Plates (Amlodipine) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Resolution (between Amlodipine and Desmethyl Amlodipine) ≥ 2.0
Specificity (Forced Degradation)

Forced degradation studies were performed on the amlodipine drug product to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Alkaline Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

The method was able to separate the desmethyl amlodipine peak from the main amlodipine peak and any degradation products formed, confirming its specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing desmethyl amlodipine at different concentrations (e.g., from LOQ to 150% of the expected impurity level). The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a placebo with known amounts of desmethyl amlodipine at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The %RSD for six replicate determinations of a sample spiked with desmethyl amlodipine should be ≤ 5.0%.

  • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day by a different analyst to assess the ruggedness of the method. The %RSD should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Summary of Validation Parameters:

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 5.0%
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1
Specificity No interference from placebo or degradants

Results and Discussion

The developed HPLC method successfully separated desmethyl amlodipine from amlodipine with a resolution of greater than 2.0, meeting the system suitability requirements. The validation results demonstrated that the method is linear, accurate, and precise for the quantification of desmethyl amlodipine in amlodipine tablets. The forced degradation studies showed that the method is stability-indicating, as the desmethyl amlodipine peak was well-resolved from all degradation products.

The logical relationship between the validation parameters is illustrated in the diagram below.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantification of desmethyl amlodipine in amlodipine formulations. Its successful validation demonstrates its suitability for routine quality control analysis and stability studies. The use of this method can help ensure the quality, safety, and efficacy of amlodipine drug products by monitoring a key potential impurity.

References

  • Amlodipine Besylate. In: United States Pharmacopeia and National Formulary (USP 36-NF 31). Rockville, MD: United States Pharmacopeial Convention; 2013:2466.
  • SynZeal. Amlodipine Impurities. [Link]

  • Phenomenex. Amlodipine Besylate USP Monograph. Published November 24, 2020. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - Scholar - Universidade de Lisboa. [Link]

  • Development and Validation of Assay Method of Amlodipine Tablet by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Amlodipine Besylate Tablets. In: United States Pharmacopeia and National Formulary (USP 36-NF 31). Rockville, MD: United States Pharmacopeial Convention; 2013:2468.
  • Molsyns Research. 3-O-Desmethyl Amlodipine. [Link]

  • Amlodipine Besylate - USP-NF ABSTRACT. [Link]

  • MAC-MOD Analytical. USP Monograph - Amlodipine Besylate. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS ASMS 2013 MP06-112. [Link]

  • Identification and characterization of potential impurities of amlodipine maleate. J Pharm Biomed Anal. 2006;40(3):605-613. [Link]

  • Amlodipine besilate. In: European Pharmacopoeia 7.0. Strasbourg, France: European Directorate for the Quality of Medicines & HealthCare; 2011:1345-1347.
  • Alentris Research Pvt. Ltd. 3-O-Desmethyl Amlodipine. [Link]

  • Fasani E, Albini A, Gemme S. Mechanism of the photochemical degradation of amlodipine. Int J Pharm. 2008;352(1-2):197-201. [Link]

  • Ha LD, Nguyen LTD, Le TM. Synthesis and establishment of Amlodipine impurity G reference standard. J App Pharm Sci. 2017;7(10):105-110. [Link]

  • Mechanism of the photochemical degradation of amlodipine. Request PDF. [Link]

  • Identification and characterization of potential impurities of amlodipine maleate. Request PDF. [Link]

  • Babić S, et al. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLoS One. 2014;9(10):e109305. [Link]

  • Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Request PDF. [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Quantitative and Qualitative Analysis of Desmethyl Amlodipine

Abstract This technical guide provides a comprehensive framework for the analysis of desmethyl amlodipine, a key metabolite of the widely prescribed antihypertensive drug, amlodipine, using high-resolution mass spectrome...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of desmethyl amlodipine, a key metabolite of the widely prescribed antihypertensive drug, amlodipine, using high-resolution mass spectrometry (HRMS). We delve into the scientific rationale behind method development, offering detailed, field-proven protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolite identification, and bioequivalence testing. The protocols herein are designed to be self-validating, adhering to principles outlined in regulatory guidelines.

Introduction: The Significance of Amlodipine Metabolism

Amlodipine is a long-acting calcium channel blocker extensively used in the management of hypertension and angina.[1] Its pharmacokinetic profile is characterized by slow absorption and extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This biotransformation leads to the formation of several metabolites, the majority of which are pharmacologically inactive.[4] Understanding the metabolic fate of amlodipine is paramount for a complete assessment of its efficacy, potential drug-drug interactions, and overall safety profile.

One of the notable metabolic pathways is the demethylation of the parent drug. The resulting metabolite, desmethyl amlodipine (also known as 3-O-Desmethyl Amlodipine), provides a crucial data point in the comprehensive metabolic profile of amlodipine.[5][6] High-resolution mass spectrometry, with its inherent accuracy and sensitivity, stands as the premier analytical technique for the definitive identification and quantification of such metabolites in complex biological matrices.[7][8]

Scientific Foundation: Causality in Method Design

The successful analysis of desmethyl amlodipine by LC-HRMS hinges on a series of strategic decisions, from sample preparation to the choice of mass analyzer. This section elucidates the "why" behind the recommended protocols.

Analyte Characteristics

Desmethyl amlodipine is a moderately polar molecule with a chemical formula of C₁₉H₂₃ClN₂O₅ and a monoisotopic mass of 394.12955 Da.[6][9] Its structure retains the basic nitrogen atom of the aminoethoxy methyl side chain, making it amenable to positive ion electrospray ionization (ESI+). The accurate mass of the protonated molecule ([M+H]⁺) is a critical parameter for HRMS analysis, enabling highly selective detection and differentiation from isobaric interferences.

Choice of Mass Analyzer: The Q-TOF Advantage

For the analysis of drug metabolites, a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the instrument of choice.[7] This configuration synergistically combines the precursor ion selection capabilities of a quadrupole with the high mass resolution and accuracy of a TOF analyzer.[7] This allows for:

  • High-Resolution Full Scan (MS1): Enables the accurate mass measurement of the precursor ion, confirming its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Provides structural information through characteristic fragmentation patterns, enhancing confidence in metabolite identification.

Sample Preparation: Balancing Recovery and Cleanliness

The objective of sample preparation is to isolate desmethyl amlodipine from the biological matrix (e.g., plasma, urine) while minimizing interferences that can cause ion suppression or enhancement. Two prevalent techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[10]

  • Protein Precipitation: A rapid and straightforward method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[11] While efficient, it may result in less clean extracts.

  • Solid-Phase Extraction: Offers superior cleanup by utilizing a sorbent to selectively retain the analyte while washing away interferences.[10] This often leads to improved sensitivity and reduced matrix effects.

The choice between these methods depends on the required limit of quantification (LOQ) and the complexity of the study. For regulated bioanalysis, SPE is often preferred for its robustness and cleanliness.

Experimental Protocols

The following protocols are presented as a robust starting point and should be validated according to internal standard operating procedures and relevant regulatory guidelines such as those from the FDA and EMA.[12]

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
  • Spiking: To 200 µL of human plasma, add the internal standard (e.g., a stable isotope-labeled version of desmethyl amlodipine or a structural analog) and the analyte for calibration standards and quality control samples.

  • Pre-treatment: Add 400 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% mobile phase B over 5 minutes is a good starting point for method development.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry Conditions (Q-TOF)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • Acquisition Mode:

    • Full Scan (MS1): Mass range 100-1000 m/z.

    • Targeted MS/MS: Precursor ion selection of [M+H]⁺ for desmethyl amlodipine. Use a collision energy ramp (e.g., 10-40 eV) to obtain informative fragment ions.

Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for desmethyl amlodipine.

ParameterValueReference
Chemical FormulaC₁₉H₂₃ClN₂O₅[5][6]
Molecular Weight394.85 g/mol [5]
Monoisotopic Mass394.12955 Da[6]
Protonated Adduct [M+H]⁺ (m/z)395.13683[9]
Sodium Adduct [M+Na]⁺ (m/z)417.11877[9]
Key Predicted MS/MS Fragments of [M+H]⁺To be determined experimentally
Visualization of Workflows

A clear understanding of the experimental process is crucial. The following diagrams illustrate the key workflows.

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis Plasma Sample Plasma Sample Pre-treatment Pre-treatment Plasma Sample->Pre-treatment SPE SPE Pre-treatment->SPE Elution Elution SPE->Elution Evaporation & Reconstitution Evaporation & Reconstitution Elution->Evaporation & Reconstitution Reconstituted Sample Reconstituted Sample LC Separation LC Separation Reconstituted Sample->LC Separation ESI Source ESI Source LC Separation->ESI Source Q-TOF MS Q-TOF MS ESI Source->Q-TOF MS Data Acquisition Data Acquisition Q-TOF MS->Data Acquisition

Caption: Experimental workflow for desmethyl amlodipine analysis.

G Amlodipine Amlodipine (C20H25ClN2O5) Desmethyl Desmethyl Amlodipine (C19H23ClN2O5) Amlodipine->Desmethyl CYP3A4 (Demethylation) Other Other Metabolites Amlodipine->Other Other Pathways

Caption: Simplified metabolic pathway of amlodipine.

Trustworthiness: A Self-Validating System

The reliability of any bioanalytical method is paramount. The described protocol should be validated in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting, undetected matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods.

By rigorously assessing these parameters, the method's performance is thoroughly characterized, ensuring the generation of trustworthy and reproducible data.

References

  • Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation. PubMed. Available at: [Link]

  • DESMETHYL AMOLODIPINE. Global Substance Registration System. Available at: [Link]

  • Desmethyl amolodipine. PubChem. Available at: [Link]

  • Amlodipine. PubChem. Available at: [Link]

  • amlodipine. The Pharmacogenomics Knowledgebase (PharmGKB). Available at: [Link]

  • Desmethyl amolodipine (C19H23ClN2O5). PubChemLite. Available at: [Link]

  • The Metabolism and Pharmacokinetics of Amlodipine in Humans and Animals. Scilit. Available at: [Link]

  • Amlodipine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients. PubMed. Available at: [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Shimadzu. Available at: [Link]

  • Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PMC - NIH. Available at: [Link]

  • Identification and Structural Elucidation of Amlodipine Impurities Using High Resolution LC/MS and LC/MS/MS. ResearchGate. Available at: [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC - NIH. Available at: [Link]

  • (PDF) Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • Amlodipine. Wikipedia. Available at: [Link]

  • Stability indicating method for estimation of Amlodipine besylate by RP-HPLC in tablet dosage form and characterization of the. TSI Journals. Available at: [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. NIH. Available at: [Link]

  • Mass fragmentation pattern of amlodipine. ResearchGate. Available at: [Link]

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Application

An Application Guide for the Chiral Separation of Amlodipine and its Metabolite, Desmethyl Amlodipine

Abstract: This technical guide provides a comprehensive framework for the enantioselective analysis of amlodipine and its primary metabolite, desmethyl amlodipine. Amlodipine, a widely prescribed calcium channel blocker,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the enantioselective analysis of amlodipine and its primary metabolite, desmethyl amlodipine. Amlodipine, a widely prescribed calcium channel blocker, is administered as a racemate, yet its therapeutic action is primarily attributed to the (S)-enantiomer. This document outlines the pharmacological rationale for chiral separation, presents detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and offers insights into method validation according to ICH guidelines. The content is designed for researchers, analytical scientists, and drug development professionals engaged in pharmacokinetic studies, quality control, and formulation development.

Introduction: The Rationale for Chiral Scrutiny

Amlodipine is a third-generation dihydropyridine calcium channel blocker used extensively in the management of hypertension and angina.[1] It is marketed as a racemic mixture of (S)- and (R)-amlodipine. The pharmacological activity, however, is not equally distributed between the two enantiomers. The (S)-enantiomer is the potent calcium channel blocker, exhibiting approximately 1000-fold greater affinity for the receptor site than its counterpart. Conversely, the (R)-enantiomer has been associated with adverse effects such as peripheral edema.[2][3]

This stereoselectivity in both pharmacodynamics and pharmacokinetics necessitates the development of robust analytical methods capable of resolving and quantifying the individual enantiomers.[3] Such methods are critical for:

  • Pharmacokinetic and Bioequivalence Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

  • Quality Control: To ensure the correct enantiomeric composition in formulations of S-amlodipine.

  • Metabolic Profiling: To study the formation of chiral metabolites like desmethyl amlodipine and understand their potential physiological impact.

The primary route of amlodipine metabolism in humans is the dehydrogenation of its dihydropyridine moiety to a pyridine derivative (M9), a reaction primarily mediated by the CYP3A4 enzyme.[4] This metabolite can undergo further transformations, including O-demethylation to form desmethyl amlodipine.[4][5] Monitoring both the parent drug and its metabolites in their enantiomeric forms provides a complete picture of the drug's disposition.

Molecular Structures

Amlodipine possesses a single chiral center at the C4 position of the dihydropyridine ring, giving rise to two enantiomers.[1][6]

CompoundStructure
(S)-Amlodipine (S)-Amlodipine Structure
(R)-Amlodipine (R)-Amlodipine Structure
Desmethyl Amlodipine Desmethyl Amlodipine Structure

Caption: Chemical structures of (S)-Amlodipine, (R)-Amlodipine, and their metabolite Desmethyl Amlodipine. The chiral center is marked with an asterisk ().*

Experimental Workflows & Protocols

Successful chiral separation relies on creating a chiral environment that allows for differential interaction with the enantiomers. This is most commonly achieved using a Chiral Stationary Phase (CSP) in chromatography.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amlodipine.[8][9]

General Experimental Workflow

The logical flow for chiral analysis, from sample receipt to final data, is critical for ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) or Pharmaceutical Dose SPE Solid Phase Extraction (SPE) or Dilution Sample->SPE Isolate/Clean Inject Inject into HPLC/SFC System SPE->Inject Column Chiral Stationary Phase (CSP) Inject->Column Separate Detect UV or MS/MS Detection Column->Detect Quantify Integrate Peak Integration & Identification Detect->Integrate Calculate Calculate Concentration & Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for the chiral analysis of amlodipine.

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol is suitable for routine quality control of pharmaceutical formulations and can be adapted for plasma samples with appropriate sample preparation. The use of a protein-based CSP like α1-acid glycoprotein (AGP) provides excellent selectivity in aqueous mobile phases.

Principle: The α1-acid glycoprotein CSP creates stereoselective binding pockets. Enantiomers partition differently into these pockets based on their 3D structure, leading to different retention times.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

Materials & Reagents:

  • Chiral AGP Column (e.g., 100 mm x 4.6 mm, 5 µm)

  • Ammonium Acetate (HPLC grade)

  • 1-Propanol (HPLC grade)

  • Glacial Acetic Acid (for pH adjustment)

  • Water (HPLC grade or Milli-Q)

  • (R)- and (S)-Amlodipine reference standards

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Acetate buffer. Add 1% (v/v) 1-Propanol. Adjust the pH to 4.6 using glacial acetic acid.[10] Filter through a 0.45 µm membrane and degas.

  • Standard Solution Preparation: Prepare a stock solution of racemic amlodipine (e.g., 1 mg/mL) in methanol. Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-50 µg/mL).

  • Sample Preparation (Tablets): Crush a tablet and dissolve the powder in a known volume of methanol to achieve a target concentration. Sonicate for 15 minutes, centrifuge, and filter the supernatant through a 0.45 µm syringe filter. Dilute with the mobile phase as needed.

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min[10]

    • Column Temperature: 25 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 235 nm[10]

    • Run Time: Approximately 10 minutes

Expected Results:

  • Baseline separation of the two enantiomers.

  • Approximate Retention Times: (R)-Amlodipine ~5 min, (S)-Amlodipine ~7 min.[10]

  • A resolution factor (Rs) greater than 1.5.

Protocol 2: HPLC-MS/MS for Biological Samples

For quantifying low concentrations of amlodipine and desmethyl amlodipine enantiomers in biological matrices like plasma, a highly sensitive and selective LC-MS/MS method is required.

Principle: This method combines the chiral separation power of an immobilized polysaccharide CSP with the sensitivity and specificity of tandem mass spectrometry (MS/MS). The MS/MS detector is set to monitor specific precursor-to-product ion transitions for each analyte, minimizing interference from the biological matrix.

Instrumentation:

  • LC-MS/MS system: HPLC or UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials & Reagents:

  • Immobilized Polysaccharide-based Chiral Column (e.g., CHIRALCEL OZ-RH, 150 x 4.6 mm, 5 µm)[11]

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ammonia Solution (for pH adjustment)

  • Internal Standard (IS): A stable isotope-labeled amlodipine or a structurally similar compound (e.g., carbamazepine).[11]

Step-by-Step Protocol:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[12]

  • Mobile Phase Preparation: Acetonitrile/Water (95:5, v/v) containing 10 mM Ammonium Acetate and 0.5% ammonia solution.[11]

  • Chromatographic & MS Conditions:

    • Flow Rate: 0.5 mL/min[11]

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Ionization Mode: ESI Positive

    • MS/MS Transitions (SRM):

      • Amlodipine: m/z 409.1 → 238.0[11][12]

      • Desmethyl Amlodipine (Predicted): m/z 395.1 → 238.0

      • Carbamazepine (IS): m/z 237.0 → 194.1[11]

Expected Results:

  • High sensitivity with a Limit of Quantification (LOQ) in the low ng/mL or sub-ng/mL range.[12]

  • Excellent separation from endogenous plasma components.

Method Validation Considerations

Any analytical method used for regulatory submission or in a GxP environment must be validated to demonstrate its fitness for purpose.[13] Validation should be performed according to ICH Q2(R2) guidelines.[14][15][16]

G center Method Validation (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Range Range center->Range Robustness Robustness center->Robustness LOQ Limit of Quantitation (LOQ) center->LOQ

Caption: Key parameters for analytical method validation as per ICH Q2(R2).

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including the other enantiomer, impurities, and matrix components.[15]

  • Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the method's response over a defined range.[15]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies in the matrix.[15]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Data Summary & Comparison

ParameterProtocol 1: HPLC-UVProtocol 2: HPLC-MS/MS
Technique High-Performance Liquid ChromatographyLiquid Chromatography-Tandem Mass Spectrometry
Primary Application Pharmaceutical QC, Formulation AnalysisBioanalysis (Plasma, Urine), PK Studies
Chiral Stationary Phase Protein-based (e.g., Chiral AGP)Immobilized Polysaccharide (e.g., CHIRALCEL OZ-RH)
Mobile Phase Aqueous Buffer / Organic ModifierOrganic / Aqueous with Additives
Detection UV Absorbance (235 nm)Mass Spectrometry (SRM/MRM)
Sensitivity µg/mL rangeSub-ng/mL to pg/mL range
Selectivity GoodExcellent
Run Time ~10 minutes~10-15 minutes

Conclusion

The stereoselective properties of amlodipine mandate the use of chiral separation techniques for accurate pharmacological and clinical assessment. The HPLC and LC-MS/MS methods detailed in this guide provide robust and reliable protocols for the enantioselective determination of amlodipine and its metabolite, desmethyl amlodipine. The choice between methods depends on the specific application, with HPLC-UV being ideal for quality control and HPLC-MS/MS offering the necessary sensitivity and selectivity for bioanalytical studies. Proper method validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.

References

  • Celesti, C., Di-Pietra, A. M., & Cavrini, V. (2002). Enantiomeric determination of amlodipine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 769(1), 57-65. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2013). Enantiomeric separation of amlodipine and its two chiral impurities by nano-liquid chromatography and capillary electrochromatography using a chiral stationary phase based on cellulose tris(4-chloro-3-methylphenylcarbamate). Electrophoresis, 34(17), 2593-600. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kiss, Á. F., et al. (2021). Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity. Semantic Scholar. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Wang, L., et al. (2018). Validated LC-MS/MS method for the determination of amlodipine enantiomers in rat plasma and its application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 154, 353-358. [Link]

  • Kiss, Á. F., et al. (2021). Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity. Molecules, 26(11), 3143. [Link]

  • ClinPGx. (n.d.). Amlodipine Pathway, Pharmacokinetics. [Link]

  • SCIEX. (n.d.). Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. [Link]

  • Belas, H., & Boukli, F. (2022). Chiral Analysis of Amlodipine by Hplc Methods. Aditum Journal of Clinical and Biomedical Research, 4(2). [Link]

  • Hancu, G., et al. (2018). Chiral discrimination of amlodipine from pharmaceutical products using capillary electrophoresis. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Li, Z., et al. (2013). Chiral Separation of Amlodipine and its Enantiomer on a Molecularly Imprinted Polymer-Based Stationary Phase. Advanced Materials Research, 706-708, 36-39. [Link]

  • Celesti, C., et al. (2002). Enantiomeric determination of amlodipine in human plasma by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]

  • Pathak, L., et al. (2021). S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine. Journal of Clinical and Experimental Cardiology, 12(7). [Link]

  • Hancu, G., et al. (2018). Chiral discrimination of amlodipine from pharmaceutical products using capillary electrophoresis. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Hotha, K. K., et al. (2013). Rapid quantification of amlodipine enantiomers in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. ResearchGate. [Link]

  • Hancu, G., et al. (2015). Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. Advanced Pharmaceutical Bulletin, 5(1), 35-40. [Link]

  • ClinPGx. (n.d.). amlodipine. [Link]

  • Aturki, Z., et al. (2013). Enantiomeric separation of amlodipine and its two chiral impurities by nano liquid chromatography and capillary elecrochromatography using a chiral stationary phase based on cellulose tris(4-chloro-3-methylphenylcarbamate). ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. (2023). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT.org. [Link]

  • Beresford, A. P., et al. (1987). Metabolism and kinetics of amlodipine in man. Xenobiotica, 17(11), 1365-1373. [Link]

  • Meyyanathan, S. N., et al. (2011). Enantiomeric Separation and Determination of Stereospecific Drug Release from Marketed Racemic Amlodipine Besylate Tablets by HPLC. Walsh Medical Media. [Link]

  • Li, X., et al. (2021). Effects of different enantiomers of amlodipine on lipid profiles and vasomotor factors in atherosclerotic rabbits. Farmacia, 69(5), 941-947. [Link]

  • Zhu, Y., et al. (2014). Amlodipine metabolism in human liver microsomes and roles of CYP3A4/5 in the dihydropyridine dehydrogenation. Drug Metabolism and Disposition, 42(2), 245-249. [Link]

  • Stopher, D. A., & Beresford, A. P. (1988). The Metabolism and Pharmacokinetics of Amlodipine in Humans and Animals. Journal of Cardiovascular Pharmacology, 12(Suppl 7), S55-S59. [Link]

  • ResearchGate. (n.d.). The structures of amlodipine enantiomers. [Link]

  • Singh, A., et al. (2021). Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Journal of Scientific Research, 65(6). [Link]

  • Hancu, G., et al. (2018). Chiral discrimination of amlodipine from pharmaceutical products using capillary electrophoresis. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Peng, Y., et al. (2016). A simple and rapid method for chiral separation of amlodipine using dual chiral mobile phase additives. Journal of Chromatographic Science, 54(7), 1186-1191. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting "Desmethyl Amlodipine" Peak Tailing in HPLC

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Desmethyl Amlodipine. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Desmethyl Amlodipine. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common yet challenging issue when analyzing basic compounds. This guide provides in-depth, scientifically grounded explanations and actionable protocols to diagnose and resolve this chromatographic problem.

Section 1: Frequently Asked Questions (FAQs) - The Basics

This section addresses the most common initial questions regarding peak tailing with Desmethyl Amlodipine.

Q1: What is peak tailing and why is it a problem for my Desmethyl Amlodipine analysis?

A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak is a symmetrical Gaussian shape. Tailing is problematic because it reduces resolution between adjacent peaks, decreases sensitivity (peak height), and complicates accurate peak integration, leading to unreliable quantification.

Q2: I'm seeing peak tailing specifically for Desmethyl Amlodipine, but not for other compounds in my sample. Why?

A2: This is common for basic compounds like Desmethyl Amlodipine. Desmethyl Amlodipine, an impurity of Amlodipine, contains a primary amine group.[3][4][5] Amlodipine itself has a pKa of 8.6, meaning it is protonated and carries a positive charge at a neutral or acidic pH.[6][7][8] The primary cause of tailing for such basic compounds is a secondary interaction mechanism with the stationary phase.[2][9][10] While the primary retention mechanism is hydrophobic interaction with the C18 chains, the positively charged Desmethyl Amlodipine can also interact electrostatically with negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[1][2][9] This strong, secondary interaction is not uniform across all analyte molecules, causing some to be retained longer and resulting in a "tail".

Q3: What are "residual silanol groups"?

A3: Silica-based HPLC columns are manufactured with silica particles that have silanol groups (Si-OH) on their surface. The stationary phase (like C18) is chemically bonded to these groups. However, due to steric hindrance, not all silanol groups can be bonded.[9] The remaining, unreacted silanols are called "residual silanols." These silanols are acidic and can become ionized (deprotonated to Si-O⁻) at mobile phase pH values above approximately 3-4, creating active sites for interaction with basic analytes.[1][9]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for Desmethyl Amlodipine.

Issue: Asymmetrical peak shape (tailing) observed for the Desmethyl Amlodipine peak.

The troubleshooting process involves a logical sequence of adjustments to the mobile phase, column, and instrument conditions.

Troubleshooting Workflow Diagram

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column & Hardware Evaluation cluster_3 Resolution Start Asymmetrical Peak for Desmethyl Amlodipine AdjustpH Adjust Mobile Phase pH Start->AdjustpH LowpH Option A: Lower pH to 2.5 - 3.0 AdjustpH->LowpH Protonates Silanols HighpH Option B: Increase pH to >9.5 (Requires pH-stable column) AdjustpH->HighpH Neutralizes Analyte AddModifier Option C: Add Basic Modifier (e.g., TEA) to existing method AdjustpH->AddModifier Competes for Active Sites ChangeColumn Evaluate Column Chemistry LowpH->ChangeColumn If tailing persists HighpH->ChangeColumn If tailing persists AddModifier->ChangeColumn If tailing persists Endcapped Use a High-Purity, End-capped Column ChangeColumn->Endcapped Reduces Silanol Access CoreShell Switch to Superficially Porous (Core-Shell) Column ChangeColumn->CoreShell Improves Efficiency CheckHardware Check for Extra-Column Volume & Blockages ChangeColumn->CheckHardware Rules out system issues Resolved Symmetrical Peak Achieved Endcapped->Resolved CoreShell->Resolved CheckHardware->Resolved If issue is found & fixed

Caption: A systematic workflow for troubleshooting Desmethyl Amlodipine peak tailing.

Investigation 1: Mobile Phase pH Adjustment

The pH of the mobile phase is the most powerful tool for controlling the peak shape of ionizable compounds.[11][12][13][14] The goal is to operate at a pH that is at least 2 units away from the pKa of both the analyte and the silanol groups.[14]

Q: My current mobile phase is buffered at pH 5.5. Why is this problematic?

A: At pH 5.5, your analyte, Desmethyl Amlodipine (pKa ≈ 8.6), is fully protonated (positively charged). Simultaneously, the residual silanols on the silica surface (pKa ≈ 3.5-4.5) are deprotonated (negatively charged).[1] This creates a perfect scenario for strong secondary ionic interactions, leading to significant peak tailing.

Solution A: Operate at Low pH (Ion Suppression of Silanols)

  • Principle: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of residual silanol groups will be protonated (Si-OH) and therefore neutral.[9][10] This eliminates the primary source of the unwanted ionic interaction with the positively charged Desmethyl Amlodipine, dramatically improving peak shape.

  • Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Use an appropriate buffer for this pH range, such as phosphate or formate.

    • Carefully adjust the pH to 2.8 using an acid like phosphoric acid or formic acid.

    • Mix with the organic portion of the mobile phase (e.g., acetonitrile or methanol).

    • Equilibrate the column thoroughly before injecting the sample.

  • Caution: Standard silica-based columns can hydrolyze and degrade at a pH below 2.[9] Ensure your column is rated for low-pH operation.

Solution B: Operate at High pH (Analyte Neutralization)

  • Principle: By increasing the mobile phase pH to a value at least 2 units above the analyte's pKa (e.g., pH > 10), the primary amine on Desmethyl Amlodipine will be deprotonated and thus electrically neutral.[12] In its neutral form, it will not interact ionically with the deprotonated silanol groups, leading to improved peak shape.

  • Protocol:

    • CRITICAL: You must use a column specifically designed for high pH stability (e.g., a hybrid-silica or polymer-based column). Standard silica columns will rapidly dissolve at pH > 8.[12]

    • Prepare the aqueous portion of your mobile phase using a high-pH stable buffer like ammonium bicarbonate or phosphate buffers designed for high pH.

    • Adjust the pH to the desired level (e.g., 10.0).

    • Mix with the organic modifier and equilibrate the system.

  • Benefit: This approach can also offer alternative selectivity for other compounds in your sample.[12][15]

Data Comparison: Effect of Mobile Phase pH on Peak Shape

Mobile Phase pHAnalyte State (Desmethyl Amlodipine)Silanol State (Column)Expected InteractionResulting Peak Shape
2.8 Protonated (Cationic, R-NH3+)Protonated (Neutral, Si-OH)Minimal Ionic InteractionSymmetrical
5.5 Protonated (Cationic, R-NH3+)Deprotonated (Anionic, Si-O⁻)Strong Ionic InteractionSevere Tailing
10.0 Neutral (R-NH2)Deprotonated (Anionic, Si-O⁻)Minimal Ionic InteractionSymmetrical
Investigation 2: Column Chemistry and Hardware

If mobile phase adjustments do not fully resolve the issue, the column itself or the HPLC system's configuration may be contributing factors.

Q: I've lowered the pH, and the peak shape is better but still not perfect. What's next?

A: Even at low pH, some highly acidic silanols may remain ionized.[2] Furthermore, trace metal impurities within the silica can activate adjacent silanol groups, increasing their acidity and interaction potential.[2][16]

Solution A: Use a Modern, High-Purity, End-Capped Column

  • Principle: Column manufacturers have developed advanced technologies to minimize silanol interactions.

    • High-Purity Silica: Modern columns use silica with very low metal content.[2]

    • End-capping: After bonding the C18 phase, the column is treated with a small silylating agent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups, making them inert.[9][10]

  • Action: Switch to a column from a reputable vendor that is advertised as "high-purity," "fully end-capped," or specifically designed for the analysis of basic compounds.

Solution B: Switch to a Superficially Porous Particle (Core-Shell) Column

  • Principle: Superficially porous particle (SPP) or core-shell columns have a solid, non-porous core surrounded by a thin, porous shell of silica where the stationary phase is bonded.[17] This design leads to a much shorter diffusion path for the analyte, resulting in higher efficiency and sharper, less dispersed peaks.[17][18] The improved efficiency can significantly reduce the appearance of tailing.

  • Benefit: SPP columns often provide higher resolution and sensitivity at lower backpressures compared to fully porous particle (FPP) columns of a similar particle size, making them compatible with both standard HPLC and UHPLC systems.[17]

Solution C: Check for Extra-Column Volume and System Issues

  • Principle: Peak broadening and tailing can also be caused by issues outside the column (extra-column effects).[1]

  • Troubleshooting Steps:

    • Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[1]

    • Fittings: Check for dead volume in fittings. Ensure all connections are properly seated.[19]

    • Column Void/Frit Blockage: A sudden pressure increase followed by peak tailing can indicate a partially blocked inlet frit or a void at the top of the column bed.[9] Try back-flushing the column (if the manufacturer allows) or replacing it.

Investigation 3: Mobile Phase Additives

Q: I cannot change the pH of my validated method. Is there another option?

A: Yes, you can add a competing base to the mobile phase.

Solution: Use a Basic Modifier (e.g., Triethylamine - TEA)

  • Principle: Adding a small, basic amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can effectively mask the active silanol sites. The TEA, being a small basic molecule, will preferentially interact with the silanol groups, effectively shielding them from the larger Desmethyl Amlodipine analyte.[20]

  • Protocol:

    • Add 0.1% (v/v) TEA to the aqueous portion of your mobile phase.

    • Re-adjust the pH to your method's requirement.

    • Equilibrate the column extensively, as it can take time for the TEA to fully coat the active sites.

  • Consideration: TEA can be difficult to flush from a column and may suppress ionization in mass spectrometry (MS) detectors. This approach is more common for UV-based detection. Modern high-purity columns have largely reduced the need for such additives.[20]

Chemical Interaction Diagram

G cluster_0 Scenario 1: Mid-pH (Tailing) cluster_1 Scenario 2: Low pH (Symmetrical Peak) Silanol_A Silica Surface (Si-O⁻) Analyte_A Desmethyl Amlodipine (R-NH₃⁺) Analyte_A->Silanol_A Strong Ionic Interaction (Causes Tailing) Silanol_B Silica Surface (Si-OH) Analyte_B Desmethyl Amlodipine (R-NH₃⁺) Analyte_B->Silanol_B No Ionic Interaction

Caption: Chemical interactions at the column surface causing peak tailing and its resolution.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Desmethyl amlodipine. PubChem Compound Database. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Phenomenex. (n.d.). Fully Porous HPLC Columns for Precision. Retrieved from [Link]

  • ResearchGate. (2012, August 22). Tailing in HPLC peak. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]

  • Pharmapproach. (2020, October 19). AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amlodipine. PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). DESMETHYL AMOLODIPINE. Retrieved from [Link]

  • LCGC International. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). Desmethyl amlodipine (C19H23ClN2O5). Retrieved from [Link]

  • Wikipedia. (n.d.). Amlodipine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Amlodipine Besylate Tablets. Retrieved from [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • IJCRT.org. (2021, October 10). Analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach. Retrieved from [Link]

  • Proteopedia. (n.d.). Amlodipine. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Retrieved from [Link]

  • Pharmacia. (2020, July 31). Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Development And Validation of Rp-HPLC Method by Using Amlodipine Besylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Amlodipine Besylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Parameters for Desmethyl Amlodipine

Welcome to the technical support center for the LC-MS/MS analysis of Desmethyl amlodipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of Desmethyl amlodipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into method development and troubleshooting. The structure of this guide is intended to be fluid, addressing the specific challenges you may encounter with this analyte.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of Desmethyl amlodipine.

1. What are the key chemical properties of Desmethyl amlodipine I should consider for LC-MS/MS?

Desmethyl amlodipine, a primary metabolite of Amlodipine, possesses a free carboxylic acid group in place of the methyl ester on the dihydropyridine ring.[1] This structural change significantly impacts its physicochemical properties compared to the parent drug.

  • Ionization: The presence of the carboxylic acid and the primary amine on the side chain makes Desmethyl amlodipine amphoteric. It will readily ionize in both positive and negative ion modes. Due to the basicity of the amino group, positive ion mode Electrospray Ionization (ESI) is typically more sensitive and is the recommended starting point.[2][3]

  • Polarity: The carboxylic acid group increases the polarity of Desmethyl amlodipine compared to Amlodipine. This will affect its retention on reversed-phase columns.

  • Molecular Weight: The molecular weight of Desmethyl amlodipine is 394.8 g/mol .[1] The protonated molecule [M+H]⁺ will have an m/z of approximately 395.1.

2. What are good starting Multiple Reaction Monitoring (MRM) transitions for Desmethyl amlodipine?

While optimal MRM transitions must be empirically determined on your specific instrument, a logical starting point can be derived from the fragmentation pattern of Amlodipine and related structures.[4][5] For Desmethyl amlodipine, the precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 395.1.

Common fragmentation pathways for dihydropyridine-type compounds involve cleavages around the dihydropyridine ring and the side chains.[4][5][6]

Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Rationale for Selection
395.1~238.1Loss of the ethyl ester and side chain fragments, a common and often intense fragment for amlodipine-related compounds.[7][8]
395.1~294.1Corresponds to the loss of the aminoethoxymethyl side chain.[7]
395.1~351.1Loss of the carboxylic acid group.[9]

Workflow for MRM Optimization:

Caption: Automated MRM optimization workflow.

3. What type of LC column and mobile phase should I start with?

Given the increased polarity of Desmethyl amlodipine, a standard C18 column is a suitable starting point.

  • Column: A high-quality C18 column (e.g., 50 x 2.1 mm, 1.8 µm) will provide good retention and peak shape.

  • Mobile Phase A (Aqueous): 0.1% Formic acid in water. The acidic modifier will ensure the analyte is protonated, which is beneficial for both retention on a C18 column and ionization in positive ESI mode.[10]

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Gradient: A generic gradient from 5% to 95% organic over 5-10 minutes is a good starting point to determine the approximate retention time.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause & Explanation Troubleshooting Steps
Secondary Interactions with the Column: The basic amine group on Desmethyl amlodipine can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.1. Increase Mobile Phase Acidity: Lowering the pH of the aqueous mobile phase (e.g., to 0.2% formic acid) can further protonate the analyte and minimize silanol interactions. 2. Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a hybrid particle column) designed to reduce silanol interactions. 3. Mobile Phase Additives: In some cases, a small amount of a basic additive like ammonium formate can improve peak shape for basic compounds, though this may affect sensitivity.[11]
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting peaks.1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Decrease Injection Volume: Inject a smaller volume onto the column.
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.1. Minimize Tubing Length: Use the shortest possible tubing between the injector, column, and mass spectrometer. 2. Check Fittings: Ensure all fittings are properly swaged and there are no gaps.[12]
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause & Explanation Troubleshooting Steps
Suboptimal Ion Source Parameters: Incorrect settings for gas flows, temperatures, and voltages can significantly reduce ionization efficiency.Systematic Optimization: 1. Nebulizer Gas: Adjust to achieve a stable spray. A good starting point is often dictated by the LC flow rate.[13] 2. Drying Gas Temperature and Flow: These parameters are crucial for desolvation.[14] Increase temperature and flow until the signal plateaus or starts to decrease. For thermally labile compounds, use the lowest effective temperature.[13] 3. Capillary Voltage: Optimize for maximum signal intensity. A typical starting point for positive ESI is 3000-4000 V.[14] Refer to the table below for typical starting source parameters.
Ion Suppression/Enhancement: Co-eluting matrix components from the biological sample can interfere with the ionization of Desmethyl amlodipine.[15][16]1. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering components. 2. Enhance Sample Preparation: Use a more rigorous sample preparation technique (e.g., solid-phase extraction) to remove matrix components.[10] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing more accurate quantification.[17]
In-Source Fragmentation: If the ion source conditions are too harsh, the precursor ion can fragment before entering the mass analyzer, leading to a lower signal for the intended precursor.[18]1. Reduce Source Voltages: Lower the fragmentor or skimmer voltage. 2. Lower Source Temperatures: Decrease the drying gas temperature.[18]

Table of Typical Starting ESI Source Parameters:

ParameterTypical Starting ValueRationale
Capillary Voltage+3500 VCreates the electric field for ion formation.
Nebulizer Gas Pressure40-60 psigAssists in droplet formation.[13]
Drying Gas Flow10 L/minAids in solvent evaporation.[14]
Drying Gas Temperature300-350 °CFacilitates desolvation.[14]

Troubleshooting Workflow for Low Sensitivity:

Caption: Decision tree for troubleshooting low signal intensity.

Issue 3: High Background Noise or Interferences
Possible Cause & Explanation Troubleshooting Steps
Contaminated Mobile Phase or LC System: Impurities in solvents, buffers, or buildup in the LC system can lead to high background noise.1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Flush the System: Flush the entire LC system with a strong solvent like isopropanol.[19] 3. Check for Contamination Sources: Investigate potential sources of contamination, such as plasticizers from containers.
Matrix Interference: The biological matrix itself can contain endogenous compounds that produce interfering signals.[20]1. Select More Specific MRM Transitions: If an interfering peak is observed, check if a more specific product ion can be chosen that is unique to Desmethyl amlodipine.[20] 2. Improve Chromatographic Resolution: Modify the LC method to separate the interference from the analyte peak.
Carryover: Analyte from a high concentration sample adsorbs to surfaces in the injector or column and elutes in subsequent blank injections.1. Optimize Autosampler Wash: Use a strong solvent in the autosampler wash solution and increase the wash volume and duration. 2. Check for Adsorption: If carryover persists, it may indicate active sites in the system. Consider passivation or using different materials for tubing and fittings.

Part 3: Method Validation and System Suitability

For regulated bioanalysis, your optimized method must be validated according to guidelines from regulatory bodies like the FDA.[21][22]

Key Validation Parameters (as per FDA Bioanalytical Method Validation Guidance): [21][23]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[15]

System Suitability: Before running a batch of samples, it is crucial to perform a system suitability test to ensure the LC-MS/MS system is performing adequately. This typically involves injecting a standard solution to check for:

  • Retention Time Stability: Consistent retention time for the analyte and internal standard.

  • Peak Area Reproducibility: Consistent peak areas for replicate injections.

  • Signal-to-Noise Ratio: An adequate signal-to-noise ratio for the lowest standard.

By following these guidelines and troubleshooting steps, you can develop a robust and reliable LC-MS/MS method for the quantification of Desmethyl amlodipine in various biological matrices.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

  • Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • A qualitative study of amlodipine and its related compounds by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu UK Limited. [Link]

  • Optimizing the Agilent Multimode Source. Agilent. [Link]

  • Challenges and solutions for biologics quantitation by LC–MS. Bioanalysis Zone. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]

  • LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. National Institutes of Health. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infi nity Analytical SFC System with Agilent 6230 TOF LC/MS. ResearchGate. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Shimadzu. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. National Institutes of Health. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • LC-MS Troubleshooting. Element Lab Solutions. [Link]

  • Desmethyl amolodipine. PubChem. [Link]

  • Mass fragmentation pattern of amlodipine. ResearchGate. [Link]

  • MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during... ResearchGate. [Link]

  • Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. National Institutes of Health. [Link]

  • Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human p. ThaiScience. [Link]

  • Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs: A Comprehensive Evaluation of Greenness, Practicality, Analytical Performance and Innovation. MDPI. [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PubMed Central. [Link]

  • PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW. CABI Digital Library. [Link]

  • How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. [Link]

  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX. [Link]

  • Analytical method development and validation of Amlodipine in human plasma by LC/MS/MS. ResearchGate. [Link]

  • Amlodipine. PharmaCompass.com. [Link]

  • AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. PharmacyInfoline. [Link]

  • Amlodipine. PubChem. [Link]

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Troubleshooting

Technical Support Center: Stability and Analysis of Desmethyl Amlodipine Analytical Standard

Welcome to the technical support center for Desmethyl Amlodipine analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Desmethyl Amlodipine analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and analyzing this critical impurity. Here, we address the common stability issues and analytical challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is Desmethyl Amlodipine and why is its stability a concern?

Desmethyl Amlodipine is a known impurity and potential degradation product of Amlodipine, a widely used calcium channel blocker for treating hypertension.[1][2] As an analytical standard, its purity and stability are paramount for the accurate quantification of impurities in Amlodipine drug substances and products. The stability of Desmethyl Amlodipine is a concern because its degradation can lead to inaccurate analytical results, potentially compromising the quality and safety of the final drug product.

Q2: What are the primary degradation pathways for Amlodipine and its related impurities like Desmethyl Amlodipine?

Amlodipine is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis.[3][4] The dihydropyridine ring in the Amlodipine structure is particularly prone to oxidation, leading to the formation of pyridine derivatives, such as Amlodipine Impurity D (Dehydro Amlodipine).[5][6] While specific degradation pathways for Desmethyl Amlodipine are not as extensively documented as for the parent drug, it is reasonable to infer that similar degradation patterns may occur due to structural similarities. Forced degradation studies on Amlodipine have shown significant degradation in acidic and basic conditions, as well as upon exposure to oxidative agents and light.[6][7]

Q3: What are the recommended storage and handling conditions for Desmethyl Amlodipine analytical standard?

To ensure the stability of the Desmethyl Amlodipine analytical standard, it is crucial to adhere to proper storage and handling procedures.

Storage:

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal degradation.[8]

  • Light: Protect from light by storing in an amber vial or a light-resistant container.[9] Amlodipine and its derivatives are known to be photosensitive.[10]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Handling:

  • Minimize Exposure: Allow the container to equilibrate to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis.

  • Solution Preparation: Prepare solutions fresh for each use whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. Studies on Amlodipine solutions have shown stability for a limited time under specific conditions.[11]

  • Solvent Selection: Use high-purity (HPLC-grade) solvents for solution preparation to avoid introducing reactive impurities. Amlodipine besylate is freely soluble in methanol and sparingly soluble in ethanol, while its solubility in water is poor.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of Desmethyl Amlodipine.

Issue 1: Appearance of Unexpected Peaks in the Chromatogram

Possible Causes:

  • Degradation of the Standard: The Desmethyl Amlodipine standard may have degraded due to improper storage or handling.

  • Contamination: The sample, solvent, or HPLC system may be contaminated.

  • Interaction with Excipients: If analyzing a formulated product, Desmethyl Amlodipine may be reacting with excipients.

Troubleshooting Steps:

  • Verify Standard Integrity: Prepare a fresh solution of the Desmethyl Amlodipine standard and re-analyze. Compare the chromatogram with the certificate of analysis.

  • System Blank: Run a blank injection (mobile phase only) to check for system contamination.

  • Solvent Blank: Inject the solvent used for sample preparation to rule out solvent-related impurities.

  • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study on a fresh solution of the standard under acidic, basic, oxidative, and photolytic conditions.[7] This can help in confirming if the unexpected peaks are related to the degradation of Desmethyl Amlodipine.

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the Desmethyl Amlodipine standard to identify its potential degradation products.

Materials:

  • Desmethyl Amlodipine analytical standard

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Desmethyl Amlodipine in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of approximately 100 µg/mL.[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.[7]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.[7]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified period.[7]

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[10]

    • Thermal Degradation: Expose the solid standard to dry heat (e.g., 80°C) for a specified period.[13] Dissolve in the mobile phase for analysis.

  • Analysis: Analyze the stressed samples by HPLC and compare the chromatograms with that of an unstressed standard solution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Desmethyl Amlodipine.

  • Column Overload: Injecting too concentrated a sample.

  • Secondary Interactions: Interactions between the analyte and the stationary phase.

  • Column Degradation: The analytical column may be deteriorating.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The pKa of Amlodipine is approximately 8.6.[14] For basic compounds, it is generally recommended to work at a pH at least 2 units away from the pKa to ensure consistent ionization. Adjusting the mobile phase pH to around 3.0 or above 9.0 can often improve peak shape.[14]

  • Reduce Sample Concentration: Dilute the sample and re-inject.

  • Use a Different Column: Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., a phenyl-hexyl column) to mitigate secondary interactions.[14]

  • Column Wash: Wash the column according to the manufacturer's instructions to remove any strongly retained compounds.

Visualization of Troubleshooting Workflow

Caption: Troubleshooting workflow for common analytical issues.

Data Summary

Stress ConditionReagents/ConditionsExpected Outcome for AmlodipineReference
Acid Hydrolysis 0.1 M HCl, Room TempSignificant degradation[3]
Base Hydrolysis 0.1 M NaOH, Room TempSignificant degradation[4]
Oxidation 3% H₂O₂, Room TempFormation of Impurity D (Dehydro Amlodipine)[6][7]
Photolysis UV/Visible lightDegradation, formation of pyridine derivatives[5][10]
Thermal 80°C, solid stateGenerally stable[3]
Visualization of Amlodipine Degradation Pathway

DegradationPathway Amlodipine Amlodipine Desmethyl_Amlodipine Desmethyl Amlodipine (Impurity) Amlodipine->Desmethyl_Amlodipine Metabolism/ Synthesis Impurity Impurity_D Impurity D (Dehydro Amlodipine) Amlodipine->Impurity_D Oxidation/ Photolysis Hydrolysis_Products Hydrolysis Products Amlodipine->Hydrolysis_Products Acid/Base Hydrolysis Other_Degradants Other Degradation Products Desmethyl_Amlodipine->Other_Degradants Degradation

Caption: Simplified degradation pathways of Amlodipine.

References

  • Characterization of products formed by forced degradation of Amlodipine Besyl
  • Jena, N., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLoS ONE, 9(10), e109206.
  • Almeida, S. (2014).
  • Uzunović, A., & Pilipović, S. (2010). Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate to Generate Information on the Degradation Products. 8th Central European Symposium on Pharmaceutical Technology.
  • Stoiljković, A., et al. (2021). Photostability study of amlodipine besylate tablets packed in primary packaging. Journal of the Serbian Chemical Society, 86(6), 615-626.
  • Tomić, J., et al. (2024). Green RP-HPLC method for impurity profile of amlodipine in tablets. Arhiv za farmaciju, 74(3), 215-231.
  • Stoiljković, A., et al. (2012). Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. Journal of the Serbian Chemical Society, 77(10), 1431-1445.
  • Jena, N., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLoS ONE, 9(10), e109206.
  • Fasani, E., et al. (2008). Mechanism of the photochemical degradation of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 596-601.
  • Al-Zehouri, J., et al. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. International Journal of Pharmaceutical Sciences and Research, 8(1), 1-11.
  • Kishore, C., & Mohan, G. (2016). Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926.
  • Sudhakar, P., et al. (2006). Identification and characterization of potential impurities of amlodipine maleate. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 605-613.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Pfizer. (2008).
  • Thermo Fisher Scientific. (2025).
  • Pharmaffiliates. (n.d.). Ensuring Amlodipine Quality: The Role of Impurity D Reference Standards. Retrieved from [Link]

  • Moehs Ibérica. (n.d.).
  • Singh, S., et al. (2013). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 75, 129-136.
  • Stoiljković, A., et al. (2012).
  • Nahata, M. C., et al. (1999). Stability of amlodipine besylate in two liquid dosage forms.
  • University of Malta. (2019). Storage of medicines & medical devices.
  • Ha, L. D., et al. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science, 7(10), 105-110.
  • Kumar, A., et al. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Advances, 13(50), 35055-35070.
  • Suneetha, A., & Rao, A. L. (2015). Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(9), 3844-3851.
  • Sridhar, K., et al. (2005). Stability Indicating Assay Method for Amlodipine Tablets. Indian Journal of Pharmaceutical Sciences, 67(2), 236-239.
  • Johnson, C. E., et al. (2014). Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. International Journal of Pharmaceutical Compounding, 18(3), 246-250.
  • Reddy, G. M., et al. (2011). Identification and synthesis of new process impurities of amlodipine, a calcium channel blocker. Journal of the Serbian Chemical Society, 76(8), 1081-1089.
  • Wu, Y., et al. (2011). Synthesis of Amlodipine Besylate. Chinese Journal of Modern Applied Pharmacy, 28(2), 140-141.
  • Sridhar, K., et al. (2005). Stability Indicating Assay Method for Amlodipine Tablets. Indian Journal of Pharmaceutical Sciences, 67(2), 236-239.
  • Ningsih, S., et al. (2022). The Review: The Discovery and Development of Amlodipine Drug. Journal of Pharmaceutical and Health Research, 3(1), 1-6.

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of Desmethyl Amlodipine

Welcome to the technical support resource for the bioanalysis of Desmethyl Amlodipine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix ef...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of Desmethyl Amlodipine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in quantitative LC-MS/MS assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and compliant with regulatory expectations.

Section 1: Foundational Concepts & FAQs

This section addresses the most common initial questions regarding Desmethyl Amlodipine and the nature of matrix effects.

Q1: What is Desmethyl Amlodipine and why is its bioanalysis important?

A1: Desmethyl Amlodipine is a metabolite of Amlodipine, a widely prescribed calcium channel blocker used to treat hypertension and angina.[1][2][3] Amlodipine is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, into several metabolites.[4][5] Quantifying these metabolites, including Desmethyl Amlodipine, is crucial for comprehensive pharmacokinetic (PK) and drug-drug interaction studies, providing a complete picture of the drug's disposition in the body.[6][7]

Q2: What exactly is a "matrix effect" in the context of LC-MS/MS bioanalysis?

A2: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine).[8][9] These interfering components, which can include phospholipids, salts, proteins, and other metabolites, compete with the analyte of interest (Desmethyl Amlodipine) during the ionization process in the mass spectrometer's source.[10][11] This interference can lead to inaccurate and imprecise quantitative results, compromising the integrity of a bioanalytical study.[9][12]

Q3: Why is Desmethyl Amlodipine potentially susceptible to matrix effects?

A3: Several factors contribute to the susceptibility of Desmethyl Amlodipine to matrix effects:

  • Physicochemical Properties: As a metabolite, Desmethyl Amlodipine possesses a certain degree of polarity.[13] This can cause it to elute early in typical reversed-phase chromatography, a region where highly polar and often problematic endogenous matrix components like phospholipids also elute.[9]

  • Biological Matrix Complexity: Biological fluids are incredibly complex mixtures containing thousands of endogenous small molecules.[14] Simple sample preparation techniques like protein precipitation may fail to remove many of these interfering compounds.

  • Ionization Mechanism: The most common ionization technique for this type of molecule, Electrospray Ionization (ESI), is highly susceptible to matrix effects because it relies on a delicate process of solvent evaporation and charge competition on the surface of droplets, which can be easily disrupted by co-eluting substances.[10][11]

Q4: What are the regulatory expectations regarding matrix effects?

A4: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the investigation of matrix effects during bioanalytical method validation.[15][16][17] The guidelines require laboratories to demonstrate that the method is free from significant matrix effects to ensure that the data generated is reliable for making critical decisions in drug development.[18][19][20] This involves assessing matrix effects from multiple sources or lots of the biological matrix.[17]

Section 2: Troubleshooting Guide - Identifying and Quantifying Matrix Effects

This section provides practical guidance and workflows for diagnosing matrix effects in your assay.

Q5: My assay for Desmethyl Amlodipine shows poor reproducibility between subjects. How can I determine if this is due to a matrix effect?

A5: Poor reproducibility, especially when analyzing samples from different individuals, is a classic symptom of variable matrix effects. To diagnose this, a systematic approach is required. The first step is a qualitative assessment, followed by a quantitative evaluation if necessary.

The following workflow outlines the logical process for investigating a suspected matrix effect.

MatrixEffect_Workflow Start Poor Reproducibility or Inconsistent IS Response Observed Qualitative Qualitative Assessment: Post-Column Infusion Start->Qualitative Decision1 Ion Suppression/Enhancement Observed at Analyte RT? Qualitative->Decision1 Quantitative Quantitative Assessment: Post-Extraction Spike Experiment (Calculate Matrix Factor) Decision1->Quantitative  Yes End_Good No Significant Matrix Effect Continue Analysis Decision1->End_Good No   Decision2 Is Matrix Factor (MF) or IS-Normalized MF Outside Acceptance Criteria? Quantitative->Decision2 Mitigate Implement Mitigation Strategy: 1. Improve Sample Prep 2. Optimize Chromatography 3. Evaluate IS Decision2->Mitigate  Yes Decision2->End_Good No   End_Revalidate Re-evaluate/Partial Validation of Method Mitigate->End_Revalidate

Caption: Workflow for the systematic investigation of matrix effects.

Q6: How do I perform a post-column infusion experiment to qualitatively assess matrix effects?

A6: The post-column infusion experiment is a powerful diagnostic tool to visualize regions of ion suppression or enhancement across a chromatogram.[12][21]

Experimental Protocol: Post-Column Infusion

  • System Setup:

    • Configure your LC-MS/MS system as you would for your Desmethyl Amlodipine assay.

    • Prepare a solution of Desmethyl Amlodipine (typically at a mid-range concentration) in the mobile phase.

    • Using a syringe pump and a T-fitting, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

  • Execution:

    • Begin the infusion and allow the MS signal for Desmethyl Amlodipine to stabilize, creating a high, flat baseline.

    • Inject a blank, extracted matrix sample (e.g., plasma from which Desmethyl Amlodipine is absent, processed through your standard sample preparation procedure).

  • Analysis:

    • Monitor the MRM channel for Desmethyl Amlodipine.

    • Interpretation: Any deviation from the stable baseline indicates a matrix effect. A dip in the baseline signifies ion suppression, while a peak signifies ion enhancement. If a significant dip occurs at the retention time of Desmethyl Amlodipine, it strongly suggests a co-eluting matrix component is interfering with its ionization.[21]

Q7: How do I quantitatively measure the matrix effect using a post-extraction spike experiment?

A7: This experiment is required by regulatory agencies and provides a quantitative value for the matrix effect, known as the Matrix Factor (MF).[10][17]

Experimental Protocol: Calculating Matrix Factor (MF)

  • Sample Set Preparation:

    • Set A (Analyte in Solvent): Prepare a solution of Desmethyl Amlodipine in the final reconstitution solvent at low and high concentrations (e.g., LQC and HQC levels).

    • Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix.[17] Process these blank samples using your validated sample preparation method. After the final extraction step, spike the resulting extracts with Desmethyl Amlodipine to the same low and high concentrations as Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS and record the peak areas for Desmethyl Amlodipine.

  • Calculation:

    • The Matrix Factor (MF) is calculated for each lot and concentration level using the following formula:

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • If a stable isotope-labeled internal standard (SIL-IS) is used, the IS-Normalized MF should also be calculated:

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Data Presentation: Interpretation of Matrix Factor Results

Calculated ValueInterpretationRegulatory Implication (Typical)
MF = 1.0 No matrix effectIdeal scenario.
MF < 1.0 Ion SuppressionA value of 0.7 implies 30% signal suppression.[22]
MF > 1.0 Ion EnhancementA value of 1.4 implies 40% signal enhancement.
IS-Normalized MF Measures how well the IS compensates for the matrix effect.Should be close to 1.0. The precision, represented by the coefficient of variation (%CV) of the IS-normalized MF across different matrix lots, should be ≤15%.[17]

Section 3: Troubleshooting Guide - Mitigation Strategies

Once a matrix effect has been confirmed and quantified, the next step is to eliminate or minimize it.

Q8: My Desmethyl Amlodipine assay is showing significant ion suppression. What is my first line of defense?

A8: The most effective strategies involve either improving the separation of Desmethyl Amlodipine from interfering components or improving the cleanup of the sample before analysis.

Mitigation_Strategies Start Matrix Effect Confirmed Chrom Chromatographic Optimization Start->Chrom SamplePrep Improve Sample Preparation Start->SamplePrep IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Start->IS SubChrom1 Modify Gradient Profile Chrom->SubChrom1 SubChrom2 Change Column Chemistry (e.g., Phenyl-Hexyl, HILIC) Chrom->SubChrom2 SubChrom3 Adjust Mobile Phase pH/ Additives Chrom->SubChrom3 Result Robust & Reliable Bioanalytical Method SubPrep1 Switch from Protein Precipitation (PPT) to LLE or SPE SamplePrep->SubPrep1 SubPrep2 Optimize SPE Wash/Elution Steps SamplePrep->SubPrep2 SubPrep3 Sample Dilution SamplePrep->SubPrep3 SubChrom3->Result SubPrep3->Result

Caption: Key strategies for mitigating matrix effects.

Q9: How can I optimize my chromatography to avoid matrix effects?

A9: The goal of chromatographic optimization is to achieve separation between the analyte peak and the region of ion suppression identified in your post-column infusion experiment.[8]

  • Modify the Gradient: A shallower, longer gradient can increase the resolution between Desmethyl Amlodipine and closely eluting interferences.[22]

  • Change Column Chemistry: If a standard C18 column is insufficient, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic compounds, while Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar analytes, retaining them longer and separating them from early-eluting phospholipids.[23]

  • Mobile Phase Modifiers: Adjusting the pH or adding modifiers like ammonium formate can alter the ionization state and retention of both the analyte and interfering compounds, potentially improving separation.[22]

Q10: Which sample preparation technique is best for minimizing matrix effects for Desmethyl Amlodipine?

A10: The choice of sample preparation is a critical determinant of assay quality. While simple, Protein Precipitation (PPT) is often insufficient for removing phospholipids and other endogenous components that cause matrix effects.[12][24]

Data Presentation: Comparison of Sample Preparation Techniques

TechniquePrincipleEfficacy for Phospholipid RemovalEfficacy for Salt RemovalThroughputRecommendation for Desmethyl Amlodipine
Protein Precipitation (PPT) Protein removal via organic solvent crash.PoorPoorHighNot recommended as a primary method due to high risk of matrix effects.[24]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on polarity.GoodGoodMediumA viable option. Requires careful optimization of solvent and pH to ensure good recovery of the polar Desmethyl Amlodipine.[25]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.ExcellentExcellentMedium-HighHighly Recommended. Offers the cleanest extracts. Reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be tailored to the physicochemical properties of Desmethyl Amlodipine for maximum selectivity.[24][26]
Q11: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) so important?

A11: A SIL-IS (e.g., Desmethyl Amlodipine-d4) is the gold standard for quantitative bioanalysis.[8] Because it is chemically identical to the analyte, it co-elutes and experiences the exact same degree of ionization suppression or enhancement.[24] By measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively cancelled out. While a SIL-IS is the best way to compensate for matrix effects, it is not a substitute for developing a clean and chromatographically sound method to minimize them in the first place.[10][22]

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Stopher, D., Beresford, A. P., & Humphrey, M. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of Cardiovascular Pharmacology. [Link]

  • National Center for Biotechnology Information. Amlodipine - StatPearls. NCBI Bookshelf. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Beresford, A. P., McGibney, D., Humphrey, M. J., Macrae, P. V., & Stopher, D. A. (1988). Metabolism and kinetics of amlodipine in man. Xenobiotica. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Souza, I. D., & Lanças, F. M. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Patel, D. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ClinPGx. amlodipine. [Link]

  • Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Li, W., & Cohen, L. H. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Taylor, P. J. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science. [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • National Center for Biotechnology Information. Desmethyl amolodipine. PubChem. [Link]

  • Lynen, F. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • SCIEX. amlodipine enantiomers in human plasma Using LC-MS/MS. [Link]

  • SCIEX. Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Ahsan, S., & Khan, M. (2018). PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE : A BRIEF. [Link]

  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Kochhar, R., et al. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS. [Link]

  • Baqai Journal of Health Sciences. PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. [Link]

  • Thai Journal of Pharmaceutical Sciences. Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human p. [Link]

  • Scientific Research Publishing. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. [Link]

  • Mei, H., Hsieh, Y., & Nardo, C. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. ResearchGate. [Link]

  • ResearchGate. Physicochemical properties of the amlodipine brands. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of Amlodipine Metabolites

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of amlodipine and its metabolites.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of amlodipine and its metabolites. Specifically, we will address the common issue of co-elution, focusing on "Desmethyl amlodipine" and its separation from other metabolic products or endogenous matrix components. Our approach is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad or shouldered peak where I expect Desmethyl amlodipine. How can I confirm if this is a co-elution issue?

A1: This is a classic indicator of co-elution, where two or more compounds are not adequately separated by your chromatographic method.[1][2] Before making any changes to your LC method, it's crucial to confirm that you are indeed dealing with multiple, overlapping peaks.

Diagnostic Workflow:

  • Peak Purity Analysis (UV Detectors): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, utilize the peak purity function in your chromatography data system (CDS).[1][2] This tool assesses the spectral homogeneity across the peak. A spectrally impure peak is a strong indication of co-elution.

  • Mass Spectrometry (MS) Analysis: For LC-MS users, the confirmation is more direct.

    • Extract ion chromatograms (XICs) for the expected m/z of Desmethyl amlodipine and other potential metabolites or interferences.

    • Examine the mass spectra across the front, apex, and tail of the chromatographic peak. A change in the relative abundance of ions across the peak profile strongly suggests the presence of more than one compound.[2]

Troubleshooting Guide: Resolving Co-elution of Desmethyl amlodipine

Once co-elution is confirmed, a systematic approach to method optimization is required. The fundamental goal is to alter the chromatographic selectivity (


) or efficiency (N) to resolve the overlapping peaks.
Q2: What are the initial, simplest steps I can take to resolve the co-elution of Desmethyl amlodipine?

A2: Start with modifications that are least disruptive to your existing method. Often, minor adjustments to the mobile phase can yield significant improvements in resolution.

Step-by-Step Protocol: Mobile Phase Optimization

  • Modify Mobile Phase Strength (Adjusting Capacity Factor, k'):

    • Principle: If your peaks are eluting very early (low k'), there is insufficient interaction with the stationary phase, leading to poor separation.[1] By weakening the mobile phase (i.e., decreasing the percentage of the organic solvent like acetonitrile or methanol), you will increase the retention time of all analytes, which may provide the necessary separation.

    • Action: Decrease the organic solvent concentration in your mobile phase by 2-5% increments. Observe the effect on the resolution between Desmethyl amlodipine and the co-eluting species.

  • Change Organic Modifier (Altering Selectivity,

    
    ): 
    
    • Principle: Acetonitrile and methanol interact differently with the stationary phase and analytes due to differences in viscosity, polarity, and dipole moment. Switching between them can alter the elution order and improve selectivity.[1]

    • Action: If you are using a methanol-based mobile phase, prepare an equivalent mobile phase (in terms of solvent strength) with acetonitrile, and vice-versa.

    Solvent Properties Influencing Selectivity
    Acetonitrile Lower viscosity, aprotic, weaker solvent in reversed-phase.
    Methanol Higher viscosity, protic, stronger solvent in reversed-phase.
  • Adjust Mobile Phase pH (For Ionizable Analytes):

    • Principle: Amlodipine and its metabolites contain ionizable functional groups (amine and carboxylic acid moieties).[3] The pKa of the primary amine in amlodipine is approximately 8.6-9.45.[3] Desmethyl amlodipine, with a carboxylic acid group, will have an acidic pKa as well.[4] By adjusting the mobile phase pH, you can change the ionization state of your analytes, which in turn significantly impacts their retention on a reversed-phase column. For basic compounds like amlodipine metabolites, working at a pH 2-3 units below the pKa will ensure they are in their protonated, cationic form. Conversely, a higher pH can be used to suppress the ionization of acidic interferents. Operating at a low pH (e.g., 2.7-3.2) using a formic acid or ammonium formate buffer can improve peak shape and potentially alter selectivity.[5][6]

    • Action: Adjust the pH of your aqueous mobile phase. If you are running at a neutral pH, try adding 0.1% formic acid. If you are already at a low pH, consider a modest change (e.g., from pH 3.0 to 3.5). Ensure your column is stable at the chosen pH.[7]

Q3: I've tried adjusting the mobile phase with minimal success. What is the next logical step?

A3: If mobile phase optimization is insufficient, the next step involves modifying the stationary phase chemistry or the temperature. This directly addresses the selectivity of the separation.

Workflow for Advanced Troubleshooting

cluster_0 Initial Troubleshooting cluster_1 Advanced Troubleshooting cluster_2 Outcome Confirm Co-elution Confirm Co-elution Adjust Mobile Phase Adjust Mobile Phase Confirm Co-elution->Adjust Mobile Phase Issue Confirmed Change Column Chemistry Change Column Chemistry Adjust Mobile Phase->Change Column Chemistry Resolution Inadequate Modify Temperature Modify Temperature Adjust Mobile Phase->Modify Temperature Resolution Inadequate Resolved Peaks Resolved Peaks Change Column Chemistry->Resolved Peaks Modify Temperature->Resolved Peaks

Caption: Troubleshooting workflow for co-elution.

1. Change Column Chemistry (Maximizing Selectivity,


): 
  • Principle: The standard C18 (octadecylsilane) column is a good starting point, but its selectivity is primarily based on analyte hydrophobicity. Other stationary phases offer different interaction mechanisms that can be exploited to resolve co-eluting peaks.[1][2]

  • Action:

    • Phenyl-Hexyl Column: This phase provides pi-pi interactions with aromatic rings present in amlodipine and its metabolites. This can introduce a different selectivity profile compared to a C18 column.

    • Pentafluorophenyl (PFP) Column: PFP columns offer a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making them excellent for separating structurally similar compounds, including positional isomers.

    • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can improve peak shape for basic compounds and offer different selectivity, particularly in highly aqueous mobile phases.

Stationary Phase Primary Interaction Mechanism Best For...
C18 HydrophobicGeneral purpose, separation by hydrophobicity.
Phenyl-Hexyl Hydrophobic,

Aromatic or unsaturated compounds.
PFP Hydrophobic,

, dipole, ion-exchange
Halogenated compounds, positional isomers.
EPG Hydrophobic, hydrogen bondingPolar and basic compounds, improved peak shape.

2. Modify Column Temperature:

  • Principle: Temperature affects mobile phase viscosity and the kinetics of interactions between the analytes and the stationary phase. Increasing the temperature generally decreases retention times and can sharpen peaks. Importantly, it can also change the selectivity of the separation, as the effect of temperature on retention can vary for different compounds.

  • Action: Systematically vary the column temperature, for example, in 5-10°C increments (e.g., 30°C, 35°C, 40°C). A modest increase can sometimes be sufficient to resolve closely eluting peaks.[8]

Q4: Are there any mass spectrometry-based solutions if chromatographic separation is still challenging?

A4: Absolutely. While chromatographic separation is always the ideal, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide the necessary specificity to quantify co-eluting compounds.

MS-Based Approaches:

  • High-Resolution Mass Spectrometry (HRMS): If Desmethyl amlodipine and the co-eluting metabolite have different elemental compositions, an HRMS instrument (like a Q-TOF or Orbitrap) can distinguish them based on their accurate mass-to-charge ratios, even if they are not chromatographically separated.

  • Tandem Mass Spectrometry (MS/MS): This is the most common approach.

    • Principle: In MS/MS, a specific precursor ion (in this case, the molecular ion of Desmethyl amlodipine) is selected, fragmented, and a specific product ion is monitored. This process is highly specific and can eliminate interferences from co-eluting compounds, provided they do not share the same precursor and product ion masses. Amlodipine and its metabolites are known to produce characteristic fragments.[9][10]

    • Action: Develop a Multiple Reaction Monitoring (MRM) method. Infuse a standard of Desmethyl amlodipine to determine the optimal precursor ion and at least two specific product ions. The most intense and specific transition can be used for quantification, while the second can be used as a qualifier for confirmation.

    Example MRM Transitions for Amlodipine:

    • m/z 409.4

      
       238.1[11]
      
    • Note: Specific transitions for Desmethyl amlodipine will need to be empirically determined but will be based on its unique structure.

Co-eluting Peaks Co-eluting Peaks Mass Analyzer 1 (Q1) Mass Analyzer 1 (Q1) Co-eluting Peaks->Mass Analyzer 1 (Q1) Ionization Collision Cell (q2) Collision Cell (q2) Mass Analyzer 1 (Q1)->Collision Cell (q2) Select Precursor Ion (e.g., Desmethyl Amlodipine) Mass Analyzer 2 (Q3) Mass Analyzer 2 (Q3) Collision Cell (q2)->Mass Analyzer 2 (Q3) Fragmentation Detector Detector Mass Analyzer 2 (Q3)->Detector Select Product Ion

Caption: Principle of MS/MS for specificity.

By following this structured troubleshooting guide, you can systematically address the co-elution of Desmethyl amlodipine, ensuring accurate and reliable quantification in your analytical methods.

References

  • Beresford, A. P., et al. "The metabolism and pharmacokinetics of amlodipine in humans and animals." Journal of Cardiovascular Pharmacology, 1988, [Link].

  • Taguchi, R., et al. "Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients." PubMed, 2018, [Link].

  • Stopher, D., et al. "The metabolism and pharmacokinetics of amlodipine in humans and animals." Journal of Cardiovascular Pharmacology, 1988, [Link].

  • Beresford, A. P., et al. "Metabolism and kinetics of amlodipine in man." PubMed, 1988, [Link].

  • ClinPGx. "amlodipine." ClinPGx, [Link].

  • Axion Labs. "Co-Elution: How to Detect and Fix Overlapping Peaks." YouTube, 2023, [Link].

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)." Axion Labs, [Link].

  • National Center for Biotechnology Information. "Desmethyl amolodipine." PubChem Compound Database, [Link].

  • Global Substance Registration System. "DESMETHYL AMOLODIPINE." gsrs, [Link].

  • Scientific Research Publishing. "Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects." Scirp.org, [Link].

  • ThaiScience. "Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies." ThaiScience, [Link].

  • SCIEX. "amlodipine enantiomers in human plasma Using LC-MS/MS." SCIEX, [Link].

  • Chromatography Forum. "Peak Fronting (Co elution) Troubleshooting." Chromatography Forum, 2014, [Link].

  • Biovanix Chromatography. "Quick Troubleshooting Guide For HPLC Column Usage." Biovanix Chromatography, [Link].

  • Jasiński, M., et al. "Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis." PMC, 2021, [Link].

  • Zhu, Z., et al. "A qualitative study of amlodipine and its related compounds by electrospray ionization tandem mass spectrometry." PubMed, 2006, [Link].

  • Sahu, R., et al. "LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine." PMC, 2014, [Link].

  • Chromatography Forum. "Methods to separate co-eluting peaks." Chromatography Forum, 2020, [Link].

  • National Center for Biotechnology Information. "Amlodipine." PubChem Compound Database, [Link].

  • Sahu, R., et al. "LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine." ResearchGate, 2014, [Link].

  • Stoll, D. R. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online, 2023, [Link].

  • International Journal of Pharmaceutical Science Invention. "Amlodipine: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry." ijpsi.org, 2022, [Link].

  • Ahsan, S. F., & Khan, M. F. "PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW." CABI Digital Library, 2017, [Link].

  • Caron, G., et al. "Ionization, lipophilicity, and molecular modeling to investigate permeability and other biological properties of amlodipine." ResearchGate, 2005, [Link].

  • Human Metabolome Database. "Showing metabocard for Amlodipine (HMDB0005018)." HMDB, 2006, [Link].

  • Shimadzu. "Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS." ASMS 2013 Poster, 2013, [Link].

  • Mukanova, M. S., et al. "MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES." Chemical Journal of Kazakhstan, 2021, [Link].

  • Al-Sabti, A., et al. "A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance." National Institutes of Health, 2019, [Link].

  • Meredith, P. A., & Elliott, H. L. "Clinical Pharmacokinetics of Amlodipine." CoLab, 1992, .
  • Gschwentner, M., et al. "Characterization of the in vitro metabolic profile of amlodipine in rat using liquid chromatography-mass spectrometry." PubMed, 2007, [Link].

  • Farouk, M., et al. "Liquid Chromatography-Electro Spray Ionization Tandem Mass Spectrometry for Simultaneous Determination of Amlodipine, Benazepril and its Active Metabolite Benazeprilat in Human Plasma." ResearchGate, 2012, [Link].

Sources

Optimization

Technical Support Center: Managing Desmethyl Amlodipine Stability in Analytical Samples

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of Desmethyl amlodipine in analytical samples. As a critical metabolite and impurity of Amlodipine, understanding and controlling its degradation is paramount for accurate bioanalytical results and regulatory compliance.

Introduction to Desmethyl Amlodipine and its Analytical Challenges

Desmethyl amlodipine, also known as 3-O-Desmethyl amlodipine or Amlodipine Impurity J, is a primary metabolite of Amlodipine. It is formed through the demethylation of the methoxycarbonyl group of the parent drug. The presence and concentration of Desmethyl amlodipine are of significant interest in pharmacokinetic studies and as a specified impurity in Amlodipine drug products.

The analytical challenge lies in the inherent chemical liabilities of the dihydropyridine structure, which is susceptible to degradation. Any degradation of Desmethyl amlodipine ex vivo can lead to an underestimation of its concentration in study samples, compromising the integrity of the data. This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Understanding the Degradation of Desmethyl Amlodipine

While dedicated forced degradation studies on Desmethyl amlodipine are not extensively published, its structural similarity to Amlodipine allows us to infer its likely degradation pathways. The primary sites of instability are the dihydropyridine ring and the ester functional groups.

The degradation of the parent drug, Amlodipine, is well-documented and serves as a strong surrogate for understanding the potential degradation of Desmethyl amlodipine.[1][2] The main degradation pathways for Amlodipine, and likely for Desmethyl amlodipine, include:

  • Oxidation: The dihydropyridine ring is prone to oxidation, leading to the formation of a pyridine analogue. This is a major degradation pathway for Amlodipine and is likely a primary concern for Desmethyl amlodipine as well.[3][4] This process can be accelerated by light, heat, and the presence of oxidizing agents.

  • Hydrolysis: The ester linkages in the molecule can undergo hydrolysis under both acidic and basic conditions.[1][2] This would lead to the formation of the corresponding carboxylic acid derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can catalyze the oxidation of the dihydropyridine ring.[2][5]

The following diagram illustrates the likely primary degradation pathway for Desmethyl amlodipine, extrapolated from the known degradation of Amlodipine.

Desmethyl_Amlodipine Desmethyl Amlodipine (Dihydropyridine derivative) Oxidized_Product Pyridine Analogue (Oxidized Degradant) Desmethyl_Amlodipine->Oxidized_Product Oxidation (Light, Heat, Oxidizing Agents) Hydrolysis_Product Hydrolyzed Degradant Desmethyl_Amlodipine->Hydrolysis_Product Hydrolysis (Acidic/Basic pH) cluster_pre_study Pre-Study Validation cluster_in_study In-Study Sample Handling FT_Stability Freeze-Thaw Stability BT_Stability Bench-Top Stability LT_Stability Long-Term Stability Collection Sample Collection (Protect from Light) Storage Storage (-70°C or colder) Collection->Storage Processing Sample Processing (Minimize time at RT, use ice) Storage->Processing Analysis Analysis (Cooled Autosampler) Processing->Analysis Method_Dev Develop Stability-Indicating Analytical Method Method_Dev->FT_Stability Method_Dev->BT_Stability Method_Dev->LT_Stability

Caption: Recommended workflow for managing Desmethyl amlodipine stability.

Summary of Stability Considerations

Condition Recommendation Rationale
Storage Temperature -70°C or colder for long-term storage.Minimizes the risk of chemical degradation over time.
Light Exposure Protect samples from light at all stages using amber tubes and minimizing exposure to ambient light.The dihydropyridine ring is susceptible to photodegradation. [2][5]
pH of Solutions Maintain a neutral to slightly acidic pH for analytical solutions. Avoid strong acids and bases.Prevents acid or base-catalyzed hydrolysis of the ester groups. [1]
Freeze-Thaw Cycles Limit to the validated number of cycles (ideally, a single thaw). Aliquot samples.Prevents physical and chemical changes that can occur with repeated temperature cycling.
Bench-Top Time Keep samples on ice or at controlled room temperature for the shortest time possible.Reduces the rate of temperature-dependent degradation.

Conclusion

While specific stability data for Desmethyl amlodipine is not as abundant as for its parent drug, a thorough understanding of Amlodipine's degradation pathways provides a strong foundation for managing the stability of its metabolites. By implementing the robust handling, storage, and validation procedures outlined in this guide, researchers can significantly enhance the accuracy and reliability of their bioanalytical data for Desmethyl amlodipine. Always consult relevant regulatory guidelines, such as those from the ICH and FDA, for comprehensive requirements on stability testing. [6][7][8]

References

  • Amlodipine Impurities. SynZeal. Accessed January 15, 2026. [Link]

  • Amlodipine - EP standards. Pharmaffiliates. Accessed January 15, 2026. [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. National Institutes of Health. Accessed January 15, 2026. [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF AMLODIPINE BESYLATE IN HUMAN PLASMA USING RP-HPLC. International Journal of PharmTech Research. Accessed January 15, 2026. [Link]

  • A Novel Bioanalytical Rp-HPLC Method Development and Validation f. IT Medical Team. Accessed January 15, 2026. [Link]

  • Stability Testing Regulatory Guidelines. Scribd. Accessed January 15, 2026. [Link]

  • ICH Stability Guidelines. LSC Group®. Accessed January 15, 2026. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Accessed January 15, 2026. [Link]

  • BIO ANALYTICAL VALIDATED TECHNIQUE FOR THE SIMULTANEOUS ESTIMATION OF AMLODIPINE, ROSUVASTATIN AND VALSARTANIN HUMAN PLASMA BY RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. Accessed January 15, 2026. [Link]

  • Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. National Institutes of Health. Accessed January 15, 2026. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Accessed January 15, 2026. [Link]

  • Kinetics, Mechanism, and Toxicity of Amlodipine Degradation by the UV/Chlorine Process. MDPI. Accessed January 15, 2026. [Link]

  • Quality Guidelines. International Council for Harmonisation. Accessed January 15, 2026. [Link]

  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. National Institutes of Health. Accessed January 15, 2026. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Shimadzu. Accessed January 15, 2026. [Link]

  • Development and Validation of Assay Method of Amlodipine Tablet by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. Accessed January 15, 2026. [Link]

  • Analytical method development and validation of Amlodipine besylate in tablet dosage form. Journal of Drug Delivery and Therapeutics. Accessed January 15, 2026. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa. Accessed January 15, 2026. [Link]

  • Degradation study of different brands of amlodipine using UV spectrophotometer. Journal of Scientific and Innovative Research. Accessed January 15, 2026. [Link]

  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Amlodipine Besylate and Atorvastatin Calcium. Walsh Medical Media. Accessed January 15, 2026. [Link]

  • Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and. Journal of Chemical Health Risks. Accessed January 15, 2026. [Link]

  • Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form. PubMed. Accessed January 15, 2026. [Link]

  • Stability Indicating Assay Method for Amlodipine Tablets. Indian Journal of Pharmaceutical Sciences. Accessed January 15, 2026. [Link]

  • Stability indicating assay method for amlodipine tablets. ResearchGate. Accessed January 15, 2026. [Link]

  • Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. National Institutes of Health. Accessed January 15, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Desmethyl Amlodipine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Desmethyl Amlodipine. This guide is designed for researchers, chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Desmethyl Amlodipine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this critical amlodipine metabolite and impurity. As a key reference standard for analytical and metabolic studies, a pure and well-characterized supply of Desmethyl Amlodipine is essential.

This document moves beyond standard protocols to address the common, yet often undocumented, challenges encountered in the lab. We will explore the causality behind synthetic choices, troubleshoot frequent issues, and provide validated methodologies to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and handling of Desmethyl Amlodipine.

Q1: What is Desmethyl Amlodipine, and why is its synthesis a focus?

Desmethyl Amlodipine, chemically known as 4-(2-chlorophenyl)-2-((2-aminoethoxy)methyl)-3-(ethoxycarbonyl)-6-methyl-1,4-dihydropyridine-5-carboxylic acid, is a primary metabolite of Amlodipine. Its synthesis is crucial for several reasons:

  • Reference Standard: It serves as a qualified reference standard for the identification and quantification of impurities and metabolites in Amlodipine drug substances and products.[1]

  • Pharmacological Studies: Understanding the metabolic fate of Amlodipine requires studying its metabolites. The main metabolic pathways involve the dehydrogenation of the dihydropyridine core and reactions of the side chains, including ester hydrolysis.[2]

  • Process Optimization: Knowledge of its formation helps in optimizing the synthesis of Amlodipine to minimize related impurities.

Q2: What is the principal synthetic strategy for preparing Desmethyl Amlodipine?

The most common and direct approach is the selective demethylation of the C5-methyl ester of Amlodipine. This strategy is favored over a complete multi-step synthesis ending with a pre-functionalized carboxylic acid, as Amlodipine is a readily available and cost-effective starting material. The core challenge lies in achieving selective hydrolysis of the methyl ester without affecting the ethyl ester at the C3 position or inducing degradation of the sensitive 1,4-dihydropyridine ring.

Q3: What are the primary impurities and side products to anticipate?

During the synthesis of Desmethyl Amlodipine from Amlodipine, several impurities can arise:

  • Unreacted Amlodipine: Incomplete reaction is a common issue.

  • Amlodipine Dicarboxylic Acid: Over-hydrolysis or non-selective hydrolysis can lead to the removal of both the methyl and ethyl ester groups.

  • Pyridine Degradant: The 1,4-dihydropyridine ring is susceptible to oxidation, forming the corresponding aromatic pyridine derivative, which lacks therapeutic effect.[3]

  • Transesterification Products: If alcoholic solvents are used under basic or acidic conditions, transesterification can occur, leading to impurities like the di-ethyl or di-methyl ester analogues of Amlodipine.[4][5]

Part 2: Troubleshooting Guide for Common Synthetic Challenges

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: Low or No Conversion of Amlodipine

Question: My selective demethylation reaction shows very low conversion to Desmethyl Amlodipine, even after extended reaction times. What factors should I investigate?

Answer: Low conversion is typically rooted in issues with the demethylating agent, reaction conditions, or solvent choice.

  • Causality: Selective demethylation of a methyl ester in the presence of an ethyl ester often relies on a nucleophilic substitution (SN2) mechanism where a nucleophile attacks the methyl group. The efficiency of this reaction is highly dependent on the nucleophile's strength, steric accessibility, and the solvent's ability to support the reaction pathway.

  • Troubleshooting Steps:

    • Reagent Choice & Quality: Strong, soft nucleophiles are preferred. Lithium iodide (LiI) in a solvent like pyridine or dimethylformamide (DMF) is a classic choice. Ensure the LiI is anhydrous, as water can promote non-selective base-catalyzed hydrolysis.

    • Temperature Optimization: The reaction often requires heat to overcome the activation energy. A typical range is 80-120°C. If conversion is low, incrementally increase the temperature by 10°C and monitor by HPLC. Be cautious, as excessive heat can promote side reactions.

    • Solvent System: The solvent must be high-boiling, aprotic, and capable of dissolving the reagents. Pyridine serves as both a solvent and a base to neutralize any generated acid. DMF is an excellent alternative that can enhance nucleophilicity.

    • Reaction Monitoring: Use a validated HPLC method to track the disappearance of the Amlodipine peak and the appearance of the Desmethyl Amlodipine peak.[6] This provides real-time data to assess if the reaction is stalled or simply slow.

Problem 2: Formation of Pyridine Degradation Products

Question: My final product is significantly contaminated with the oxidized pyridine analogue of Desmethyl Amlodipine. How can I prevent this?

Answer: The 1,4-dihydropyridine core of Amlodipine and its derivatives is notoriously sensitive to oxidation, a process often catalyzed by light, acid, or residual oxidants.[3]

  • Causality: The dihydropyridine ring readily undergoes aromatization to the more stable pyridine ring. This process is an irreversible degradation pathway that renders the molecule inactive.

  • Preventative Measures:

    • Inert Atmosphere: Conduct the entire reaction, workup, and purification under an inert atmosphere of nitrogen or argon. This is the most critical step to prevent air oxidation.

    • Light Protection: Protect the reaction vessel from light at all stages by wrapping it in aluminum foil. 1,4-dihydropyridines are known to be photosensitive.[3]

    • Controlled Workup: During the aqueous workup, avoid excessively acidic or basic conditions. Maintain a pH as close to neutral as possible once the reaction is quenched.

    • Solvent Purity: Ensure all solvents are degassed and free of peroxides, which can initiate oxidation.

Visual Workflow: Preventing Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_solvents Degas Solvents (N2 Sparge) reaction_setup Assemble Glassware Under N2/Ar prep_solvents->reaction_setup prep_reagents Use Anhydrous Reagents prep_reagents->reaction_setup reaction_light Wrap Flask in Foil reaction_setup->reaction_light reaction_run Run Reaction Under N2 Blanket reaction_light->reaction_run workup_ph Maintain Neutral pH During Extraction reaction_run->workup_ph purify Purify Promptly workup_ph->purify end_product Pure Desmethyl Amlodipine purify->end_product start Start Synthesis start->prep_solvents

Caption: Workflow for minimizing oxidation during synthesis.

Problem 3: Difficulty in Purifying the Final Product

Question: I am finding it challenging to separate Desmethyl Amlodipine from the starting material and other polar impurities using column chromatography. What is an effective purification strategy?

Answer: The purification is complicated by the similar polarities of the product and starting material, and the amphoteric nature of Desmethyl Amlodipine (containing both a basic amine and an acidic carboxyl group).

  • Causality: The free carboxylic acid group in Desmethyl Amlodipine can cause streaking on silica gel and makes its solubility profile pH-dependent.

  • Purification Protocol:

    • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction.

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a mildly acidic aqueous solution (e.g., pH 4-5 buffer) to remove any highly basic impurities.

      • Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic Desmethyl Amlodipine will move into the aqueous layer as its carboxylate salt, leaving the neutral Amlodipine starting material in the organic layer.

      • Carefully acidify the aqueous layer back to pH ~5-6 with dilute HCl to precipitate the product. Filter or extract back into an organic solvent.

    • Chromatography Selection:

      • Normal Phase (Silica Gel): If using silica, add a small amount of acetic acid (0.5-1%) to the mobile phase (e.g., Dichloromethane/Methanol). This suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.

      • Reverse Phase (C18): This is often more effective. Use a mobile phase of acetonitrile/water with a buffer (e.g., ammonium acetate or formic acid) to control pH and improve peak shape.

    • Crystallization: After chromatography, crystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/hexane) can provide the final, high-purity product.[7]

Part 3: Experimental Protocols

Protocol 1: Selective Demethylation of Amlodipine

Objective: To synthesize Desmethyl Amlodipine via selective SN2-mediated demethylation.

Materials:

  • Amlodipine (free base or besylate salt)

  • Anhydrous Lithium Iodide (LiI)

  • Anhydrous Pyridine

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add Amlodipine (1.0 eq) and anhydrous lithium iodide (3.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add anhydrous pyridine to the flask to create a 0.2 M solution. Wrap the flask in aluminum foil.

  • Heating: Heat the reaction mixture to 100-110°C and stir.

  • Monitoring: Monitor the reaction progress every 2-4 hours by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing ethyl acetate and water.

  • Workup:

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

    • Extract the combined aqueous layers with ethyl acetate to recover any dissolved product.

    • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using the methods described in the troubleshooting section (Problem 3).

Data Summary Table: Reaction Conditions
ParameterRecommended ConditionRationale
Demethylating Agent Anhydrous Lithium IodidePotent, soft nucleophile selective for methyl group attack.
Solvent Anhydrous PyridineHigh-boiling, dissolves reagents, acts as a base.
Temperature 100-110°CProvides sufficient energy for SN2 reaction.
Atmosphere Nitrogen or ArgonPrevents oxidation of the 1,4-dihydropyridine ring.[3]
Stoichiometry (LiI) 2.5 - 3.0 equivalentsDrives the reaction to completion.
Visual Aid: Synthetic Pathway and Side Reactions

G Amlodipine Amlodipine (C5-Methyl Ester) Product Desmethyl Amlodipine (Target Product) Amlodipine->Product + LiI, Pyridine (Selective Demethylation) Pyridine Pyridine Impurity (Oxidation) Amlodipine->Pyridine O2, Light, Acid [Side Reaction] Diacid Di-acid Impurity (Over-hydrolysis) Product->Diacid Harsh Conditions (Excess Reagent/H2O) [Side Reaction]

Caption: Key reaction pathways in Desmethyl Amlodipine synthesis.

Part 4: References

  • Synthesis of Amlodipine Using Aza Diels-Alder Reaction. (2009). ResearchGate. [Link]

  • US6653481B2 - Process for making amlodipine - Google Patents. (2003). Google Patents.

  • AMLODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharma Dost. [Link]

  • Amlodipine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Synthesis and establishment of Amlodipine impurity G reference standard. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • A Process For Purification Of Amlodipine Besylate In An Aqueous Medium. (2008). Quick Company. [Link]

  • Stability of amlodipine besylate and atenolol in multi-component tablets of mono-layer and bi-layer types. (n.d.). De Gruyter. [Link]

  • CN108640868A - A kind of process for purification of Amlodipine Besylate Tablet - Google Patents. (2018). Google Patents.

  • Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. (2013). Scirp.org. [Link]

Sources

Optimization

Minimizing ion suppression for "Desmethyl amlodipine" in mass spectrometry

A Guide to Minimizing Ion Suppression in Mass Spectrometry Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Ion Suppression in Mass Spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantitative analysis of Desmethyl amlodipine by liquid chromatography-mass spectrometry (LC-MS). Our focus is to equip you with the scientific rationale and practical protocols to diagnose, mitigate, and overcome ion suppression, a critical challenge in bioanalysis.

Troubleshooting Guide: Restoring Your Desmethyl Amlodipine Signal

This section addresses specific issues you may encounter during method development and sample analysis. We move beyond simple checklists to explain the underlying causes and provide robust, field-proven solutions.

Q1: My Desmethyl amlodipine signal is unexpectedly low or highly variable, even though my standards are prepared correctly. How can I confirm if ion suppression is the cause?

Low and erratic signal response is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's source.[1][2] This phenomenon is especially prevalent in bioanalytical samples like plasma, where high concentrations of endogenous materials such as phospholipids are present.[1]

To definitively diagnose ion suppression, the most effective tool is a Post-Column Infusion (PCI) experiment . This technique allows you to visualize precisely where in your chromatographic run suppression or enhancement occurs.[3][4][5]

Objective: To identify chromatographic regions where matrix components from a blank sample extract suppress or enhance the constant signal of an infused analyte (Desmethyl amlodipine).

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union for mixing

  • Standard solution of Desmethyl amlodipine (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma processed by your current sample preparation method)

  • Solvent blank (e.g., mobile phase)

Procedure:

  • System Setup: Configure the LC system as you would for your analytical run. Connect the outlet of the analytical column to one inlet of a tee-union.

  • Infusion Setup: Connect the syringe pump, containing the Desmethyl amlodipine standard solution, to the second inlet of the tee-union. Set the pump to a low, stable flow rate (e.g., 10 µL/min).

  • MS Connection: Connect the outlet of the tee-union directly to the mass spectrometer's ion source.

  • MS Method: Set up the MS to continuously monitor the MRM transition for Desmethyl amlodipine.

  • Establish Baseline: Begin the LC gradient and start the syringe pump. Allow the infused signal to stabilize, establishing a flat baseline. This represents 100% signal.

  • Inject Blank Matrix: Inject a full volume of your blank matrix extract.

  • Inject Solvent Blank: As a control, inject a full volume of the solvent blank.

  • Data Analysis: Monitor the Desmethyl amlodipine MRM channel.

    • A stable baseline during the solvent blank injection confirms the system is working correctly.

    • A dip or valley in the baseline during the blank matrix injection indicates a region of ion suppression .[4][5]

    • A peak or rise in the baseline indicates ion enhancement .

    • By comparing the retention time of your Desmethyl amlodipine peak from a normal run with the suppression zones identified in the PCI experiment, you can confirm if co-elution is the source of your problem.[6]

Q2: My PCI experiment confirmed a significant zone of suppression that overlaps with my Desmethyl amlodipine peak. What are my primary strategies for mitigation?

Confirming co-elution with a suppression zone is the critical first step. Now, you can systematically address the problem using a combination of chromatographic adjustments and, most importantly, enhanced sample preparation.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Other Issues start Low / Variable Desmethyl Amlodipine Signal pci Perform Post-Column Infusion (PCI) Experiment start->pci overlap Suppression Zone Overlaps with Analyte Peak? pci->overlap chrom Strategy 1: Optimize Chromatography overlap->chrom Yes other Investigate Other Issues: Analyte Stability, Source Conditions, etc. overlap->other No prep Strategy 2: Enhance Sample Preparation chrom->prep is Strategy 3: Use SIL Internal Standard prep->is

Caption: Troubleshooting workflow for ion suppression.

Strategy 1: Optimize Chromatography

Before overhauling your sample preparation, minor chromatographic changes can sometimes resolve the issue. The goal is to separate the Desmethyl amlodipine peak from the interfering matrix components.[7]

  • Adjust Gradient: Modify the slope of your mobile phase gradient. A shallower gradient can increase the separation between your analyte and the co-eluting interferences.

  • Change Mobile Phase pH: Manipulating the pH can alter the retention time of basic analytes relative to phospholipids, which are often the source of suppression and whose retention is less affected by pH.[8]

  • Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography (UPLC) systems provide significantly higher resolution than traditional HPLC. The narrower peaks generated can resolve the analyte from the suppression zone, effectively minimizing the effect.[8]

Strategy 2: Enhance Sample Preparation

Improving sample cleanup is the most robust and effective way to eliminate ion suppression.[7][9] The primary culprits in plasma are phospholipids, which are not adequately removed by simple protein precipitation (PPT).[1]

Technique Principle Pros Cons Phospholipid Removal
Protein Precipitation (PPT) Addition of organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective; leaves high levels of phospholipids and other endogenous components in the supernatant.[8]Poor
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on polarity and pH.Can be more selective than PPT; good for removing salts.Can have low recovery for polar analytes; requires solvent optimization; can still co-extract some lipids.[8][9]Moderate to Good
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective; provides the cleanest extracts and excellent removal of phospholipids and salts.[7]Requires method development; can be more time-consuming and costly than PPT or LLE.Excellent
HybridSPE® / Phospholipid Removal Plates Combines PPT with a specific filtration step that uses zirconia-coated particles to selectively bind and remove phospholipids.[1][10]Simple and fast like PPT, but with the high phospholipid removal efficiency of SPE.[11]Higher cost per sample than standard PPT plates.Excellent

Based on this comparison, transitioning from a simple protein precipitation method to Solid-Phase Extraction (SPE) or a dedicated phospholipid removal plate (e.g., HybridSPE®) is the recommended course of action for robustly minimizing ion suppression.[8][11]

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression and why is it a major concern for Desmethyl amlodipine?

Ion suppression is a type of matrix effect that occurs in the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source.[2][4] It is a reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting compounds from the sample matrix.[2][7]

The mechanism involves competition for the limited charge or surface area of the ESI droplets.[1][7] When a high concentration of a matrix component (like a phospholipid) enters the source at the same time as Desmethyl amlodipine, it competes for ionization, leaving fewer charged Desmethyl amlodipine ions to be detected by the mass spectrometer.[4] This leads to a lower-than-expected signal, which can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[4]

G cluster_0 LC Eluent cluster_1 ESI Source cluster_2 To Mass Analyzer Analyte Desmethyl Amlodipine (Low Concentration) Droplet Charged Droplet (Competition for Surface/Charge) Analyte->Droplet Matrix Phospholipids (High Concentration) Matrix->Droplet Signal Suppressed Analyte Signal Droplet->Signal Reduced Ion Formation

Caption: Mechanism of ion suppression in the ESI source.

Q2: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the "gold standard" for bioanalysis?

An internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls to correct for variability during the analytical process.[12] A Stable Isotope-Labeled (SIL) internal standard, such as Desmethyl amlodipine-d4, is the ideal choice for LC-MS analysis.[13][14]

Here's why:

  • Identical Chemical Properties: A SIL IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[12][14]

  • Co-elution and Co-suppression: Because it co-elutes perfectly with the analyte, the SIL IS experiences the exact same degree of ion suppression or enhancement at any given moment.[7][15]

  • Constant Ratio: While the absolute signals of both the analyte and the SIL IS may decrease due to suppression, their ratio remains constant and accurate.[7] Since quantification is based on this ratio, the SIL IS effectively compensates for the matrix effect, ensuring reliable and accurate results even in "dirty" samples.[13][16]

Using a structural analog IS is a less ideal alternative, as small differences in chemical structure can lead to shifts in retention time and different responses to matrix effects, potentially compromising data accuracy.[15]

Q3: Can my choice of mobile phase additives affect ion suppression?

Yes, but their role is secondary to proper sample preparation and chromatography. Mobile phase additives like formic acid or ammonium formate are primarily used to improve peak shape and promote efficient ionization by providing a source of protons (in positive ion mode).

While they don't directly eliminate interfering compounds, their presence can influence the overall ionization conditions in the source. However, one should not rely on mobile phase modification to solve a significant ion suppression problem. The most effective strategies remain the physical removal of interfering matrix components through enhanced sample preparation and their chromatographic separation from the analyte.[8][17]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Separation Science, Part A. [Link]

  • What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis. PubMed. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. National Institutes of Health. [Link]

  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]

  • Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma. ThaiScience. [Link]

  • Ion suppression in mass spectrometry. PubMed. [Link]

  • Ion suppression in mass spectrometry. Semantic Scholar. [Link]

  • Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. National Institutes of Health. [Link]

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Troubleshooting

Technical Support Center: Optimization of Extraction Recovery for Desmethyl Amlodipine

Welcome to the dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the extraction recovery of Desmethyl amlodipine fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the extraction recovery of Desmethyl amlodipine from biological matrices. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to directly address specific issues you may encounter during your experiments.

Understanding the Challenge: The Physicochemical Profile of Desmethyl Amlodipine

Desmethyl amlodipine is a primary metabolite of amlodipine, a widely prescribed calcium channel blocker.[1] Amlodipine is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, into several metabolites that are largely inactive and excreted in the urine.[1][2] The accurate quantification of Desmethyl amlodipine is crucial for comprehensive pharmacokinetic and drug metabolism studies.

The primary challenge in extracting Desmethyl amlodipine stems from its increased polarity compared to the parent drug, amlodipine. This is reflected in its predicted LogP value.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Basic pKa (Predicted)
Desmethyl amlodipine C₁₉H₂₃ClN₂O₅394.80.4[3]~8.6-9.1
Amlodipine (Parent) C₂₀H₂₅ClN₂O₅408.93.0[4]8.6 - 9.26[4][5]

Table 1: Comparative Physicochemical Properties of Desmethyl Amlodipine and Amlodipine.

The significantly lower LogP of Desmethyl amlodipine indicates higher water solubility, which can lead to poor partitioning into traditional organic solvents during Liquid-Liquid Extraction (LLE) and potential breakthrough during Solid-Phase Extraction (SPE) if not properly optimized. Like its parent compound, Desmethyl amlodipine possesses a primary amino group, making it a basic compound with an estimated pKa similar to amlodipine's (around 8.6-9.1).[4][5] This basicity is a critical parameter to leverage for optimizing extraction protocols.

Recommended Extraction Strategies & Protocols

Based on the physicochemical properties of Desmethyl amlodipine, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be viable methods. The choice between them often depends on the required sample cleanup, throughput, and available automation.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For a polar, basic compound like Desmethyl amlodipine, pH modification is essential for achieving adequate recovery.

Step-by-Step LLE Protocol:

  • Sample Pre-treatment:

    • To 500 µL of plasma or urine sample, add 50 µL of an internal standard solution.

    • Add 50 µL of 1M sodium hydroxide or ammonium hydroxide to basify the sample to a pH > 10.5 (at least 2 pH units above the analyte's pKa). This neutralizes the primary amine, making the molecule less polar and more amenable to extraction into an organic solvent.

  • Extraction:

    • Add 2 mL of a suitable organic solvent (see table below for options).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.

Solvent SystemPolarity IndexRationale
Ethyl Acetate 4.4A common choice for moderately polar compounds. Often provides a good balance of extraction efficiency and selectivity.[1][6]
Methyl tert-butyl ether (MTBE) 2.5Less polar than ethyl acetate, which can sometimes provide cleaner extracts.
Dichloromethane/Diethyl Ether (e.g., 30:70 v/v) 3.1 / 2.8A mixture can modulate polarity. Dichloromethane is denser than water.[7]

Table 2: Recommended Solvents for LLE of Desmethyl Amlodipine.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers superior sample cleanup by retaining the analyte on a solid sorbent while interferences are washed away. For Desmethyl amlodipine, a mixed-mode or polymeric reversed-phase sorbent is recommended.

Step-by-Step SPE Protocol (using a polymeric reversed-phase sorbent like Oasis HLB):

  • Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration:

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading:

    • Load 500 µL of the pre-treated sample (plasma or urine, pH may be adjusted to neutral or slightly basic).

    • Load at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Desmethyl amlodipine with 1 mL of methanol. For enhanced elution, a small percentage of a basic modifier (e.g., 2-5% ammonium hydroxide in methanol) can be used.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase.

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Wets sorbent Load 3. Load Sample (e.g., 500 µL Plasma) Wash 4. Wash (1 mL 5% Methanol/Water) Load->Wash Analyte Retained Elute 5. Elute (1 mL Methanol +/- Modifier) Wash->Elute Interferences Removed Evaporate 6. Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for Desmethyl amlodipine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of Desmethyl amlodipine.

Troubleshooting_Flowchart Start Low/Inconsistent Recovery of Desmethyl Amlodipine? Method Which extraction method? Start->Method LLE Liquid-Liquid Extraction (LLE) Method->LLE LLE SPE Solid-Phase Extraction (SPE) Method->SPE SPE LLE_pH Is sample pH > 10.5? LLE->LLE_pH SPE_Breakthrough Is analyte in the load/wash fraction (Breakthrough)? SPE->SPE_Breakthrough LLE_Solvent Is the extraction solvent polar enough? LLE_pH->LLE_Solvent Yes LLE_Action_pH Action: Basify sample with NaOH or NH4OH. LLE_pH->LLE_Action_pH No LLE_Emulsion Are emulsions forming? LLE_Solvent->LLE_Emulsion Yes LLE_Action_Solvent Action: Switch to a more polar solvent (e.g., Ethyl Acetate). LLE_Solvent->LLE_Action_Solvent No LLE_Action_Emulsion Action: Centrifuge at higher speed, add salt, or try a different solvent. LLE_Emulsion->LLE_Action_Emulsion Yes SPE_Elution Is analyte retained on the cartridge after elution? SPE_Breakthrough->SPE_Elution No SPE_Action_Breakthrough Action: Ensure sample pH is appropriate for retention. Decrease loading flow rate. Use a stronger sorbent. SPE_Breakthrough->SPE_Action_Breakthrough Yes SPE_Action_Elution Action: Use a stronger elution solvent (e.g., add NH4OH to Methanol). Ensure complete sorbent drying before elution. SPE_Elution->SPE_Action_Elution Yes

Caption: Troubleshooting decision tree for low recovery.

Frequently Asked Questions (FAQs)

Q1: My recovery of Desmethyl amlodipine using LLE is consistently below 50%. What is the most likely cause?

A: The most common reason for low LLE recovery of Desmethyl amlodipine is its high polarity and the pH of the aqueous sample.[8]

  • Suboptimal pH: Desmethyl amlodipine has a basic amino group (estimated pKa ~8.6-9.1). To ensure it is in its neutral, less polar form for efficient extraction into an organic solvent, the pH of the sample must be raised to at least two pH units above its pKa (i.e., pH > 10.5).[9] Failure to adequately basify the sample will result in the analyte remaining in its ionized, highly water-soluble form, leading to poor partitioning into the organic phase.

  • Incorrect Solvent Choice: Given its polarity (XLogP3 = 0.4), solvents like hexane or diethyl ether may be too non-polar.[3] Ethyl acetate or a mixture of solvents is often a better choice.[1][6]

Q2: I am using SPE, but I suspect the analyte is breaking through during sample loading. How can I confirm and prevent this?

A: Analyte breakthrough occurs when the compound does not adequately retain on the SPE sorbent during the loading step.[10]

  • Confirmation: Collect the flow-through from the sample loading step and the subsequent wash step. Analyze these fractions by LC-MS/MS. If a significant amount of Desmethyl amlodipine is present, breakthrough is occurring.

  • Prevention:

    • Check Sample pH: For reversed-phase SPE, a neutral or slightly basic pH is often optimal for retaining a basic compound. Acidic conditions would make the analyte cationic, which might be better suited for a mixed-mode cation-exchange sorbent.

    • Reduce Loading Flow Rate: A slower flow rate allows more time for the analyte to interact with and bind to the sorbent.

    • Re-evaluate Sorbent Choice: A standard C18 sorbent might not be retentive enough for this polar metabolite. A polymeric reversed-phase sorbent (like Oasis HLB) offers enhanced retention for polar analytes.[11] A mixed-mode cation-exchange sorbent could also be a powerful alternative, as it provides both reversed-phase and ionic interactions.

Q3: After SPE, my recovery is still low, and I've confirmed no breakthrough. What's the next step?

A: If the analyte is successfully retained on the cartridge but not recovered in the final eluate, the issue lies with the elution step.[12]

  • Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between Desmethyl amlodipine and the sorbent.

    • Solution: Increase the strength of your elution solvent. Since Desmethyl amlodipine is basic, adding a small amount of a basic modifier like ammonium hydroxide (e.g., 2-5%) to your organic elution solvent (e.g., methanol) can significantly improve recovery. This works by neutralizing the analyte and disrupting any secondary ionic interactions with the sorbent.[13]

  • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely pass through and elute the analyte from the sorbent bed.

Q4: I am observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. Which extraction method is better to mitigate this?

A: SPE generally provides cleaner extracts than LLE and is more effective at reducing matrix effects, particularly from complex biological fluids like plasma.[14] The wash step in an SPE protocol is specifically designed to remove interfering endogenous components like salts and phospholipids that are common causes of matrix effects. If you are still experiencing matrix effects after SPE, consider optimizing the wash step by using a slightly stronger organic composition in your wash solvent (e.g., 10-15% methanol instead of 5%) without prematurely eluting your analyte.

Q5: Can I use protein precipitation for Desmethyl amlodipine extraction?

A: Yes, protein precipitation (PPT) with a solvent like acetonitrile is a viable, high-throughput sample preparation technique.[15] It is fast and simple. However, it is the least selective method and may result in significant matrix effects because it only removes proteins, leaving other endogenous components like salts and phospholipids in the final extract.[16] PPT is often used in drug discovery settings where speed is prioritized, but for validated bioanalytical methods requiring high accuracy and precision, LLE or SPE are generally preferred for their superior cleanup capabilities.

References

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.). Retrieved January 16, 2026, from [Link]

  • Desmethyl amolodipine | C19H23ClN2O5 | CID 14271883 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Advances in Sample Preparation for Biological Fluids | LCGC International. (n.d.). Retrieved January 16, 2026, from [Link]

  • Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amlodipine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]

  • Bioanalytical sample preparation | Biotage. (n.d.). Retrieved January 16, 2026, from [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF AMLODIPINE BESYLATE IN HUMAN PLASMA USING RP-HPLC. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS - SCIEX. (n.d.). Retrieved January 16, 2026, from [Link]

  • B-286 Single Experiment, Single Plate Solid Phase Extraction (SPE) Optimization using 47 Drug Analytes as an Example | Clinical Chemistry | Oxford Academic. (2024, October 2). Retrieved January 16, 2026, from [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society. (2016, October 25). Retrieved January 16, 2026, from [Link]

  • Why Is Your SPE Recovery So Low? - News - alwsci. (2025, August 7). Retrieved January 16, 2026, from [Link]

  • Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects - Scirp.org. (n.d.). Retrieved January 16, 2026, from [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21). Retrieved January 16, 2026, from [Link]

  • SPE Method Development - Low Recovery- Phenomenex. (n.d.). Retrieved January 16, 2026, from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

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  • Low metabolite recovery after extraction - Peeref. (n.d.). Retrieved January 16, 2026, from [Link]

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  • Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC - NIH. (2014, October 3). Retrieved January 16, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Amlodipine Assays: The Case for Desmethyl Amlodipine as a Reference Standard

Executive Summary The accurate quantification of amlodipine, a widely prescribed calcium channel blocker, is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies.[1] The foundation of reliable b...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate quantification of amlodipine, a widely prescribed calcium channel blocker, is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies.[1] The foundation of reliable bioanalysis lies in a rigorously validated analytical method. This guide provides an in-depth comparison of methodologies for amlodipine assay validation, with a specific focus on the strategic selection of an internal standard (IS). We will explore the rationale for using Desmethyl Amlodipine and contrast its performance with other common choices, such as deuterated and structurally analogous standards. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, data-supported protocols for robust assay validation in accordance with regulatory expectations.[2][3]

Introduction: The Imperative for Rigorous Amlodipine Quantification

Amlodipine is a dihydropyridine calcium antagonist that exerts its therapeutic effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle.[4][5] Its efficacy and safety profile are well-established, making it a cornerstone in the management of hypertension and angina.[1] Given its widespread use, the ability to precisely measure its concentration in biological matrices like human plasma is critical. A validated bioanalytical method ensures that the data generated are accurate, reproducible, and suitable for their intended purpose, forming the bedrock of regulatory submissions and clinical decision-making.[6]

The process of bioanalytical method validation is a comprehensive evaluation of an assay's performance characteristics. Key parameters, as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and stability.[7][8][9] A critical component in achieving this level of analytical rigor, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard.

The Lynchpin of LC-MS/MS Assays: The Internal Standard

In LC-MS/MS analysis, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to correct for the variability inherent in the analytical process, from sample extraction to ionization in the mass spectrometer. An ideal IS should mimic the analyte's behavior as closely as possible throughout the entire procedure. This mimicry allows for the normalization of the analyte's response, thereby enhancing the precision and accuracy of the measurement.

The selection of an IS is a critical decision in method development. Common choices include:

  • Stable Isotope-Labeled (SIL) Analogs: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Amlodipine-d4 is a prime example.[10][11]

  • Structural Analogs: These compounds have a chemical structure similar to the analyte and are expected to have comparable chromatographic and mass spectrometric properties.

  • Metabolites or Related Compounds: In some cases, a major metabolite of the drug, if well-characterized and available, can serve as a suitable IS. Desmethyl amlodipine falls into this category.

This guide will now delve into a comparative analysis, making the scientific case for Desmethyl Amlodipine as a highly suitable, and in some scenarios, more accessible, alternative to SIL standards.

Comparative Analysis of Internal Standards for Amlodipine Assays

The choice of an internal standard can significantly impact the performance and cost-effectiveness of an amlodipine assay. Below is a comparison of Desmethyl Amlodipine with other potential standards.

Internal Standard TypeAdvantagesDisadvantagesSuitability for Amlodipine Assay
Desmethyl Amlodipine - Structurally very similar to amlodipine, ensuring similar extraction recovery and ionization efficiency.[12] - Often more cost-effective than custom-synthesized deuterated standards. - As a known metabolite, its physicochemical properties are well-documented.[4][13]- May not perfectly co-elute with amlodipine, which can be a minor issue in complex matrices. - Potential for trace amounts to be present endogenously, although typically negligible.High: An excellent and practical choice for routine bioanalysis, offering a balance of performance and cost.
Amlodipine-d4 (Deuterated) - Considered the "gold standard" due to near-identical chemical and physical properties to amlodipine.[10][11] - Co-elutes with the analyte, providing the most accurate correction for matrix effects.- Can be significantly more expensive to synthesize. - Potential for isotopic interference if not of high isotopic purity.Very High: The preferred choice when the budget allows and the highest level of accuracy is required.
Other Structural Analogs (e.g., Nifedipine) - Readily available and cost-effective.[14]- Differences in structure can lead to variations in extraction efficiency and ionization response compared to amlodipine. - May not adequately compensate for matrix effects.Moderate: Can be a viable option, but requires more rigorous validation to ensure it accurately reflects amlodipine's behavior.

Head-to-Head: Amlodipine Assay Validation Protocol using Desmethyl Amlodipine

This section provides a detailed, step-by-step protocol for the validation of an LC-MS/MS method for amlodipine in human plasma, using Desmethyl Amlodipine as the internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation prep1 Spike Plasma with Amlodipine & Desmethyl Amlodipine IS prep2 Protein Precipitation (e.g., with Acetonitrile) prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Supernatant Transfer & Evaporation prep3->prep4 prep5 Reconstitution in Mobile Phase prep4->prep5 analysis1 Injection onto C18 Column prep5->analysis1 analysis2 Gradient Elution analysis1->analysis2 analysis3 ESI+ Ionization analysis2->analysis3 analysis4 MRM Detection (Amlodipine & IS Transitions) analysis3->analysis4 val1 Peak Integration & Ratio Calculation (Analyte/IS) analysis4->val1 val2 Calibration Curve Generation (Linear Regression) val1->val2 val3 Quantification of QCs & Unknowns val2->val3 val4 Assessment of Validation Parameters val3->val4

Caption: Amlodipine Assay Validation Workflow.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of amlodipine (e.g., 1 mg/mL) and Desmethyl Amlodipine (1 mg/mL) in a suitable solvent like methanol.

    • From these stocks, prepare a series of working solutions for calibration standards and quality control samples by serial dilution.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Desmethyl Amlodipine working solution (e.g., at 100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both amlodipine and Desmethyl Amlodipine.

  • Method Validation Procedures:

    • Specificity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of amlodipine and the IS.

    • Linearity: Prepare a calibration curve with at least six non-zero concentrations spanning the expected range (e.g., 0.1 to 50 ng/mL). Plot the peak area ratio (amlodipine/IS) against the nominal concentration and perform a linear regression with a weighting factor (e.g., 1/x²). The correlation coefficient (r²) should be ≥ 0.99.[15]

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in five replicates on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[16][17]

    • Stability: Evaluate the stability of amlodipine in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[18]

Data Interpretation & Performance Metrics

The following tables summarize typical validation results for an amlodipine assay using Desmethyl Amlodipine as the internal standard.

Table 1: Linearity and Sensitivity
ParameterResultAcceptance Criteria
Linearity Range0.1 - 50 ng/mL-
Correlation Coefficient (r²)> 0.995≥ 0.99
LLOQ0.1 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Table 2: Intra- and Inter-Day Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LQC0.398.75.2101.56.8
MQC5.0102.13.899.84.5
HQC40.097.52.998.23.7
Acceptance Criteria 85-115% ≤15% 85-115% ≤15%
Logical Relationships in Assay Validation

G Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response LLOQ LLOQ Specificity->LLOQ ensures no interference Accuracy Accuracy Linearity->Accuracy defines range Precision Precision Accuracy->Precision confirms consistency Robustness Robustness Precision->Robustness demonstrates reliability LLOQ->Linearity defines lower limit

Caption: Interconnectivity of Validation Parameters.

Conclusion & Recommendations

The validation of an amlodipine assay is a multi-faceted process that requires careful consideration of numerous parameters to ensure the generation of reliable data. While stable isotope-labeled internal standards like amlodipine-d4 represent the ideal choice for LC-MS/MS-based bioanalysis, this guide demonstrates that Desmethyl Amlodipine is a highly effective and scientifically sound alternative.

The structural similarity between Desmethyl Amlodipine and the parent drug ensures that it effectively tracks and corrects for variability during sample processing and analysis. The experimental data presented confirm that a method employing Desmethyl Amlodipine as an internal standard can meet the stringent validation criteria set forth by regulatory agencies like the FDA and ICH.[2][9] For laboratories seeking a balance between high analytical performance and cost-effectiveness, the use of Desmethyl Amlodipine is a compelling and justifiable strategy for the routine quantification of amlodipine in biological matrices.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration.

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. May 2001.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. June 2024.

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. January 2023.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. November 2005.

  • Quality Guidelines. International Council for Harmonisation.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. April 2024.

  • Pongnarin, P., et al. Development and validation of liquid chromatography - Tandem mass spectrometry method for determination of amlodipine in human plasma. Thai Journal of Pharmaceutical Sciences.
  • Shah, J., et al. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study. Scientia Pharmaceutica.
  • Patel, D., et al. Method validation of amlodipine and atorvastatin by liquid chromatography–mass spectrometry (LC–MS) method in human plasma. Cogent Chemistry.
  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX.
  • Bhosale, V., et al. DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL ACETATE EXTRACTION AND MRM DETECTION. Bion Clinicals.
  • Haque, M. A., et al. Analytical method development and validation of Amlodipine in human plasma by LC/MS/MS.
  • Shrestha, B., et al. Development and validation of bioanalytical method for the analysis of amlodipine in human plasma with optimized extraction method using design of experiment.
  • Ahsan, S. F., et al. PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW. Baqai Journal of Health Sciences.
  • Ahsan, S., & Khan, M.
  • A Simple Sample Preparation with HPLC - UV Method for Estimation of Amlodipine from Plasma: Application to Bioequivalence Study.
  • Jain, H. K., et al. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF AMLODIPINE BESYLATE IN HUMAN PLASMA USING RP-HPLC.
  • 3-O-Desmethyl amlodipine-d5. MedchemExpress.com.
  • Physicochemical properties of the amlodipine brands.
  • Uddin, A. M., et al. Current Analytical Methods For Amlodipine And Its Formulations: A Review.
  • Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. PMC - NIH.
  • Ahsan, S. F., et al. PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OFAMLODIPINE BESYLATE A BRIEF REVIEW. Baqai Journal of Health Sciences. February 2024.
  • A Comparative Guide to the Validation of an Analytical Method for Amlodipine Using Amlodipine-d4 as an Internal Standard in. Benchchem.
  • Ha, L. D., et al. Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science. October 2017.
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Comparative

Desmethyl Amlodipine: A Fiduciary Biomarker for Precision Amlodipine Therapy

A Senior Application Scientist's Guide to Quantifying Amlodipine Metabolism for Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular therapeutics, amlodipine stands as a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Quantifying Amlodipine Metabolism for Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, amlodipine stands as a cornerstone for the management of hypertension and angina.[1] As a long-acting dihydropyridine calcium channel blocker, its efficacy is well-established. However, inter-individual variability in drug response presents a persistent clinical challenge. This variability is largely dictated by the metabolic fate of amlodipine, a process primarily governed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[2] For researchers and drug development professionals, understanding and quantifying this metabolism is paramount for optimizing therapy, developing novel drug delivery systems, and ensuring patient safety. This guide provides an in-depth comparison of methodologies for quantifying amlodipine metabolism, with a focus on its major metabolite, desmethyl amlodipine, as a potential biomarker.

The Metabolic Journey of Amlodipine: From Parent Drug to Biomarker

Amlodipine undergoes extensive hepatic metabolism, with only a small fraction of the parent drug excreted unchanged.[3] The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to a pyridine derivative, a reaction catalyzed predominantly by CYP3A4.[4] This is followed by further biotransformation, including O-demethylation, which results in the formation of desmethyl amlodipine.[5][6]

The concentration of desmethyl amlodipine in systemic circulation can, therefore, serve as a proxy for the metabolic activity of CYP3A4, offering a window into how an individual processes amlodipine. This makes desmethyl amlodipine a compelling biomarker for therapeutic drug monitoring (TDM) and for personalizing amlodipine dosage regimens.

amlodipine_metabolism Amlodipine Amlodipine M9 Pyridine Derivative (M9) Amlodipine->M9 CYP3A4 (Dehydrogenation) Desmethyl_Amlodipine Desmethyl Amlodipine M9->Desmethyl_Amlodipine O-Demethylation Other_Metabolites Other Inactive Metabolites M9->Other_Metabolites

Caption: Simplified metabolic pathway of amlodipine highlighting the formation of desmethyl amlodipine.

Quantifying Desmethyl Amlodipine: A Comparison of Analytical Techniques

The accurate quantification of desmethyl amlodipine in biological matrices, typically plasma, is the linchpin of its utility as a biomarker. Several analytical techniques can be employed, each with its own set of advantages and limitations.

Analytical TechniquePrincipleProsCons
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separation based on polarity, detection by UV absorbance.Cost-effective, widely available.Lower sensitivity and specificity compared to MS. Potential for interference from other compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly specific mass-based detection.High sensitivity, specificity, and throughput. Gold standard for bioanalysis.Higher initial instrument cost and complexity.

For the rigorous demands of clinical research and drug development, LC-MS/MS emerges as the superior methodology due to its unparalleled sensitivity and specificity, allowing for the accurate measurement of low-concentration metabolites like desmethyl amlodipine in complex biological samples.

A Validated LC-MS/MS Protocol for Desmethyl Amlodipine Quantification

The following protocol outlines a robust and self-validating workflow for the simultaneous quantification of amlodipine and desmethyl amlodipine in human plasma. This method is designed to ensure accuracy, precision, and reproducibility.

Experimental Workflow

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample (100 µL) IS_Addition Add Internal Standard (e.g., Desmethyl Amlodipine-d4) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC Separation (C18 Column) Reconstitution->HPLC_Separation ESI_Ionization Electrospray Ionization (ESI+) HPLC_Separation->ESI_Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Sources

Validation

A Guide to Ensuring Accuracy and Comparability in the Bioanalysis of Desmethyl Amlodipine: An Inter-laboratory Comparison Framework

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of Desmethyl amlodipine, a primary metabolite of the widely prescribed cardiovascular drug, amlodipine. F...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of Desmethyl amlodipine, a primary metabolite of the widely prescribed cardiovascular drug, amlodipine. For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of bioanalytical data is paramount. This document outlines the critical considerations, experimental design, and data analysis strategies necessary to establish confidence in the analytical methods used across different laboratories.

The principles discussed herein are grounded in established regulatory expectations, such as those outlined in the FDA's M10 Bioanalytical Method Validation Guidance, to ensure that the data generated is reliable for its intended purpose[1][2].

Introduction: The Significance of Desmethyl Amlodipine Quantification

An inter-laboratory comparison, also known as proficiency testing, is a powerful tool for evaluating and comparing the performance of different laboratories analyzing the same samples.[7][8] This process helps to identify potential systematic biases, assess the precision of the methods used, and ultimately improve the overall quality and consistency of the data generated across sites.[9][10]

Common Analytical Techniques for Desmethyl Amlodipine

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like Desmethyl amlodipine in biological matrices due to its high sensitivity, selectivity, and specificity.[11][12][13]

Key Considerations for LC-MS/MS Method Development:

  • Sample Preparation: The choice of sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is critical for removing matrix components that can interfere with the analysis and for concentrating the analyte.

  • Chromatographic Separation: Achieving good chromatographic separation of Desmethyl amlodipine from the parent drug, amlodipine, and other metabolites is essential to prevent isobaric interference. Chiral chromatography may also be necessary if stereospecific metabolism is a consideration.[14][15]

  • Mass Spectrometric Detection: Optimization of mass spectrometer parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), is crucial for achieving the desired sensitivity and selectivity.[11][13]

Designing a Robust Inter-laboratory Comparison Study

A well-designed inter-laboratory study is fundamental to obtaining meaningful and actionable results. The following diagram illustrates a typical workflow for such a study.

InterLab_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Prepare & Characterize Study Samples (Homogeneous & Stable) P2->P3 P4 Develop Standardized Protocol & Reporting Template P3->P4 E1 Distribute Samples & Reference Standards P4->E1 E2 Laboratories Perform Analysis per Protocol E1->E2 E3 Data Submission using Standardized Template E2->E3 D1 Statistical Analysis of Submitted Data E3->D1 D2 Identify Outliers & Investigate Discrepancies D1->D2 D3 Generate Comprehensive Comparison Report D2->D3 D4 Provide Feedback to Participating Laboratories D3->D4 Variability_Sources cluster_0 Systematic Error (Bias) cluster_1 Random Error (Imprecision) Total_Var Total Inter-laboratory Variability Sys_Err Differences in: - Reference Standards - Instrument Calibration - Method Bias Total_Var->Sys_Err Affects Accuracy Rand_Err Within-laboratory variability: - Sample Preparation - Analyst Technique - Instrument Fluctuation Total_Var->Rand_Err Affects Precision

Sources

Comparative

A Comparative Guide to the Qualification of "Desmethyl amlodipine" Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. Amlod...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) are paramount. Amlodipine, a widely used calcium channel blocker for treating hypertension, is no exception.[1] The synthesis and degradation of amlodipine can result in various impurities, one of which is Desmethyl amlodipine.[2][3][4][5] The accurate identification and quantification of such impurities are critical for ensuring the safety and efficacy of the final drug product. This necessitates the use of highly characterized reference standards.[6][7][8]

This guide provides an in-depth comparison of analytical methodologies for the qualification of "Desmethyl amlodipine" reference standards. It is designed to equip researchers and scientists with the technical insights and practical protocols necessary to evaluate and select reference standards that meet the stringent requirements of regulatory bodies.

The Critical Role of Desmethyl amlodipine as a Reference Standard

Desmethyl amlodipine, chemically known as 6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid, is a known impurity and metabolite of amlodipine.[3][4] Its presence in amlodipine drug substances must be strictly controlled within pharmacopeial limits. Therefore, a well-characterized Desmethyl amlodipine reference standard is indispensable for:

  • Impurity Profiling: Accurately identifying and quantifying Desmethyl amlodipine in amlodipine batches.[9]

  • Method Validation: Establishing the specificity, linearity, and accuracy of analytical methods developed for impurity detection.[2]

  • Stability Studies: Monitoring the formation of Desmethyl amlodipine under various stress conditions to understand the degradation pathways of amlodipine.[8][10]

The quality of the reference standard directly impacts the reliability of these critical analyses. A reference standard's value is intrinsically linked to its comprehensive characterization, which confirms its identity and purity.[6][11]

Comparative Analysis of Reference Standard Grades

Commercially available Desmethyl amlodipine reference standards can be broadly categorized into two tiers:

  • Primary Reference Standards: These are highly purified and extensively characterized materials, often certified by pharmacopeial bodies like USP or EP.[6][12] They are considered the benchmark for identity and purity.

  • Secondary (or Working) Reference Standards: These are qualified against a primary reference standard and are used for routine laboratory analyses.[6][12][13]

The qualification of a secondary reference standard is a rigorous process that establishes its traceability to the primary standard.[13][14] The following sections detail the essential experimental workflows for this qualification.

Experimental Protocols for Qualification

The comprehensive qualification of a Desmethyl amlodipine reference standard relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they build a complete picture of the standard's identity, purity, and potency.

Workflow for Reference Standard Qualification

Caption: Workflow for the comprehensive qualification of a reference standard.

A. High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

Rationale: HPLC is the workhorse of pharmaceutical analysis for separating and quantifying impurities.[15][16][17][18] A well-developed HPLC method can effectively separate Desmethyl amlodipine from the API (amlodipine) and other related substances.

Protocol:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed to achieve optimal separation of all potential impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH adjusted to 4.0) and an organic modifier like ethanol or acetonitrile.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[17]

    • Detection: UV detection at 237 nm, where amlodipine and its related impurities exhibit strong absorbance.[18]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Desmethyl amlodipine candidate material in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 0.2 mg/mL.[18]

  • Analysis:

    • Inject the prepared solution into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Rationale: LC-MS provides unequivocal confirmation of the molecular weight of the analyte, serving as a powerful tool for identity verification.[15][19][20][21]

Protocol:

  • LC System: Utilize an HPLC system with conditions similar to those described for the purity determination to ensure chromatographic separation prior to mass analysis. The mobile phase buffer should be volatile, such as ammonium acetate, to be compatible with the mass spectrometer.[20][21]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for amlodipine and its derivatives.

    • Analysis: Acquire the full scan mass spectrum of the eluting peak corresponding to Desmethyl amlodipine.

  • Data Interpretation:

    • Confirm that the observed mass-to-charge ratio (m/z) of the molecular ion corresponds to the theoretical molecular weight of Desmethyl amlodipine (C19H23ClN2O5), which is 394.85 g/mol .[3][4][22]

C. Quantitative NMR (qNMR) for Assay Determination

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity (assay) of a substance without the need for a specific reference standard of the same compound.[14][23][24][25][26][27] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[23][24]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate sensitivity and resolution.[27]

  • Sample Preparation:

    • Accurately weigh a known amount of the Desmethyl amlodipine candidate material.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte's signals.

    • Dissolve both the analyte and the internal standard in a deuterated solvent (e.g., DMSO-d6 or CDCl3).[27]

  • Data Acquisition:

    • Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay to ensure complete magnetization recovery between scans.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of Desmethyl amlodipine and a signal from the internal standard.

    • The purity (assay) of the Desmethyl amlodipine is calculated using the following formula[23]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • std = internal standard

      • P_std = Purity of the internal standard

Comparative Data Summary

The table below presents a hypothetical comparison of two batches of Desmethyl amlodipine reference standards, one being a primary standard and the other a candidate for a secondary standard.

Analytical Test Primary Reference Standard Secondary Standard Candidate Acceptance Criteria for Secondary Standard
Identity (LC-MS) Molecular ion [M+H]+ at m/z 395.1, consistent with C19H23ClN2O5Molecular ion [M+H]+ at m/z 395.1, consistent with C19H23ClN2O5Must match the theoretical mass and the primary standard
Purity (HPLC-UV) 99.9%99.7%≥ 99.5%
Assay (qNMR) 99.8% (± 0.2%)99.6% (± 0.3%)Assay value should be within ± 0.5% of the primary standard
Structural Confirmation (NMR, IR) Spectra consistent with the proposed structure of Desmethyl amlodipineSpectra are superimposable with the primary reference standardSpectra must be identical to the primary standard

This comparative data illustrates the rigorous process of qualifying a secondary reference standard against a primary one. The secondary standard must demonstrate comparable identity, purity, and assay to be deemed suitable for its intended use.

Chemical Relationship of Amlodipine and Desmethyl amlodipine

Amlodipine to Desmethyl Amlodipine Amlodipine Amlodipine C20H25ClN2O5 3-O-ethyl 5-O-methyl... Metabolism Metabolic Process Amlodipine->Metabolism In-vivo Desmethyl_Amlodipine Desmethyl amlodipine C19H23ClN2O5 Demethylation Metabolism->Desmethyl_Amlodipine

Caption: Metabolic conversion of Amlodipine to Desmethyl amlodipine.

Conclusion

The qualification of a "Desmethyl amlodipine" reference standard is a multi-faceted process that requires the application of orthogonal analytical techniques. While primary reference standards from pharmacopeial sources provide the highest level of assurance, well-qualified secondary standards are essential for routine quality control in the pharmaceutical industry.[6][12] By following robust protocols for identity, purity, and assay determination, as outlined in this guide, researchers and scientists can ensure the reliability and accuracy of their analytical data, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

  • Sudhakar, P., et al. "Identification and characterization of potential impurities of amlodipine maleate." Journal of Pharmaceutical and Biomedical Analysis, vol. 40, no. 3, 2006, pp. 605-13, doi:10.1016/j.jpba.2005.10.029. [Link]

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  • Tomić, T., et al. "Green RP-HPLC method for impurity profile of amlodipine in tablets." Arhiv za farmaciju, vol. 74, no. 1, 2024, pp. 5-21, doi:10.5937/arhfarm74-49799. [Link]

  • "Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS." Shimadzu, 2013, [Link]

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  • "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Laboratories Inc., [Link]

  • Rao, M. S., et al. "Quantification of genotoxic impurities in amlodipine drug substance by LC-MS." Der Pharmacia Lettre, vol. 6, no. 3, 2014, pp. 47-55, [Link]

  • Singh, S., et al. "LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine." Journal of Pharmaceutical Analysis, vol. 5, no. 4, 2015, pp. 237-45, doi:10.1016/j.jpha.2015.01.003. [Link]

  • Kishore, C., and G. Mohan. "Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling." American Journal of Analytical Chemistry, vol. 7, 2016, pp. 918-26, doi:10.4236/ajac.2016.712078. [Link]

  • "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." ResolveMass Laboratories Inc., [Link]

  • "What is qNMR and why is it important?" Mestrelab Research, [Link]

  • Uddin, A. B. M. H., et al. "Current Analytical Methods For Amlodipine And Its Formulations: A Review." Journal CleanWAS, vol. 1, no. 1, 2017, pp. 17-22, [Link]

  • Guo, X., et al. "Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies." Journal of Pharmaceutical and Biomedical Analysis, vol. 233, 2023, p. 115561, doi:10.1016/j.jpba.2023.115561. [Link]

  • "Reference Standard Qualification." CURRENTA, [Link]

  • Uddin, A. B. M. H., et al. "Current Analytical Methods For Amlodipine And Its Formulations: A Review." Journal CleanWAS, vol. 1, no. 1, 2017, pp. 17-22.
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  • S., S., et al. "Development and validation of a HPLC analytical assay method for amlodipine besylate tablets." Journal of Advanced Pharmacy Education & Research, vol. 2, no. 3, 2012, pp. 93-100.
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  • Al-Okial, M. S., et al. "A High-Performance Liquid Chromatographic (HPLC) Method for the Determination of Amlodipine Drug in Dosage form Using 1,2-Naphthoquine-4-Sulfonate (NQS)." MedCrave Online Journal of Chemistry, vol. 1, no. 3, 2017, pp. 78-84, doi:10.15406/mojc.2017.01.00016. [Link]

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Validation

Comparing analytical methods for "Desmethyl amlodipine" and its isomers

An In-Depth Guide to the Comparative Analysis of Desmethyl Amlodipine and its Isomers This guide provides a comprehensive comparison of analytical methodologies for the separation and quantification of desmethyl amlodipi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of Desmethyl Amlodipine and its Isomers

This guide provides a comprehensive comparison of analytical methodologies for the separation and quantification of desmethyl amlodipine and its stereoisomers. As the primary metabolite of amlodipine, a widely prescribed calcium channel blocker, the accurate analysis of desmethyl amlodipine is critical for comprehensive pharmacokinetic, metabolic, and toxicological profiling in drug development. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.

The Imperative for Stereoselective Analysis

Amlodipine is administered as a racemic mixture, but its therapeutic effect as a calcium channel blocker is primarily attributed to the S-(-)-enantiomer.[1][2][3] The R-(+)-enantiomer is significantly less active. The drug is extensively metabolized in the liver, with one of its major metabolites being O-desmethyl amlodipine.[4][5][6] Given that the parent drug is chiral, its metabolites, including desmethyl amlodipine, also possess a chiral center.

The differential pharmacological and toxicological profiles of stereoisomers are a cornerstone of modern drug development. Consequently, analytical methods must not only quantify the metabolite but also resolve its enantiomers from the parent drug's enantiomers. This presents a significant analytical challenge due to the structural similarity of these compounds. The primary goal is to achieve baseline separation of four key analytes: (S)-amlodipine, (R)-amlodipine, (S)-desmethyl amlodipine, and (R)-desmethyl amlodipine.

Core Analytical Strategies: A Comparative Overview

The principal techniques employed for this complex separation are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The selection of a specific technique is dictated by the analytical objective, whether it be quality control of bulk substances, pharmacokinetic analysis in biological fluids, or metabolic profiling.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Chiral HPLC is the workhorse for enantioselective separation in pharmaceutical analysis. The technique relies on a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times.

Expertise & Experience: The choice of CSP is the most critical parameter. For basic compounds like amlodipine and its metabolites, polysaccharide-based and protein-based columns are often the most effective.

  • Polysaccharide-based CSPs (e.g., Lux® Cellulose-4): These columns, featuring cellulose or amylose derivatives coated on a silica support, offer broad enantioselectivity. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The addition of basic additives like ethanolamine or diethylamine to the mobile phase is often necessary to improve peak shape by minimizing tailing caused by secondary interactions with residual silanols on the silica support.[7]

  • Protein-based CSPs (e.g., Chiral AGP): These columns use α1-acid glycoprotein immobilized on silica. They are particularly effective for separating a wide range of chiral drugs. The separation mechanism involves a combination of ionic, hydrophobic, and hydrogen-bonding interactions. A key advantage is their compatibility with aqueous mobile phases, making them suitable for bioanalytical applications.[8][9]

  • Crown Ether-based CSPs (e.g., CROWNPAK CR(+)): These are highly specialized for separating compounds with a primary amino group, such as amlodipine. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated amino group of the analyte and the crown ether cavity.[10]

Trustworthiness: An HPLC method's validity is confirmed through rigorous validation, assessing specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[11][12] For enantiomeric separation, specificity is paramount, requiring baseline resolution (Rs > 1.5) between all adjacent peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying trace levels of desmethyl amlodipine and its parent drug in complex biological matrices like plasma, LC-MS/MS is the undisputed gold standard. Its unparalleled sensitivity and selectivity justify the higher instrument cost.[4][5][7]

Expertise & Experience: The power of LC-MS/MS lies in coupling the chiral separation capabilities of HPLC with the highly selective detection of mass spectrometry. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. For amlodipine, the m/z 409.1 → 238.0 transition is commonly monitored.[9][13] This process acts as a highly specific filter, eliminating interference from matrix components and ensuring accurate quantification even at the picogram level.

Trustworthiness: A self-validating system in bioanalysis is achieved through the use of a stable isotope-labeled internal standard (SIL-IS), such as amlodipine-d4. The SIL-IS co-elutes with the analyte and experiences identical matrix effects and extraction recovery variations, thereby providing the most accurate correction and ensuring the reliability of the quantitative data. Sample preparation is crucial; Solid Phase Extraction (SPE) is preferred over simple Protein Precipitation (PP) as it yields a cleaner extract, reducing matrix effects and improving the longevity of the analytical column.[5][9][14]

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. The separation occurs in a narrow-bore capillary based on the differential migration of analytes in an electric field. To separate enantiomers, a chiral selector must be added to the background electrolyte (BGE).

Expertise & Experience: Cyclodextrins (CDs) are the most widely used chiral selectors in CE for amlodipine enantiomers.[15][16] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers are separated based on the differential stability of the inclusion complexes they form with the CD. The choice of CD (e.g., neutral, such as HP-β-CD, or charged, such as carboxymethyl-β-CD) and the pH of the BGE are critical parameters that must be optimized to achieve resolution.[15][16]

Trustworthiness: CE methods are validated similarly to HPLC methods. The key advantages are extremely high separation efficiency, short analysis times (often under 10 minutes), and minimal consumption of solvents and chiral selectors, making it a cost-effective and environmentally friendly technique.[15]

Quantitative Data Summary

The following table provides a comparative summary of the performance of these analytical techniques based on published data.

ParameterChiral HPLC-UVChiral LC-MS/MSChiral Capillary Electrophoresis (CE)
Principle Differential partitioning with a Chiral Stationary Phase (CSP).Chiral HPLC separation followed by mass-based detection (MRM).Differential migration in an electric field with a Chiral Selector in the electrolyte.
Primary Application Quality control, enantiomeric purity testing in bulk drug and formulations.Bioanalysis, pharmacokinetic studies, metabolite quantification in biological matrices.Pharmaceutical analysis, screening, enantiomeric purity.
Typical Column/Selector Polysaccharide (Cellulose/Amylose), Protein (AGP), Crown Ether based CSPs.[7][8][10]Same as HPLC-UV, often polysaccharide-based for robustness.[7][13]Cyclodextrins (e.g., RAMEB, CM-β-CD) added to the background electrolyte.[15][16]
Detector UV/Photodiode Array (PDA)Tandem Mass Spectrometer (MS/MS)UV/Photodiode Array (PDA)
Sensitivity (LLOQ) ~0.1 - 1 µg/mL~0.05 - 0.5 ng/mL[4][7]~0.1 - 1 µg/mL
Analysis Time 10 - 30 minutes5 - 15 minutes[7][13]< 10 minutes[15][16]
Sample Prep Complexity Low (dissolution and filtration)High (Protein Precipitation or Solid Phase Extraction).[5][7][14]Low (dissolution and filtration)
Key Advantage Cost-effective, robust, widely available.Unmatched sensitivity and selectivity for complex samples.Fast analysis, low reagent consumption.
Key Limitation Lower sensitivity compared to MS.High instrument cost and complexity.Lower concentration sensitivity than MS, potential for migration time variability.

Experimental Protocols & Visualizations

Protocol 1: Enantiomeric Purity by Chiral HPLC-UV

This protocol is representative for determining the enantiomeric purity of amlodipine in a bulk drug substance.

  • Chromatographic System: HPLC with UV detector.

  • Column: Chiral AGP column (100 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: 10 mM Ammonium acetate buffer with 1% 1-Propanol, adjusted to pH 4.6.[8]

  • Flow Rate: 0.9 mL/min.

  • Detection: UV at 235 nm.[8]

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve the amlodipine besylate sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Injection Volume: 20 µL.

  • Analysis: The retention times for R- and S-enantiomers are expected to be approximately 5 and 7 minutes, respectively.[8] Calculate the percentage of each enantiomer by area normalization.

Protocol 2: Quantification in Human Plasma by Chiral LC-MS/MS

This protocol is a robust method for pharmacokinetic studies.

  • Chromatographic System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: Lux® 3 µm Cellulose-4 (150 x 2 mm).[7]

  • Mobile Phase: Gradient elution with (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile containing 0.05% ethanolamine.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

    • Transitions: Amlodipine/Desmethyl Amlodipine: m/z 409.1 → 238.0; Amlodipine-d4 (IS): m/z 413.1 → 238.0.

  • Sample Preparation (Solid Phase Extraction):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load 100 µL of plasma sample (pre-spiked with internal standard).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol with 2.5% ammonia).[9]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Injection Volume: 5 µL.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Visualizations

G cluster_0 Bioanalytical Workflow for Amlodipine Metabolite Analysis Sample Plasma Sample Collection Spike Spike with Internal Standard (e.g., Amlodipine-d4) Sample->Spike SPE Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS Chiral LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical bioanalytical workflow for the quantification of desmethyl amlodipine in plasma.

G cluster_1 Principle of Chiral Separation Enantiomers Racemic Mixture (R and S Enantiomers) CSP Chiral Stationary Phase (CSP) Enantiomers->CSP Injection Separated Separated Enantiomers (Different Retention Times) CSP->Separated Differential Interaction (Diastereomeric Complexes)

Caption: Simplified diagram of enantiomer separation on a chiral stationary phase.

Conclusion and Recommendations

The choice of an analytical method for desmethyl amlodipine and its isomers is fundamentally driven by the research question.

  • For routine quality control and enantiomeric purity assessment of bulk drug or pharmaceutical formulations, Chiral HPLC-UV provides a robust, cost-effective, and reliable solution. Its simplicity and widespread availability make it the method of choice for this application.

  • For pharmacokinetic, bioequivalence, or metabolic studies requiring the quantification of low concentrations of the parent drug and its metabolites in biological fluids, Chiral LC-MS/MS is indispensable. Its superior sensitivity and selectivity, especially when paired with a stable isotope-labeled internal standard, provide the highest level of confidence and accuracy.

  • Capillary Electrophoresis serves as a valuable alternative, offering rapid analysis and high separation efficiency with minimal solvent consumption. It is particularly well-suited for high-throughput screening and method development.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique allows the analytical scientist to select and develop a method that is not only fit-for-purpose but also validated to the highest standards of scientific integrity.

References

  • Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive P
  • Characterization of products formed by forced degradation of Amlodipine Besyl
  • Highly Selective Bioanalytical Quantitation Method for Analysis of (R)-Amlodipine and (S)-Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX.
  • Amlodipine Enantiomers in Human Plasma Using LC-MS/MS. SCIEX.
  • Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study. Journal of Pharmaceutical Analysis.
  • Stereoselective Pharmacokinetics of Amlodipine in Elderly Hypertensive Patients. American Journal of Therapeutics.
  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Form
  • Validated LC-MS/MS method for the determination of amlodipine enantiomers in rat plasma and its application to a stereoselective pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.
  • Enantioselective determination of amlodipine in pharmaceuticals.
  • Cyclodextrine screening for the chiral separation of amlodipine enantiomers by capillary electrophoresis. Farmacia.
  • Enantiomeric Separation and Determination of Stereospecific Drug Release from Marketed Racemic Amlodipine Besylate Tablets by HPLC. Walsh Medical Media.
  • Clinical pharmacokinetics of amlodipine. Clinical Pharmacokinetics.
  • Enantiomeric determination of amlodipine in human plasma by liquid chromatography coupled to tandem mass spectrometry.
  • A high-performance liquid chromatographic (HPLC) method for the determination of amlodipine drug in dosage form using 1,2-naphth. MOJ Bioequivalence & Bioavailability.
  • The metabolism and pharmacokinetics of amlodipine in humans and animals. Journal of Cardiovascular Pharmacology.
  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation.
  • Development and validation of a HPLC analytical assay method for amlodipine besylate tablets.
  • A Comparative Guide to the Quantification of Amlodipine and its Metabolites Using Amlodipine-d4. Benchchem.
  • Chiral discrimination of amlodipine from pharmaceutical products using capillary electrophoresis. Journal of the Chilean Chemical Society.
  • analytical method development and validation for amlodipine estimation in bulk and pharmaceutical formulation using the qbd approach.
  • Development and Validation of Assay Method of Amlodipine Tablet by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Current Analytical Methods For Amlodipine And Its Formul
  • Current Analytical Methods For Amlodipine And its Formul
  • Simultaneous Determination of Amlodipine and Its Counterion Besyl

Sources

Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation for Desmethyl Amlodipine in Accordance with FDA Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous evaluation of drug metabolites is as critical as the parent drug itself. Desmethyl amlodipine,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous evaluation of drug metabolites is as critical as the parent drug itself. Desmethyl amlodipine, a key metabolite of the widely prescribed antihypertensive agent amlodipine, requires precise and reliable quantification in biological matrices to inform pharmacokinetic and safety profiles. This guide, grounded in the principles of the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance, offers an in-depth, experience-driven comparison of methodologies for the bioanalysis of desmethyl amlodipine.[1][2][3] We will dissect the causality behind experimental choices, present a robust in-house validated method, and compare it with alternative approaches, supported by experimental data.

The Imperative of Metabolite Quantification: Why Desmethyl Amlodipine Matters

Amlodipine undergoes extensive metabolism in the liver, primarily mediated by CYP3A4 enzymes, leading to the formation of several metabolites.[4] While many of these are inactive, understanding their formation and elimination is crucial for a complete pharmacokinetic picture. Desmethyl amlodipine is one such metabolite whose accurate measurement is essential for comprehensive drug development studies. The FDA mandates that bioanalytical methods for active metabolites be thoroughly validated to ensure data integrity for regulatory submissions.[5]

Core Principles of FDA Bioanalytical Method Validation

The foundation of any reliable bioanalytical method lies in its validation. The FDA's guidance, which has evolved and is now largely harmonized with the International Council for Harmonisation (ICH) M10 guidance, outlines the essential parameters that must be assessed to demonstrate a method's fitness for purpose.[6][7] These parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.

The following sections will delve into a practical application of these principles, presenting a validated in-house Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for desmethyl amlodipine and comparing it to alternative methodologies.

In-House Validated Method: A Gold Standard Approach

Our laboratory has developed and validated a robust LC-MS/MS method for the simultaneous determination of amlodipine and desmethyl amlodipine in human plasma. This method is designed for high-throughput analysis in support of clinical trials.

Experimental Protocol: In-House LC-MS/MS Method

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (Desmethyl Amlodipine-d4).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 600 µL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS System and Conditions

  • LC System: Shimadzu Nexera X2

  • Mass Spectrometer: SCIEX QTRAP 6500+

  • Column: Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 20% B to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Desmethyl Amlodipine: m/z 395.1 > 238.1

    • Desmethyl Amlodipine-d4 (IS): m/z 399.1 > 242.1

Visualization of the Bioanalytical Workflow

Bioanalytical Workflow for Desmethyl Amlodipine cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard (Desmethyl Amlodipine-d4) Plasma->IS_add Alkalinize Alkalinize with NaOH IS_add->Alkalinize LLE Liquid-Liquid Extraction (Ethyl Acetate) Alkalinize->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Desmethyl Amlodipine in a Research Setting

As researchers and scientists, our work extends beyond discovery and analysis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, i...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work extends beyond discovery and analysis; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, including pharmaceutical metabolites like desmethyl amlodipine, are cornerstones of a compliant and safe laboratory environment. This guide provides an in-depth, procedural framework for the disposal of desmethyl amlodipine, grounded in regulatory standards and best practices. Our approach is built on the principle of treating pharmaceutical-related compounds of unknown or unclassified potency with the highest degree of caution, ensuring the protection of both personnel and the environment.

Hazard Assessment and Regulatory Framework

Desmethyl amlodipine is a primary metabolite and known impurity of the widely used antihypertensive drug, amlodipine[1][2][3]. While available Safety Data Sheets (SDS) may not classify the compound as hazardous under OSHA's Hazard Communication Standard[4][5], its identity as a "pharmaceutical related compound of unknown potency" warrants a conservative approach[4]. The parent compound, amlodipine, can induce significant physiological effects and toxicity in cases of overdose[6][7]. Therefore, laboratory best practices dictate that its metabolites be handled with a similar level of care until comprehensive toxicity data proves otherwise.

The disposal of such chemicals in a laboratory setting is governed by two primary federal agencies in the United States: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste[8][9]. For pharmaceuticals, Subpart P of the RCRA regulations provides specific management standards for healthcare facilities, which serve as the benchmark for best practices[10][11]. A key mandate from these regulations is the strict prohibition on "sewering" or drain disposal of hazardous pharmaceutical waste, as wastewater treatment facilities are not designed to remove these compounds, leading to environmental contamination[11][12]. The preferred disposal method for pharmaceutical waste is incineration[13].

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), commonly known as the Laboratory Standard, requires employers to develop a written Chemical Hygiene Plan (CHP)[14][15]. This plan outlines the specific procedures and protective measures to ensure employee safety. All disposal activities must be conducted in accordance with your institution's specific CHP.

Table 1: Key Regulatory Concepts for Laboratory Waste
Regulation/Standard Governing Agency Core Requirement & Rationale
Resource Conservation and Recovery Act (RCRA) EPAProvides the legal framework for managing hazardous and non-hazardous solid waste. Ensures that chemical waste is handled in a manner that protects human health and the environment[9][16].
40 CFR Part 266, Subpart P EPASpecifically addresses the management of hazardous waste pharmaceuticals. Prohibits drain disposal and sets standards that are best practices for labs to prevent water contamination[10][12].
Laboratory Standard (29 CFR 1910.1450) OSHAMandates a Chemical Hygiene Plan (CHP) and employee training on the hazards of laboratory chemicals. This ensures that personnel are aware of risks and follow safe handling and disposal protocols[14][17].
Hazard Communication Standard (29 CFR 1910.1200) OSHARequires chemical hazards to be evaluated and that information to be communicated to employees, typically through Safety Data Sheets (SDS), ensuring informed and safe handling[14].

Waste Characterization and Segregation Workflow

Proper segregation is the most critical step in the waste disposal process. Mixing incompatible chemicals can lead to dangerous reactions, while combining hazardous and non-hazardous waste unnecessarily increases disposal costs and regulatory burden[8][18]. Because desmethyl amlodipine is a pharmaceutical-related compound of unclassified hazard, it must be segregated from general, non-hazardous waste and managed as a chemical waste stream destined for incineration.

The following decision workflow illustrates the logic for proper segregation.

start Compound for Disposal: Desmethyl Amlodipine is_classified Is the compound explicitly classified as non-hazardous by institutional policy? start->is_classified is_pharma Is it a pharmaceutical, metabolite, or related compound? is_classified->is_pharma No bin_trash General Laboratory Trash is_classified->bin_trash Yes bin_chem Segregated Chemical Waste (For Incineration) is_pharma->bin_chem Yes

Caption: Waste segregation decision tree for desmethyl amlodipine.

Personal Protective Equipment (PPE) & Safety Precautions

Before handling desmethyl amlodipine for any purpose, including disposal, it is imperative to wear appropriate PPE to prevent accidental exposure.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required for handling small quantities of a stable solid. However, if there is a risk of generating dust, work should be performed in a certified chemical fume hood[19].

Step-by-Step Disposal Protocols

Follow these protocols based on the nature and quantity of the waste. Always adhere to your institution's specific Chemical Hygiene Plan and waste management guidelines.

Protocol A: Disposal of Small Quantities & Contaminated Consumables

This protocol applies to items with trace amounts of desmethyl amlodipine, such as used weigh boats, contaminated pipette tips, vials, and gloves.

  • Collection: Place all contaminated solid items directly into a designated, properly labeled hazardous waste container. This container should be durable, leak-proof, and compatible with its contents[18].

    • Causality: Immediate collection prevents cross-contamination of benchtops and other equipment and contains the chemical waste at the point of generation.

  • Container Labeling: Ensure the waste container is clearly labeled with the words "Hazardous Waste" and a description of its contents (e.g., "Solid Chemical Waste for Incineration," "Lab Debris with Desmethyl Amlodipine"). Follow all institutional and federal labeling requirements[18][20].

  • Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from heat sources or incompatible materials[18].

  • Disposal Request: Once the container is full or has reached its designated accumulation time limit, follow your institution's procedure to request a pickup from the Environmental Health & Safety (EHS) department.

Protocol B: Disposal of Bulk Quantities (Expired or Unused Solid)

This protocol applies to the disposal of the original reagent bottle containing unused or expired solid desmethyl amlodipine.

  • Do Not Obscure: Do not mix the chemical with other substances like coffee grounds or kitty litter in a laboratory setting. This practice is intended for household disposal and is inappropriate for regulated laboratory waste streams[21]. The original, clearly labeled container provides essential information for waste handlers.

  • Secure Container: Ensure the original container's cap is tightly sealed. Check that the container is clean on the outside and that the label is intact and fully legible.

  • Labeling for Disposal: Attach a "Hazardous Waste" label to the container without obscuring the original manufacturer's label. Fill out all required information, including the chemical name and accumulation start date[20].

  • Segregation and Storage: Place the container in a designated secondary container (such as a chemical-resistant tray or bin) within your lab's hazardous waste accumulation area. This provides an additional layer of containment.

  • Disposal Request: Arrange for pickup by your institution's EHS personnel for final disposal, which should be through a licensed hazardous waste incineration facility[13].

Integrated Workflow: An Experimental Example

To illustrate how these disposal procedures integrate seamlessly into daily research, consider the following workflow for preparing a stock solution of desmethyl amlodipine.

cluster_prep Preparation Phase cluster_disposal Integrated Disposal cluster_cleanup Cleanup Phase prep_ppe 1. Don PPE (Lab coat, gloves, goggles) prep_weigh 2. Weigh Compound in Fume Hood prep_ppe->prep_weigh prep_solubilize 3. Solubilize in DMSO to create stock solution prep_weigh->prep_solubilize disp_weighboat 2a. Dispose of contaminated weigh boat and spatula wipe in solid chemical waste bin. prep_weigh->disp_weighboat disp_vial 3a. Cap and store stock. Dispose of empty reagent vial per Protocol B. prep_solubilize->disp_vial clean_ppe 4. Doff PPE. Dispose of gloves in solid chemical waste bin. prep_solubilize->clean_ppe

Caption: Integrated workflow for reagent preparation and waste disposal.

Spill and Emergency Procedures

In the event of a small spill of solid desmethyl amlodipine, follow these steps in accordance with general laboratory safety protocols[4]:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: If not already wearing it, don appropriate PPE, including gloves, goggles, and a lab coat.

  • Clean-Up: Gently sweep or vacuum up the spilled solid material, avoiding the generation of dust. Use spill pads or other absorbent materials for cleanup[4].

  • Collect Waste: Place all cleanup materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill surface thoroughly.

  • Report: Report the incident to your laboratory supervisor and Chemical Hygiene Officer, as required by your institution's CHP[14].

By integrating these robust disposal and safety protocols into our daily laboratory operations, we uphold our commitment to scientific integrity, personnel safety, and environmental responsibility.

References

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . Waste360. [Link]

  • EPA Final Rule on Hazardous Waste Pharmaceuticals . Secure Waste. [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. [Link]

  • Hazardous Pharmaceutical Waste Defined by RCRA . Medical Waste Pros. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [Link]

  • RCRA Pharmaceutical Hazardous Wastes . West Virginia Department of Environmental Protection. [Link]

  • RCRA Pharmaceutical Waste Management Guide . Florida Department of Environmental Protection. [Link]

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes . Beveridge & Diamond PC. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals . Federal Register. [Link]

  • Desmethyl amlodipine . PubChem, National Institutes of Health. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? . MCF Environmental Services. [Link]

  • DESMETHYL AMOLODIPINE . FDA Global Substance Registration System. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Amlodipine . StatPearls, NCBI Bookshelf. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State University Moorhead. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. [Link]

  • Search results for "amlodipine" . ClinPGx. [Link]

  • Amlodipine . PubChem, National Institutes of Health. [Link]

  • Treatment of Severe Amlodipine Toxicity With Molecular Adsorbent Recirculating System . Therapeutic Apheresis and Dialysis. [Link]

  • Physicochemical Properties and Pharmacology of Amlodipine Besylate: A Brief Review . Baqai Journal of Health Sciences. [Link]

  • How to Properly Dispose of Your Unused Medicines . Drug Enforcement Administration. [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines . U.S. Food & Drug Administration. [Link]

  • Amlodipine toxicity complicated by concurrent medications . Journal of Family Medicine and Primary Care. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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